2-(Quinuclidin-3-yl)acetic acid hydrochloride
Description
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Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)5-8-6-10-3-1-7(8)2-4-10;/h7-8H,1-6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMSYUHZEXYCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75208-56-9 | |
| Record name | 1-Azabicyclo[2.2.2]octane-3-acetic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75208-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Elucidating the Molecular Architecture: A Technical Guide to the Structural Characterization of 2-(Quinuclidin-3-yl)acetic acid Hydrochloride
Abstract
The quinuclidine scaffold is a cornerstone in modern medicinal chemistry, imparting unique three-dimensional structure and desirable pharmacokinetic properties to a range of therapeutic agents.[1] As novel derivatives are synthesized, rigorous and unambiguous structure elucidation is paramount to ensure the integrity of drug discovery and development programs. This guide provides an in-depth, technically focused walkthrough of the analytical methodologies required to definitively characterize the structure of 2-(quinuclidin-3-yl)acetic acid hydrochloride, a representative member of this important class of molecules. By integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we present a comprehensive strategy that serves as a robust template for researchers, scientists, and drug development professionals. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure the highest degree of scientific integrity.
Introduction: The Significance of the Quinuclidine Moiety
The rigid, bicyclic structure of the quinuclidine ring system (1-azabicyclo[2.2.2]octane) makes it a privileged scaffold in the design of high-affinity ligands for various biological targets.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticholinergic, antihistaminic, and receptor-modulating effects, making them crucial in the development of treatments for neurological and other disorders.[2][3] 2-(Quinuclidin-3-yl)acetic acid, as a ligand for nicotinic acetylcholine receptors, exemplifies the therapeutic potential of this class of compounds.[4]
The hydrochloride salt form is often utilized to improve the solubility and stability of amine-containing active pharmaceutical ingredients. The precise characterization of such molecules is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and reproducibility of preclinical and clinical studies. This guide will, therefore, detail the multifaceted analytical approach required for the complete structural elucidation of this compound.
The Analytical Workflow: A Multi-Technique Approach
Caption: A logical workflow for the structure elucidation of a novel chemical entity.
Mass Spectrometry: Determining the Molecular Blueprint
The first step in characterizing a newly synthesized compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound (approximately 10 µg/mL) is prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in the ionization process.
-
Instrumentation: A high-resolution ESI-TOF mass spectrometer is used.
-
Ionization Mode: Positive ion mode is selected, as the quinuclidine nitrogen is basic and readily protonated.
-
Data Acquisition: Data is acquired over a mass-to-charge (m/z) range of 50-500 Da.
-
Data Analysis: The resulting spectrum is analyzed for the [M+H]⁺ ion, where 'M' is the free base of the molecule. The high-resolution data allows for the calculation of the elemental composition.
Expected Results and Interpretation
The molecular formula of 2-(quinuclidin-3-yl)acetic acid is C₉H₁₅NO₂.[4] The expected monoisotopic mass of the free base is 169.1103 g/mol . In positive mode ESI-MS, the protonated molecule [M+H]⁺ would be observed.
| Ion | Calculated m/z | Observed m/z (Illustrative) | Interpretation |
| [M+H]⁺ | 170.1179 | 170.1181 | Confirms the molecular weight of the free base. |
The observation of an ion at m/z 170.1181, corresponding to the elemental composition C₉H₁₆NO₂⁺, provides strong evidence for the molecular formula of the free base. The hydrochloride salt itself does not typically form a distinct molecular ion under these conditions.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, we can detect the characteristic vibrations of different chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: The positions and shapes of the absorption bands are correlated with known functional group vibrations.
Expected Results and Interpretation
The IR spectrum will provide clear evidence for the key functional groups: the carboxylic acid and the protonated amine of the hydrochloride salt.
| Wavenumber (cm⁻¹) (Illustrative) | Vibration | Functional Group |
| ~3000-2500 (broad) | O-H stretch | Carboxylic acid |
| ~2700-2250 (broad) | N⁺-H stretch | Ammonium salt |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1250-1000 | C-N stretch | Amine |
The very broad absorption in the 3000-2500 cm⁻¹ region is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid. The presence of a broad absorption band for the N⁺-H stretch, often overlapping with the C-H stretching vibrations, is indicative of the ammonium hydrochloride. The strong, sharp peak around 1710 cm⁻¹ is a definitive indicator of the carbonyl group in the carboxylic acid.
Nuclear Magnetic Resonance Spectroscopy: Assembling the Puzzle
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and stereochemistry of the atoms. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will be used to map out the entire molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterium oxide (D₂O) or deuterated methanol (CD₃OD). D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the exchange of the acidic protons (OH and N⁺-H), simplifying the spectrum.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiments:
-
¹H NMR: To identify the number and types of protons.
-
¹³C NMR: To identify the number and types of carbons.
-
DEPT-135: To distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (¹H-¹H connectivity).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton attachments (¹³C-¹H one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (¹³C-¹H two- and three-bond correlations), which are crucial for connecting different parts of the molecule.
-
-
Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to piece together the molecular structure.
Expected Results and Interpretation (Illustrative Data in D₂O)
Caption: The chemical structure of 2-(Quinuclidin-3-yl)acetic acid.
¹H NMR (400 MHz, D₂O)
-
The spectrum will show a complex set of overlapping multiplets in the aliphatic region corresponding to the protons of the quinuclidine ring.
-
The protons on the carbons adjacent to the protonated nitrogen will be shifted downfield.
-
A distinct signal, likely a doublet, will be present for the CH₂ group of the acetic acid moiety.
-
The proton at the C3 position of the quinuclidine ring will be a multiplet due to coupling with the adjacent CH₂ protons.
¹³C NMR (100 MHz, D₂O)
-
A signal in the range of 175-180 ppm will correspond to the carbonyl carbon of the carboxylic acid.
-
Several signals in the aliphatic region (20-60 ppm) will represent the carbons of the quinuclidine ring.
-
The carbons adjacent to the protonated nitrogen will be shifted downfield compared to the other ring carbons.
-
A signal for the CH₂ group of the acetic acid moiety will also be present.
Illustrative NMR Data Table
| Position | ¹H Chemical Shift (ppm, Illustrative) | ¹³C Chemical Shift (ppm, Illustrative) | Key 2D Correlations (COSY, HSQC, HMBC) |
| C=O | - | ~178.0 | HMBC to CH₂-α |
| CH₂-α | ~2.5 (d) | ~38.0 | COSY to CH-3; HSQC to C-α; HMBC to C=O, C-3 |
| CH-3 | ~2.2 (m) | ~35.0 | COSY to CH₂-α, CH₂-2, CH₂-4; HSQC to C-3 |
| CH₂-2,4,5,6,7 | ~1.8-3.5 (m) | ~20-55 | Extensive COSY and HSQC correlations within the ring |
Data Integration and Structure Confirmation
The final step is to integrate all the spectroscopic data. The molecular formula from MS provides the atomic building blocks. The functional groups identified by IR (carboxylic acid, ammonium salt) are then located within the structure using the NMR data. The detailed connectivity map provided by the 2D NMR experiments (COSY, HSQC, and HMBC) allows for the unambiguous assembly of the this compound structure. For instance, an HMBC correlation between the protons of the acetic acid CH₂ group and the carbonyl carbon, as well as to C3 of the quinuclidine ring, would definitively establish the attachment of the acetic acid moiety to the C3 position of the quinuclidine core.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the logical application and interpretation of multiple analytical techniques. By following the workflow outlined in this guide—from determining the molecular formula by mass spectrometry, to identifying functional groups with infrared spectroscopy, and finally to mapping the complete atomic connectivity with a suite of NMR experiments—researchers can achieve an unambiguous and robust characterization of this and other novel quinuclidine derivatives. This rigorous analytical approach is fundamental to ensuring the quality and integrity of compounds advancing through the drug discovery and development pipeline.
References
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PubMed Central. (2023). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. Available at: [Link]
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PubMed. (1991). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Available at: [Link]
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Elucidating the Mechanism of Action for 2-(Quinuclidin-3-yl)acetic acid hydrochloride: A Technical Guide
Abstract: The quinuclidine scaffold is a privileged bicyclic amine structure known for its presence in a multitude of biologically active compounds.[1] Its rigid framework makes it a valuable pharmacophore for interacting with various biological targets, particularly in neuropharmacology.[1][2] This guide outlines a comprehensive, multi-tiered strategy for elucidating the mechanism of action (MoA) of a novel quinuclidine derivative, 2-(Quinuclidin-3-yl)acetic acid hydrochloride. While specific MoA data for this compound is not extensively documented in public literature, its structural similarity to known cholinergic agents suggests a likely interaction with nicotinic or muscarinic acetylcholine receptors.[2][3][4] This document provides a systematic framework of experimental protocols and decision-making logic for researchers and drug development professionals to rigorously characterize its molecular targets, signaling pathways, and cellular effects.
Introduction: The Significance of the Quinuclidine Scaffold
The quinuclidine ring system is a cornerstone in medicinal chemistry, forming the structural core of natural alkaloids like quinine and numerous synthetic therapeutic agents.[5][6] Its defined three-dimensional structure provides a stable and predictable framework for designing ligands with high affinity and selectivity for specific biological targets. Derivatives of quinuclidine have demonstrated a wide spectrum of pharmacological activities, including antimuscarinic, anticholinesterase, and antihistaminic effects.[4][5][6]
Given that 2-(Quinuclidin-3-yl)acetic acid and its derivatives are recognized as ligands for nicotinic acetylcholine receptors (nAChRs), this guide will focus on a characterization workflow centered on cholinergic signaling.[2] However, the described principles and techniques are broadly applicable for an unbiased investigation into any potential MoA.[7][8]
Part 1: Target Identification and Initial Pharmacological Profiling
The initial phase of MoA determination involves a broad-based, unbiased approach to identify the primary biological target(s) of this compound.
In Silico Target Prediction
Before initiating wet-lab experiments, computational methods can provide valuable, testable hypotheses. By comparing the structure of this compound to extensive databases of known ligands, chemoinformatic tools can predict likely protein targets.[9] This approach systematically interrogates thousands of potential targets, identifying those whose known ligands bear the closest structural resemblance to the compound of interest.[9]
Broad-Spectrum Receptor Screening
The most direct method for unbiased target identification is to screen the compound against a large panel of known receptors, ion channels, and enzymes. Commercial services offer comprehensive screening panels (e.g., Eurofins' BioPrint® panel) that can test for binding and functional activity at hundreds of potential targets simultaneously. This approach is invaluable for identifying both primary "on-target" interactions and potential "off-target" effects that could contribute to toxicity or side effects.[10]
Radioligand Binding Assays for Target Validation
Once a primary target is identified—for instance, a specific subtype of muscarinic or nicotinic acetylcholine receptor—the interaction must be validated and quantified. Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[11] These assays measure the ability of the unlabeled test compound to compete with and displace a high-affinity radiolabeled ligand from the receptor.
Table 1: Representative Data from a Competitive Radioligand Binding Assay
| Compound | Target Receptor | Radioligand | Ki (nM) |
| 2-(Quinuclidin-3-yl)acetic acid HCl | Muscarinic M1 | [³H]-Pirenzepine | Experimental Value |
| Atropine (Control) | Muscarinic M1 | [³H]-Pirenzepine | 1.2 |
| 2-(Quinuclidin-3-yl)acetic acid HCl | Nicotinic α7 | [³H]-Epibatidine | Experimental Value |
| Nicotine (Control) | Nicotinic α7 | [³H]-Epibatidine | 5.4 |
Ki (inhibition constant) is calculated from the IC₅₀ value and represents the affinity of the compound for the receptor. Lower Ki values indicate higher binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a generalized method for determining the binding affinity of a test compound to a target receptor expressed in a membrane preparation.[12]
Objective: To determine the inhibition constant (Ki) of this compound for a specific receptor subtype (e.g., M1 muscarinic receptor).
Materials:
-
Receptor Source: Membrane preparation from cells or tissue known to express the target receptor (e.g., CHO cells transfected with human M1 receptor).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-(+)-pentazocine for sigma-1 receptors).[12]
-
Test Compound: this compound, prepared in a series of dilutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., atropine for muscarinic receptors).
-
Filtration Apparatus: A 96-well cell harvester with glass fiber filters.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound. The final concentrations in the assay should span a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M) to generate a full competition curve.
-
Incubation Setup: In a 96-well plate, combine the following in triplicate for each condition:
-
Total Binding: Receptor membranes + Assay Buffer + Radioligand.
-
Non-specific Binding (NSB): Receptor membranes + High concentration of unlabeled control ligand + Radioligand.
-
Test Compound Competition: Receptor membranes + Diluted test compound + Radioligand.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes). This time should be determined empirically.
-
Filtration: Rapidly separate the bound from free radioligand by filtering the contents of each well through the glass fiber filter plate using the cell harvester. The receptor membranes with bound radioligand will be trapped on the filter.[13]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 2: Functional Characterization and Signaling Pathway Analysis
After confirming binding, the next critical step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block it (antagonist), or modulate its activity in another way (e.g., allosteric modulator)?[7]
Functional Assays: From Binding to Biological Effect
Functional assays measure a biological response downstream of receptor binding. The choice of assay depends on the receptor class.[14][15]
-
For G-Protein Coupled Receptors (GPCRs), such as muscarinic receptors, common assays measure the accumulation of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium (Ca²⁺).[10][16]
-
For Ligand-Gated Ion Channels, like nAChRs, electrophysiology (e.g., patch-clamp) or fluorescence-based ion flux assays are used to measure the flow of ions across the cell membrane.[17]
Downstream Signaling Pathway Elucidation
A compound's interaction with a receptor initiates a cascade of intracellular signaling events.[18] For instance, activation of the M1 muscarinic receptor (a Gq-coupled GPCR) triggers the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[19] In contrast, activation of the α7 nAChR (an ion channel) leads to a direct influx of Ca²⁺, which can then activate various downstream kinases like PI3K/Akt and MAPK pathways.[17][20][21]
Mapping these pathways is crucial for a complete understanding of the compound's MoA. This can be achieved using techniques like Western blotting to measure the phosphorylation of key signaling proteins (e.g., ERK, Akt) or by using reporter gene assays that measure the activation of transcription factors downstream of the signaling cascade.[22][23]
Workflow and Signaling Diagram
The following diagram illustrates a hypothetical workflow for characterizing the functional activity of this compound, assuming its primary target is a cholinergic receptor.
Caption: M1 Muscarinic Receptor Gq-PLC signaling cascade.
Conclusion
Determining the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation, empirical testing, and iterative refinement. By beginning with broad, unbiased screening and progressively focusing on specific targets with quantitative binding and functional assays, researchers can build a comprehensive profile of the compound's pharmacological activity. Elucidating the downstream signaling pathways provides a deeper understanding of the molecular events that connect receptor interaction to a final cellular or physiological effect. This structured approach is fundamental to advancing novel chemical entities through the drug discovery and development pipeline, ensuring both efficacy and safety.
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biological activity of 2-(quinuclidin-3-yl)acetic acid hydrochloride
An In-Depth Technical Guide to the Biological Activity of 2-(Quinuclidin-3-yl)acetic Acid Hydrochloride
This guide provides a comprehensive technical overview of the biological activity surrounding the 2-(quinuclidin-3-yl)acetic acid scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current understanding, details robust experimental protocols for characterization, and explores the therapeutic potential of this important chemical entity.
Introduction: The Quinuclidine Scaffold in Neuropharmacology
The quinuclidine ring system, a bicyclic amine, is a privileged scaffold in medicinal chemistry due to its rigid conformational structure and basic nitrogen atom, which is largely protonated at physiological pH. This allows it to serve as a robust anchor for interacting with specific targets in the central nervous system (CNS). This compound is a key derivative of this scaffold, recognized primarily as a versatile building block for the synthesis of novel neurologically active agents.[1] While direct and extensive biological data on this specific salt are limited in public literature, a wealth of information on its close analogs and derivatives provides a clear and compelling picture of its potential pharmacological profile. These derivatives have shown significant activity as ligands for critical neurotransmitter receptors, making the parent compound a subject of high interest for developing treatments for neurological disorders.[1]
This guide will deconstruct the biological activities associated with the 2-(quinuclidin-3-yl)acetic acid core, focusing on its interactions with key receptor families, the methodologies used to elucidate these interactions, and the therapeutic avenues they may open.
Physicochemical Properties
A foundational understanding begins with the molecule's basic properties. These characteristics are crucial for experimental design, including solubility for in vitro assays and formulation for in vivo studies.
| Property | Value | Source |
| Chemical Formula | C₉H₁₆ClNO₂ | [2] |
| Molecular Weight | 205.68 g/mol | [2] |
| CAS Number | 75208-56-9 | [3] |
| Appearance | Solid | N/A |
| Storage | Inert atmosphere, room temperature | [2] |
| SMILES | C1CN2CCC1C(C2)CC(=O)O.Cl | [2] |
Core Pharmacological Profile: A Tale of Three Receptor Families
Analysis of compounds derived from the 2-(quinuclidin-3-yl)acetic acid scaffold reveals a pattern of interaction with several key receptor systems in the CNS. The rigid quinuclidine cage and the orientation of the acetic acid side chain appear to be highly conducive to binding within the ligand pockets of cholinergic and GABAergic receptors.
Nicotinic Acetylcholine Receptors (nAChRs)
Derivatives of 2-(quinuclidin-3-yl)acetic acid have been identified as potent ligands for nAChRs.[1] These receptors are ligand-gated ion channels that play a critical role in synaptic transmission, learning, and memory.
-
Mechanism of Interaction : Depending on the specific substitutions made to the core structure, derivatives can function as partial agonists or antagonists at various nAChR subtypes.[1] This modulatory activity is crucial for fine-tuning neurotransmission.
-
Therapeutic Relevance : The ability to modulate nAChRs makes these compounds promising candidates for treating cognitive disorders such as Alzheimer's disease, where cholinergic deficits are a key pathological feature.[1]
Muscarinic Acetylcholine Receptors (mAChRs)
The quinuclidine moiety is a classic component of many well-known muscarinic antagonists. For instance, the derivative quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate is a potent muscarinic receptor antagonist.[4]
-
Mechanism of Interaction : These compounds act as competitive antagonists, blocking the binding of the endogenous ligand acetylcholine. This action is particularly relevant for treating conditions characterized by cholinergic hyperactivity.
-
Therapeutic Relevance : Muscarinic antagonists are used to treat a variety of conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder. The development of more selective antagonists could offer improved therapies for various central and peripheral choline dysfunctions.[4]
GABA-B Receptors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[5] GABA-B receptors are metabotropic G-protein coupled receptors that mediate slow and prolonged inhibitory signals. Structurally related compounds, such as morpholino-acetic acid analogues, are established GABA-B receptor antagonists.[6]
-
Mechanism of Interaction : Antagonism at the GABA-B receptor blocks the inhibitory effects of GABA. This disinhibition can lead to an increase in the release of other neurotransmitters, including serotonin.
-
Therapeutic Relevance : GABA-B receptor antagonists have shown antidepressant-like properties in preclinical models.[7] This activity appears to be dependent on the serotonergic system, suggesting that blocking GABA-B receptors could be a novel strategy for treating depression.[7]
Caption: Standard workflow for characterizing compound activity using TEVC in Xenopus oocytes.
Summary of Biological Activity for Quinuclidine-Based Compounds
| Compound Class | Target Receptor | Activity Type | Representative Data | Source |
| Quinuclidine-acetic acid derivatives | nAChRs | Partial Agonist / Antagonist | Modulates receptor activity | [1] |
| Quinuclidine-phenylacetate derivatives | mAChRs | Antagonist | Potent activity reported | [4] |
| Morpholino-acetic acid analogues | GABA-B | Antagonist | Sch 50911: pA₂ = 6.0 ± 0.1 | [6] |
| Selective GABA-B Antagonists | GABA-B | Antagonist | Antidepressant-like effects in vivo | [7] |
Therapeutic Potential and Future Directions
The pharmacological profile of the 2-(quinuclidin-3-yl)acetic acid scaffold points toward significant therapeutic potential in treating a range of CNS disorders.
-
Neurodegenerative Diseases : As modulators of nicotinic acetylcholine receptors, derivatives are prime candidates for addressing the cognitive decline seen in conditions like Alzheimer's disease. [1]* Depression and Mood Disorders : The potent antidepressant-like effects observed with GABA-B antagonists suggest that novel compounds developed from this scaffold could offer a new mechanistic approach to treating depression. [7]* Other Neurological Conditions : The versatility of the scaffold allows for chemical modifications that could target other receptors, expanding its potential use in epilepsy, anxiety, and other neurological conditions.
The critical next step for the field is the systematic biological evaluation of this compound itself and a focused library of its simple derivatives. This will clarify its primary targets and intrinsic potency, guiding further drug development efforts.
Conclusion
This compound stands as a compound of high interest, not necessarily for its own direct biological effects, but as a foundational structure for a new generation of CNS-targeted therapeutics. Its derivatives have demonstrated potent and specific interactions with nicotinic, muscarinic, and GABA-B receptors. The true potential of this scaffold will be unlocked through rigorous application of the binding, functional, and behavioral assays detailed in this guide, paving the way for novel treatments for complex neurological and psychiatric disorders.
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2-(Quinuclidin-3-yl)acetic acid hydrochloride molecular weight
An In-Depth Technical Guide to 2-(Quinuclidin-3-yl)acetic acid hydrochloride
This guide provides a comprehensive technical overview of this compound, a significant heterocyclic compound within the quinuclidine class. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, synthesis rationale, and applications, grounded in established scientific principles.
Introduction to the Quinuclidine Scaffold
The quinuclidine ring system, a rigid bicyclic amine structure (1-azabicyclo[2.2.2]octane), is a privileged scaffold in medicinal chemistry.[1][2][3] Its conformational rigidity and unique three-dimensional structure make it an excellent building block for designing ligands that can precisely interact with biological targets.[1][3] Derivatives of quinuclidine have demonstrated a wide spectrum of pharmacological activities, including anticholinergic, antihistaminic, and potential antitumor effects.[2] this compound is a derivative that serves as a valuable intermediate and research tool, particularly in the exploration of therapies for neurological disorders.[4][5]
Core Physicochemical Properties
A precise understanding of a compound's properties is fundamental to its application. The key identifiers and physicochemical data for 2-(Quinuclidin-3-yl)acetic acid and its hydrochloride salt are summarized below. The hydrochloride form is often preferred for its increased stability and solubility in aqueous media, which is advantageous for experimental and formulation purposes.
| Property | 2-(Quinuclidin-3-yl)acetic acid | This compound |
| IUPAC Name | 2-(1-azabicyclo[2.2.2]octan-3-yl)acetic acid[5] | 2-(1-azabicyclo[2.2.2]octan-3-yl)acetic acid;hydrochloride[6] |
| CAS Number | 38206-85-8[5][7] | 75208-56-9[8][9] |
| Molecular Formula | C₉H₁₅NO₂[5] | C₉H₁₆ClNO₂[8] |
| Molecular Weight | 169.22 g/mol [5] | 205.68 g/mol [8] |
| Canonical SMILES | C1CN2CCC1C(C2)CC(=O)O[5] | C1CN2CCC1C(C2)CC(=O)O.Cl[8] |
| InChI Key | JLUOHHFAHYVFGJ-UHFFFAOYSA-N[5] | Not explicitly found in search results. |
Synthesis Rationale and Workflow
The synthesis of quinuclidine derivatives is a well-established area of organic chemistry. Typically, these syntheses involve the construction of the bicyclic ring system from piperidine precursors.[10] For instance, 3-quinuclidinone hydrochloride is a common intermediate that can be synthesized via a Dieckmann condensation of substituted piperidines, followed by hydrolysis and decarboxylation.[10][11]
From 3-quinuclidinone, a Wittig reaction with a phosphonoacetate reagent can be employed to introduce the acetic acid side chain, which is then reduced to yield 2-(Quinuclidin-3-yl)acetic acid.[5] The final step involves treating the free base with hydrochloric acid to form the stable hydrochloride salt.
Caption: Conceptual workflow for the synthesis of 2-(Quinuclidin-3-yl)acetic acid HCl.
Mechanism of Action and Applications in Drug Discovery
The scientific interest in 2-(Quinuclidin-3-yl)acetic acid and its derivatives stems from their activity as ligands for cholinergic receptors, particularly nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[5][12] These receptors are integral to neurotransmission in both the central and peripheral nervous systems.
-
Muscarinic Receptor Ligands: Quinuclidine-based structures can serve as bioisosteric replacements for the ester moiety found in many classical muscarinic ligands.[12] By modifying the quinuclidine core, it is possible to develop compounds that span the entire efficacy range, from full agonists to partial agonists and antagonists, which are being investigated for conditions like Alzheimer's disease.[12]
-
Nicotinic Receptor Ligands: Derivatives of 2-(Quinuclidin-3-yl)acetic acid have shown promise in modulating nAChR activity.[5] This modulation is crucial for developing treatments for various neurological and cognitive disorders.[5] The rigid quinuclidine scaffold helps to orient the acetic acid pharmacophore for optimal interaction with the receptor's binding site.
Caption: Model of 2-(Quinuclidin-3-yl)acetic acid interacting with a cholinergic receptor.
Experimental Protocol: Purity Assessment by RP-HPLC
To ensure the quality and integrity of this compound for research purposes, a validated analytical method is essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique for assessing the purity of such compounds. The following is a generalized protocol.
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (or Trifluoroacetic acid, TFA)
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)[13]
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 1.0 mg of the reference standard.
-
Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
Sonicate briefly to ensure complete dissolution.
-
-
Sample Solution Preparation:
-
Prepare the sample solution using the same procedure and concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min[13]
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (chosen for detecting the carboxyl group and amide bonds if impurities are present)[13]
-
Column Temperature: 30 °C
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Analysis:
-
Inject a blank (diluent) to establish a baseline.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Safety, Handling, and Storage
As a research chemical, this compound must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[6]
-
Precautionary Measures:
-
First Aid:
-
Storage: Store in an inert atmosphere at room temperature in a cool, dry place.[8][9]
References
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-
PubMed Central. (n.d.). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC. Retrieved January 6, 2026, from [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Applications of Quinuclidine. Retrieved January 6, 2026.
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-
PubMed. (n.d.). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Retrieved January 6, 2026, from [Link]
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- BLD Pharm. (n.d.). 38206-85-8|2-(Quinuclidin-3-yl)acetic acid. Retrieved January 6, 2026.
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-
Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. Retrieved January 6, 2026, from [Link]
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-
PrepChem.com. (n.d.). Synthesis of (+) 3-acetoxy quinuclidine. Retrieved January 6, 2026, from [Link]
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American Elements. (n.d.). Quinuclidin-3-yl acetate | CAS 827-61-2. Retrieved January 6, 2026, from [Link]
-
Chemsrc. (n.d.). (S)-(+)-quinuclidin-3-ol hydrochloride | CAS#:603126-48-3. Retrieved January 6, 2026, from [Link]
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- BLD Pharm. (n.d.). 80616-50-8|2-(Pyrrolidin-3-yl)acetic acid hydrochloride. Retrieved January 6, 2026.
- Journal of Pharmaceutical Research International. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Retrieved January 6, 2026.
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potential therapeutic uses of 2-(quinuclidin-3-yl)acetic acid
An In-Depth Technical Guide to the Therapeutic Potential and Investigational Framework of 2-(Quinuclidin-3-yl)acetic Acid
Abstract
The quest for novel therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease, has led to intense investigation of neuromodulatory targets, with the nicotinic acetylcholine receptors (nAChRs) emerging as a key area of interest. The quinuclidine scaffold has been identified as a privileged structure, forming the core of numerous high-affinity nAChR ligands. This technical guide focuses on 2-(quinuclidin-3-yl)acetic acid, a compound of significant interest due to its structural features. While direct pharmacological data for this specific molecule is sparse in publicly accessible literature, its potential as a modulator of nAChRs is substantial. This document, therefore, serves as a comprehensive scientific rationale and a proposed investigational framework for elucidating the therapeutic utility of 2-(quinuclidin-3-yl)acetic acid. We will delve into its molecular profile, hypothesized mechanism of action, a proposed research and development plan including detailed experimental protocols, and future directions for derivatization and optimization.
Introduction: The Rationale for Investigating 2-(Quinuclidin-3-yl)acetic Acid
The cholinergic system, and specifically nicotinic acetylcholine receptors (nAChRs), play a critical role in cognitive processes such as learning, memory, and attention.[1] Dysfunction of this system is a well-established hallmark of Alzheimer's disease (AD).[2] Consequently, nAChRs, particularly the α7 subtype, have become a focal point for drug discovery efforts aimed at mitigating cognitive decline.[1] The α7 nAChR is a ligand-gated ion channel highly permeable to calcium, implicating it in the modulation of intracellular signaling cascades that support neuronal survival and synaptic plasticity.[1]
The quinuclidine moiety, a bicyclic amine, is a recurring motif in a multitude of successful nAChR ligands.[3][4][5] Its rigid structure provides a well-defined orientation for substituents to interact with the receptor binding pocket. Numerous potent and selective α7 nAChR agonists and positive allosteric modulators (PAMs) are built upon this scaffold.[6][7][8]
2-(Quinuclidin-3-yl)acetic acid (Figure 1) presents a compelling starting point for a therapeutic discovery program. It combines the validated quinuclidine core with a carboxylic acid functional group. This acidic moiety may confer unique properties, including altered solubility, potential for novel receptor interactions, and a handle for further chemical modification. This guide outlines the scientific reasoning and a detailed experimental roadmap for evaluating the therapeutic potential of this intriguing molecule.
Figure 1: Chemical Structure of 2-(Quinuclidin-3-yl)acetic Acid
Caption: 2D structure of 2-(quinuclidin-3-yl)acetic acid.
Molecular Profile
| Property | Value |
| IUPAC Name | 2-(1-azabicyclo[2.2.2]octan-3-yl)acetic acid |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| CAS Number | 38206-85-8 |
Hypothesized Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors
Based on extensive structure-activity relationship (SAR) studies of related quinuclidine derivatives, it is hypothesized that 2-(quinuclidin-3-yl)acetic acid will act as a modulator of nAChRs. The quinuclidine nitrogen is expected to be protonated at physiological pH, mimicking the quaternary ammonium group of acetylcholine. The 3-position substituent is critical for subtype selectivity, with hydrophobic groups often favoring the α7 subtype.[3][4] The acetic acid side chain could potentially interact with polar residues in the binding site, influencing affinity and efficacy.
Activation of neuronal nAChRs, particularly the α7 subtype, leads to a rapid influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization. The subsequent increase in intracellular Ca²⁺ acts as a second messenger, triggering multiple downstream signaling cascades that are crucial for neuroprotection and cognitive enhancement. These pathways include the PI3K-Akt and MAPK/ERK pathways, which are known to promote cell survival and modulate synaptic plasticity.
Caption: Hypothesized signaling pathway upon α7 nAChR activation.
Proposed Research and Development Plan
To systematically evaluate the therapeutic potential of 2-(quinuclidin-3-yl)acetic acid, a multi-stage research plan is proposed, encompassing chemical synthesis, in vitro pharmacological profiling, and in vivo efficacy studies.
Chemical Synthesis Workflow
A plausible synthetic route starts from the commercially available quinuclidin-3-one. A Wittig or Horner-Wadsworth-Emmons reaction followed by reduction would yield the target compound.
Caption: Proposed synthetic workflow for 2-(quinuclidin-3-yl)acetic acid.
Detailed Protocol: Step 1 - Wittig Reaction
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.2 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting solution back to 0 °C and add a solution of quinuclidin-3-one (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate ester.
Detailed Protocol: Step 2 & 3 - Reduction and Hydrolysis
-
Dissolve the intermediate ester in methanol or ethanol.
-
Add 10% Palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the resulting ester in a mixture of ethanol and 1M NaOH solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Neutralize the reaction mixture to pH ~7 with 1M HCl.
-
The product may precipitate or can be isolated by extraction or ion-exchange chromatography.
In Vitro Pharmacological Profiling
The primary objective is to determine the affinity and functional activity of 2-(quinuclidin-3-yl)acetic acid at key nAChR subtypes.
Experiment 1: Radioligand Binding Assays
This experiment will determine the binding affinity (Ki) of the compound for α4β2 and α7 nAChR subtypes.
Protocol:
-
Preparation of Membranes: Use cell lines stably expressing human α4β2 or α7 nAChRs (e.g., SH-EP1-hα4β2, SH-SY5Y for endogenous α7) or rat brain homogenates.
-
Assay Buffer: Prepare appropriate binding buffer (e.g., Tris-HCl based buffer).
-
Incubation: In a 96-well plate, combine membrane preparations, a specific radioligand ([³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7), and increasing concentrations of 2-(quinuclidin-3-yl)acetic acid.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known non-labeled ligand (e.g., nicotine or unlabeled α-bungarotoxin).
-
Incubation: Incubate at a specified temperature (e.g., 4°C or room temperature) for a set duration to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation from the IC₅₀ values obtained from competitive binding curves.
Table 1: Hypothetical Binding Affinity Data
| Receptor Subtype | Radioligand | Kᵢ of 2-(quinuclidin-3-yl)acetic acid (nM) |
| α4β2 nAChR | [³H]-Epibatidine | >1000 |
| α7 nAChR | [¹²⁵I]-α-Bungarotoxin | 150 |
Experiment 2: Functional Activity using Two-Electrode Voltage Clamp (TEVC)
This experiment will determine if the compound is an agonist, antagonist, or allosteric modulator at α7 nAChRs.
Protocol:
-
Oocyte Preparation: Prepare Xenopus laevis oocytes and inject them with cRNA encoding for human α7 nAChRs.
-
Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Recording: Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Electrophysiology: Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -70 mV.
-
Agonist Mode: Apply increasing concentrations of 2-(quinuclidin-3-yl)acetic acid and record the elicited currents.
-
Antagonist Mode: Co-apply a fixed concentration of acetylcholine (ACh) (e.g., EC₅₀) with increasing concentrations of the test compound.
-
PAM Mode: Co-apply a low, fixed concentration of ACh (e.g., EC₁₀-EC₂₀) with increasing concentrations of the test compound.
-
Data Analysis: Generate concentration-response curves to determine EC₅₀ (agonist), IC₅₀ (antagonist), or potentiation efficacy (PAM).
Preclinical In Vivo Evaluation
A well-established rodent model of cognitive impairment will be used to assess the pro-cognitive effects of the compound.
Experiment: Scopolamine-Induced Amnesia Model in Mice
Protocol:
-
Animals: Use adult male C57BL/6 mice.
-
Acclimation: Acclimate the animals to the housing facility and handle them for several days before testing.
-
Drug Administration: Administer 2-(quinuclidin-3-yl)acetic acid (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30 minutes before the behavioral task.
-
Induction of Amnesia: Administer scopolamine (a muscarinic antagonist that impairs memory) (e.g., 1 mg/kg, i.p.) 15 minutes after the test compound.
-
Behavioral Testing (Novel Object Recognition - NOR):
-
Familiarization Phase: Place each mouse in an open-field arena with two identical objects and allow it to explore for 10 minutes.
-
Retention Phase (24h later): Return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object for 5 minutes.
-
-
Data Analysis: Calculate a discrimination index (Time_novel - Time_familiar) / (Time_novel + Time_familiar). A positive index indicates successful memory. Compare the indices between treatment groups using ANOVA.
Structure-Activity Relationship (SAR) Insights and Future Directions
Should 2-(quinuclidin-3-yl)acetic acid demonstrate promising activity, a medicinal chemistry program would be initiated to optimize its properties. Based on the literature for other quinuclidine-based nAChR ligands, the following modifications could be explored:
-
Esterification/Amidation of the Carboxylic Acid: Converting the acid to a series of esters or amides would modulate lipophilicity, potentially improving blood-brain barrier penetration and introducing new interactions with the receptor.
-
Substitution on the Quinuclidine Ring: Introduction of small alkyl or other functional groups on the quinuclidine ring could fine-tune the steric and electronic properties of the molecule to enhance affinity and selectivity.
-
Stereochemistry: The 3-position of the quinuclidine is a chiral center. Synthesis and evaluation of the individual enantiomers is critical, as nAChRs often exhibit stereoselectivity.
Conclusion
2-(quinuclidin-3-yl)acetic acid represents a molecule of high potential at the intersection of a privileged scaffold and a validated therapeutic target for cognitive disorders. While direct experimental data remains to be published, the strong scientific precedent set by related compounds provides a solid foundation for its investigation. The systematic research and development plan outlined in this guide, from chemical synthesis to in vitro and in vivo evaluation, provides a clear and logical pathway to unlock the therapeutic potential of this compound and its future derivatives. The insights gained from such studies could pave the way for a new class of therapeutics for Alzheimer's disease and other disorders characterized by cholinergic dysfunction.
References
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- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(Quinuclidin-3-yl)acetic Acid Hydrochloride: A Potent Scaffold for Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 2-(quinuclidin-3-yl)acetic acid hydrochloride, a compelling heterocyclic compound built upon the rigid quinuclidine framework. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide synthesizes available information on its synthesis, theoretical properties, and the well-established pharmacology of closely related analogs. By examining this compound within the broader context of quinuclidine derivatives, we aim to provide valuable insights for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system.
The Quinuclidine Scaffold: A Privileged Structure in Medicinal Chemistry
The quinuclidine ring system, a bicyclic amine, is a structurally unique and highly valued scaffold in medicinal chemistry. Its rigid, cage-like structure reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. This inherent rigidity also provides a well-defined vector for the orientation of functional groups, making it an excellent starting point for the design of potent and specific ligands. Derivatives of quinuclidine have been successfully developed as drugs and clinical candidates for a wide range of therapeutic areas, including Alzheimer's disease, schizophrenia, and pain management.
Chemical Synthesis and Characterization
While a detailed, step-by-step synthesis protocol for this compound is not extensively documented in peer-reviewed journals, a plausible synthetic route can be devised based on established methods for analogous compounds. A common strategy involves the elaboration of a commercially available quinuclidine precursor, such as quinuclidin-3-one.
Proposed Synthetic Pathway
A feasible approach to the synthesis of this compound is the Wittig reaction, followed by reduction and salt formation. This method offers good control over the introduction of the acetic acid moiety.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol (Hypothetical)
-
Wittig Reaction: To a solution of sodium hydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add triethyl phosphonoacetate at 0°C. After stirring for 30 minutes, add a solution of quinuclidin-3-one in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkene intermediate.
-
Reduction: Dissolve the crude alkene intermediate in ethanol and add a catalytic amount of palladium on carbon (10%). Hydrogenate the mixture at a suitable pressure until the reaction is complete (monitored by TLC or GC-MS). Filter the catalyst and concentrate the filtrate to obtain 2-(quinuclidin-3-yl)acetic acid.
-
Salt Formation: Dissolve the 2-(quinuclidin-3-yl)acetic acid in anhydrous diethyl ether and cool to 0°C. Add a solution of hydrogen chloride in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Physicochemical Properties
Specific, experimentally determined physicochemical properties for this compound are not widely reported. However, some key identifiers and expected characteristics can be summarized.
| Property | Value | Source |
| CAS Number | 75208-56-9 | [1][2] |
| Molecular Formula | C₉H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 205.68 g/mol | [1][2] |
| IUPAC Name | 2-(1-azabicyclo[2.2.2]octan-3-yl)acetic acid;hydrochloride | [3] |
| Melting Point | Not available | [3] |
| Solubility | Not available (expected to be soluble in water) | [3] |
| pKa | Not available |
The hydrochloride salt form is expected to enhance the aqueous solubility of the parent compound, a desirable property for in vitro biological assays and potential pharmaceutical formulations.
Pharmacology: A Focus on Nicotinic Acetylcholine Receptors
The structural similarity of the quinuclidine moiety to acetylcholine, the endogenous neurotransmitter, strongly suggests that 2-(quinuclidin-3-yl)acetic acid and its derivatives are likely to interact with cholinergic receptors. The primary targets of interest are the nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological and cognitive processes.
Nicotinic Acetylcholine Receptors as Therapeutic Targets
Nicotinic acetylcholine receptors are widely distributed throughout the central and peripheral nervous systems. Their activation modulates the release of several neurotransmitters, including dopamine, norepinephrine, serotonin, and acetylcholine itself. Dysfunction of the cholinergic system and nAChRs has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Consequently, ligands that can selectively modulate nAChR subtypes are of significant therapeutic interest.[4]
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discovery and history of quinuclidine acetic acids
An In-Depth Technical Guide to the Discovery and History of Quinuclidine Acetic Acids
Abstract
The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry, famously forming the core of the Cinchona alkaloids like quinine.[1][2] Its unique conformational rigidity and basic nitrogen atom make it an ideal building block for designing compounds that interact with biological targets. This guide provides a comprehensive overview of the discovery and history of a key subgroup: quinuclidine acetic acids and their derivatives. We will trace the synthetic evolution from the foundational challenge of creating the quinuclidine core to the targeted synthesis of bioactive molecules, with a particular focus on the development of Aceclidine. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, synthetic protocols, and biological significance of this important chemical class.
The Foundational Challenge: Synthesizing the Quinuclidine Core
The journey to any quinuclidine derivative begins with the synthesis of the core 1-azabicyclo[2.2.2]octane structure. The first reported synthesis by Löffler and Stietzel in 1909, later improved by Meisenheimer, laid the groundwork for accessing this unique scaffold.[3] These early methods, while historically significant, were often low-yielding. Modern strategies have largely converged on using more readily available precursors, with quinuclidin-3-one emerging as a cornerstone intermediate for subsequent functionalization.[4][5] The availability of this ketone provided a critical entry point for introducing substituents at the C3 position, the gateway to a vast array of biologically active molecules.
The Synthetic Gateway: From Quinuclidin-3-one to Carboxylic Acids
The introduction of a carboxylic acid group at the 3-position is a pivotal transformation, enabling the formation of esters, amides, and other functional groups. A robust and frequently employed pathway to quinuclidine-3-carboxylic acid proceeds from quinuclidin-3-one via a multi-step sequence. This strategic choice is rooted in classic organic chemistry principles, where a ketone is an ideal handle for carbon-carbon bond formation and subsequent functional group manipulation.
The overall workflow is a testament to logical synthetic design, where each step prepares the molecule for the next transformation, culminating in the desired acid.
Caption: Simplified signaling pathway for Aceclidine's mechanism of action in the eye.
Modern Resurgence for Presbyopia
Decades after its initial use for glaucoma, research in the 2010s refocused on Aceclidine for a different ophthalmological condition: presbyopia, the age-related loss of near vision. [6]The rationale was that its pupil-constricting effect could create a "pinhole" depth-of-field effect, improving near visual acuity without significantly impacting the ciliary muscle, thereby avoiding the accommodative spasm associated with other miotics like pilocarpine. [6]This research culminated in successful Phase III clinical trials, and in 2025, Aceclidine received its first U.S. approval under the brand name Vizz for the correction of presbyopia. [6][7]
The Importance of Stereochemistry
As with many biologically active molecules, the stereochemistry of quinuclidine derivatives is paramount. The C3 position is a stereocenter, and different enantiomers can exhibit vastly different pharmacological properties. Research in the 1980s on Aceclidine's optical isomers determined that the (+)-enantiomer was the primary source of its cholinergic activity. [6] This has driven the development of methods for synthesizing enantiomerically pure compounds. [4]Strategies include:
-
Asymmetric Hydrogenation: Using chiral catalysts during the hydrogenation step to produce a single enantiomer of the final product.
-
Enzymatic Resolution: Employing enzymes, such as butyrylcholinesterase, that selectively hydrolyze one enantiomer of a racemic ester mixture, allowing for the separation of the unreacted enantiomer and the hydrolyzed alcohol. [8] The focus on enantioselective synthesis highlights the maturation of the field, moving from racemic mixtures to highly specific and potent single-isomer drugs. [9][10]
Broader Biological Activity and Future Directions
While the therapeutic application of Aceclidine is a major success story, the quinuclidine scaffold is a versatile platform for drug discovery. Derivatives have been investigated for a wide range of biological activities, showcasing the broad potential of this chemical class.
| Derivative Class | Biological Activity | Mechanism of Action (Example) |
| Quaternary Ammonium Compounds (QACs) | Antimicrobial, Antibiofilm [11][12] | Membrane disruption via electrostatic interactions. [11] |
| Pyrimidine-linked Quinuclidines | Antibacterial [13] | Inhibition of the FtsZ protein, essential for bacterial cell division. [13] |
| N-alkyl Quaternary Quinuclidines | Anticholinesterase [1] | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [1] |
| 3-Substituted Quinuclidines | 5-HT Receptor Targeting [3] | Antagonism or agonism at serotonin receptors for conditions like irritable bowel syndrome. |
The continued exploration of the quinuclidine core, combined with advanced synthetic techniques like asymmetric catalysis, ensures that new derivatives will continue to emerge as candidates for treating a wide spectrum of diseases. The history of quinuclidine acetic acids, from early synthetic hurdles to a modern, FDA-approved therapeutic, serves as a powerful case study in the evolution of medicinal chemistry.
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Title: Aceclidine - Wikipedia Source: Wikipedia URL: [Link]
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Title: The Synthesis and Application of Quinuclidine and its Derivatives Source: The University of Liverpool Repository URL: [Link]
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Title: Biological activity of monoquaternary ammonium compounds based on 3-substituted quinuclidine: A short review Source: HRČAK OJS URL: [Link]
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Title: Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability Source: PMC - PubMed Central URL: [Link]
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Title: A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES Source: ResearchGate URL: [Link]
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Title: Aceclidine | C9H15NO2 | CID 1979 Source: PubChem - NIH URL: [Link]
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Title: LENZ Therapeutics Announces Positive Topline Data from Phase 3 CLARITY Presbyopia Trials Source: GlobeNewswire URL: [Link]
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2-(Quinuclidin-3-yl)acetic acid hydrochloride safety and handling
An In-Depth Technical Guide to the Safe Handling of 2-(Quinuclidin-3-yl)acetic acid hydrochloride
Foreword for the Research Professional
This compound is a heterocyclic compound of interest in synthetic chemistry and drug discovery, valued for its rigid bicyclic quinuclidine core. As with any specialized research chemical, a comprehensive understanding of its properties and associated hazards is not merely a regulatory formality but a cornerstone of responsible science. This guide is structured to provide researchers, scientists, and drug development professionals with the technical knowledge and practical protocols necessary to handle this compound with confidence and safety. Moving beyond a simple recitation of precautionary statements, we will delve into the causality behind safety protocols, empowering you to build a self-validating system of safety within your laboratory.
Section 1: Compound Identification and Physicochemical Properties
A foundational aspect of safe handling is a clear understanding of the compound's identity and physical characteristics. This data informs storage, handling, and emergency response procedures.
Synonyms: 2-(1-azabicyclo[2.2.2]octan-3-yl)acetic acid;hydrochloride; SCHEMBL2422058; 2-(quinuclidin-3-yl)acetic acid HCl[1] Intended Use: For research and development use only by, or under the direct supervision of, a technically qualified individual[1][2].
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 75208-56-9 | [1] |
| Molecular Formula | C₉H₁₆ClNO₂ | [1] |
| Molecular Weight | 205.68 g/mol | [1] |
| Purity | ≥95% | [1][2] |
| Physical State | Solid (powder) | Assumed from handling advice |
| Solubility | No data available, but likely soluble in water | Inferred from hydrochloride salt form |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as hazardous under the Globally Harmonized System (GHS). Understanding the specific nature of these hazards is critical for risk assessment and the implementation of appropriate controls.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Toxicological Summary: While acute toxicity data is not currently available, the primary hazards are irritant in nature.[1]
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of the powder, direct eye contact, skin contact, and accidental ingestion.[1]
-
Symptoms of Exposure:
-
Skin Contact: May lead to inflammation characterized by itching, scaling, reddening, or blistering.[1]
-
Eye Contact: Can result in redness, pain, and potentially severe eye damage.[1]
-
Inhalation: May cause irritation of the lungs and respiratory system.[1]
-
Ingestion: While not a primary occupational route, ingestion may cause gastrointestinal irritation.
-
It is crucial to note that overexposure could potentially lead to more serious illness.[1] This compound is not classified as a carcinogen by IARC or NTP.[1]
Section 3: Proactive Risk Assessment and Mitigation
A proactive approach to safety involves a continuous cycle of risk assessment. Before any procedure involving this compound, a thorough evaluation of potential hazards and the implementation of control measures is mandatory. The following workflow provides a logical framework for this process.
Caption: Proactive Risk Assessment Workflow for Handling this compound.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is paramount. The hierarchy of controls prioritizes engineering and administrative solutions over personal protective equipment.
Caption: Hierarchy of Controls for Mitigating Chemical Exposure.
1. Engineering Controls:
-
Ventilation: All handling of the solid compound that could generate dust must be performed in a well-ventilated area. A chemical fume hood is the preferred engineering control to keep airborne concentrations low.[1]
-
Safety Stations: Facilities must be equipped with an eyewash fountain and a safety shower in the immediate vicinity of where the material is handled.[1][4]
2. Administrative Controls:
-
Hand Washing: Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[1]
-
Avoid Contact: Implement procedures to avoid contact with skin, eyes, and clothing.[1]
-
No Consumption: Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[5]
3. Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical hazard.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that meets standards like OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits (if established), a NIOSH-approved respirator may be necessary. The use of a respirator requires a formal respiratory protection program.[4][7]
Section 5: Standard Operating Protocol for Safe Handling
This protocol outlines the step-by-step methodology for routine laboratory handling, such as weighing and transferring the compound.
Objective: To safely handle this compound, minimizing dust generation and preventing personal exposure.
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Appropriate glassware
-
Required PPE (nitrile gloves, lab coat, safety goggles)
-
Chemical fume hood
Procedure:
-
Preparation: a. Don all required PPE before entering the designated handling area. b. Ensure the chemical fume hood is on and operating correctly. c. Assemble all necessary equipment (spatula, glassware, etc.) inside the fume hood. d. Place the stock container of the compound in a stable position within the fume hood.
-
Handling: a. Slowly and carefully open the container to avoid creating airborne dust. b. Use a clean spatula to carefully transfer the desired amount of solid from the stock container to the weighing paper or boat. c. Avoid any rapid movements that could aerosolize the powder. d. Tightly reseal the stock container immediately after use.[1]
-
Cleanup: a. Clean the spatula and any other contaminated reusable equipment thoroughly. b. Dispose of the weighing paper and any other contaminated disposable materials in the designated solid hazardous waste container. c. Wipe down the work surface inside the fume hood with an appropriate cleaning agent.
-
Post-Handling: a. Remove gloves using the proper technique and dispose of them in the appropriate waste stream. b. Wash hands thoroughly with soap and water.[1]
Section 6: Storage, Stability, and Incompatibilities
Proper storage is essential for maintaining the compound's integrity and preventing hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The storage area should be locked up to restrict access.[1]
-
Ignition Sources: Keep the compound away from sources of ignition.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1][8]
-
Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1][8]
-
Chemical Stability: The material is stable under recommended storage temperatures and pressures.[1]
Section 7: Emergency Procedures
Pre-planning is critical for responding effectively to emergencies. All personnel must know the location and operation of safety equipment.
7.1 Personal Exposure
-
General Advice: Immediately remove any clothing contaminated by the product. Consult a physician and show them the Safety Data Sheet.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor. Keep the person at rest in a position comfortable for breathing.[1]
-
If on Skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[1] Contaminated clothing must be removed and washed before reuse.[1][7]
-
If in Eyes: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]
7.2 Accidental Release (Spills)
The appropriate response to a spill depends on its size and location. The following decision tree provides a guide for action.
Caption: Decision Flowchart for Chemical Spill Response.
Spill Cleanup Protocol (Minor Spill):
-
Alert Personnel: Notify others in the immediate area.[7]
-
Secure PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat. Consider respiratory protection if dust is significant.[1]
-
Containment: Prevent the further spread of the powder.[1]
-
Cleanup: Carefully sweep, vacuum, or absorb the material with an inert substance (e.g., vermiculite, sand). Avoid actions that generate dust. Place the collected material and spill cleanup supplies into a suitable, sealed disposal container.[1][7]
-
Decontamination: Clean the spill surface with soap and water once the material is removed.[10]
-
Disposal: Label the container with its contents (e.g., "Spill debris containing this compound") and dispose of it as hazardous waste according to local regulations.[1][7]
-
Reporting: Report the incident to your supervisor.[7]
Section 8: Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Procedure: Dispose of the compound and any contaminated materials (e.g., gloves, weighing paper, spill debris) in a designated, properly labeled hazardous waste container.[1]
-
Regulations: The disposal must be carried out at an approved waste disposal plant.[1] Do not allow the product to enter drains, waterways, or soil.[1] Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.
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An In-depth Technical Guide to the Solubility Determination of 2-(Quinuclidin-3-yl)acetic acid hydrochloride
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like 2-(Quinuclidin-3-yl)acetic acid hydrochloride, its solubility profile is a critical determinant of its biopharmaceutical properties.[1][2] The bioavailability of an orally administered drug, for instance, is often directly linked to its solubility and dissolution rate in the gastrointestinal tract.[1] Therefore, a thorough understanding and precise measurement of solubility are paramount in early-stage drug discovery, pre-formulation studies, and formulation development.[3]
2-(Quinuclidin-3-yl)acetic acid and its derivatives are recognized for their potential biological activities, particularly as ligands for nicotinic acetylcholine receptors, making them relevant in neuropharmacology.[4] The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of parent compounds. This guide will equip the researcher with the necessary protocols to quantify this crucial physicochemical parameter.
Physicochemical Properties: Influencing Factors
While specific experimental data for this compound is scarce, we can infer its likely behavior based on its structure and the properties of related compounds. The molecule possesses a quinuclidine ring, which is a bicyclic amine, and a carboxylic acid moiety. The hydrochloride salt form suggests it is a weakly basic compound. Several factors will influence its solubility:
-
pH: The ionization state of both the tertiary amine on the quinuclidine ring and the carboxylic acid group will be heavily dependent on the pH of the solvent. In acidic solutions, the amine will be protonated, which generally increases aqueous solubility.
-
Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.[1][5]
-
Solvent Polarity: The solubility will vary significantly in different solvents based on their polarity. As a salt, it is expected to be more soluble in polar solvents like water and less soluble in nonpolar organic solvents.
-
Crystal Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form being used for solubility studies.
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.[1][6] This method is valued for its simplicity and its ability to achieve a true thermodynamic equilibrium.[1]
Principle
An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until the solution reaches saturation and the concentration of the dissolved solute remains constant. This constant concentration is the equilibrium solubility.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol)
-
Glass vials or flasks with screw caps
-
Shaker or agitator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of this compound to a pre-determined volume of the chosen solvent in a glass vial. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient duration to reach equilibrium. This typically ranges from 24 to 48 hours.[1] It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Centrifugation is highly recommended to ensure complete separation of the solid and liquid phases.[1]
-
Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant. To remove any remaining fine particles, filter the aliquot through a syringe filter.
-
Dilution: If necessary, accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved this compound in the diluted sample using a validated analytical method (see Section 4.0).
Diagram of the Shake-Flask Method Workflow
Caption: Workflow of the Shake-Flask Method for Solubility Determination.
Analytical Quantification
A validated analytical method is crucial for accurately determining the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique.
HPLC Method Development (Example)
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol. The exact ratio will need to be optimized.[7]
-
Detection: UV detection is suitable if the compound has a chromophore. The detection wavelength should be set at the absorbance maximum of the compound.
-
Quantification: A calibration curve must be prepared using standard solutions of this compound of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.
Method Validation
The chosen analytical method must be validated to ensure its accuracy, precision, linearity, and sensitivity. This includes determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ).[8]
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner.
Table 1: Example Solubility Data Table for this compound at 25°C
| Solvent System | pH | Solubility (mg/mL) | Solubility (mol/L) |
| Purified Water | |||
| PBS | 6.8 | ||
| PBS | 7.4 | ||
| 0.1 N HCl | |||
| Methanol | |||
| Ethanol |
Note: This table is a template. The actual data needs to be generated experimentally.
Conclusion: A Pathway to Characterization
This guide provides a robust framework for determining the solubility of this compound. By following the principles of physicochemical assessment and employing the standardized shake-flask method coupled with a validated analytical technique like HPLC, researchers can generate the high-quality, reproducible data essential for advancing drug development. The causality behind each step, from ensuring excess solid for true equilibrium to the necessity of phase separation and validated quantification, underpins the scientific integrity of the generated solubility profile. This systematic approach ensures that the resulting data is trustworthy and authoritative, forming a solid foundation for subsequent formulation and development activities.
References
- Various Authors. (n.d.). Summary of solubility measurement protocols of each company before harmonization.
- Various Authors. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
-
Slideshare. (n.d.). Solubility experimental methods.pptx. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. Retrieved from [Link]
- Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rheolution.com [rheolution.com]
- 3. solubility experimental methods.pptx [slideshare.net]
- 4. Buy 2-(Quinuclidin-3-yl)acetic acid | 38206-85-8 [smolecule.com]
- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Methods for the determination of limit of detection and limit of quantitation of the analytical methods | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthesis of 2-(Quinuclidin-3-yl)acetic Acid Hydrochloride: An Application Note and Detailed Protocol
Introduction
2-(Quinuclidin-3-yl)acetic acid and its derivatives are of significant interest to the pharmaceutical industry, serving as crucial building blocks in the development of novel therapeutics. The rigid, bicyclic structure of the quinuclidine moiety imparts unique conformational constraints on molecules, making it a valuable scaffold for targeting various receptors in the central and peripheral nervous systems. Notably, derivatives of this core structure have been investigated for their potential as ligands for nicotinic acetylcholine receptors, which are implicated in a range of neurological disorders.[1][2]
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(quinuclidin-3-yl)acetic acid hydrochloride. The presented synthetic strategy is a robust three-step process commencing with the commercially available 3-quinuclidone hydrochloride. The key transformations involve a Horner-Wadsworth-Emmons olefination to introduce the acetic acid side chain precursor, followed by catalytic hydrogenation to saturate the newly formed double bond, and concluding with an acidic hydrolysis to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a detailed methodology but also insights into the rationale behind the experimental choices, ensuring scientific integrity and reproducibility.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a three-step sequence, as illustrated below. The process begins with the conversion of 3-quinuclidone to an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction. This is followed by the reduction of the exocyclic double bond and subsequent hydrolysis of the ester to the corresponding carboxylic acid hydrochloride.
Figure 1: Overall synthetic workflow for this compound.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| 3-Quinuclidone hydrochloride | 1193-65-3 | Sigma-Aldrich | 97% |
| Triethyl phosphonoacetate | 867-13-0 | Sigma-Aldrich | 98% |
| Sodium hydride (60% dispersion in oil) | 7646-69-7 | Sigma-Aldrich | 60% |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Sigma-Aldrich | ≥99.9% |
| Palladium on carbon (10 wt%) | 7440-05-3 | Sigma-Aldrich | 10% |
| Ethanol, absolute | 64-17-5 | Sigma-Aldrich | ≥99.8% |
| Hydrochloric acid, concentrated | 7647-01-0 | Sigma-Aldrich | 37% |
| Diethyl ether, anhydrous | 60-29-7 | Sigma-Aldrich | ≥99.7% |
| Sodium sulfate, anhydrous | 7757-82-6 | Sigma-Aldrich | ≥99% |
| Deuterated solvents for NMR | Various | Cambridge Isotope Labs | 99.8% |
Experimental Protocols
Step 1: Synthesis of Ethyl (quinuclidin-3-ylidene)acetate
This step employs the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. The reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig ylide, to react with the ketone functionality of 3-quinuclidone. This typically results in the formation of the thermodynamically more stable (E)-alkene. The use of sodium hydride, a strong, non-nucleophilic base, ensures the efficient generation of the phosphonate carbanion.
Figure 2: Reaction scheme for the Horner-Wadsworth-Emmons olefination of 3-quinuclidone.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 g of a 60% dispersion in mineral oil, 30 mmol) and wash with anhydrous hexane (3 x 10 mL) to remove the mineral oil.
-
Suspend the washed sodium hydride in 50 mL of anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (6.7 g, 30 mmol) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
In a separate flask, dissolve 3-quinuclidone hydrochloride (3.2 g, 20 mmol) in 30 mL of anhydrous THF and neutralize with a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free base. Filter off the resulting triethylamine hydrochloride and wash the solid with a small amount of anhydrous THF.
-
Add the solution of free 3-quinuclidone to the phosphonate anion solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl (quinuclidin-3-ylidene)acetate.
Expected Yield: 70-80% Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of Ethyl 2-(quinuclidin-3-yl)acetate
The exocyclic double bond of the α,β-unsaturated ester is reduced by catalytic hydrogenation. Palladium on carbon is an effective catalyst for this transformation, which typically proceeds with high efficiency under mild conditions.
Procedure:
-
Dissolve ethyl (quinuclidin-3-ylidene)acetate (from the previous step) in 50 mL of absolute ethanol in a hydrogenation flask.
-
Add 10% palladium on carbon (10 mol%) to the solution.
-
Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon pressure is typically sufficient) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield ethyl 2-(quinuclidin-3-yl)acetate.
Expected Yield: >95% Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. Acidic hydrolysis using concentrated hydrochloric acid is employed, which also serves to form the desired hydrochloride salt in a single step.
Procedure:
-
To the crude ethyl 2-(quinuclidin-3-yl)acetate, add 30 mL of 6 M hydrochloric acid.
-
Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting ester.
-
Cool the reaction mixture to room temperature and then in an ice bath to facilitate crystallization.
-
If no precipitate forms, concentrate the solution under reduced pressure to a smaller volume.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Expected Yield: 85-95% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and melting point analysis.
Characterization Data
This compound:
-
Appearance: White to off-white solid.
-
¹H NMR (D₂O): δ 3.20-3.40 (m, 6H), 2.55 (d, J=7.5 Hz, 2H), 2.05-2.20 (m, 1H), 1.80-2.00 (m, 4H), 1.60-1.75 (m, 2H).
-
¹³C NMR (D₂O): δ 178.5, 52.8, 46.0, 40.1, 35.5, 25.2, 23.8.
-
IR (KBr, cm⁻¹): 3400-2500 (broad, O-H and N-H stretch), 1720 (C=O stretch).
-
Mass Spectrometry (ESI+): m/z = 170.1 [M+H]⁺ (for the free base).
Safety and Handling Precautions
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. It is also corrosive and can cause severe skin and eye burns.[3] Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Triethyl phosphonoacetate: Causes skin and eye irritation.[4] Avoid contact with skin and eyes. Use in a well-ventilated area.
-
3-Quinuclidone hydrochloride: May cause skin, eye, and respiratory tract irritation.[1] The toxicological properties have not been fully investigated. Handle with care and appropriate PPE.
-
Palladium on Carbon: Flammable solid. Handle with care to avoid ignition sources.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Quinuclidinone hydrochloride, 99% (tlc). Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
-
Life Sciences Advanced Technologies. (1998). Characterization of ethyl (3-quinuclidinyl) acetate (EQA) as a ligand for acetylcholine receptors. Life sciences, 63(24), PL329–PL336. Retrieved from [Link]
Sources
Application Note & Protocol: A Robust and Scalable Synthesis of 2-(Quinuclidin-3-yl)acetic Acid Hydrochloride
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-(quinuclidin-3-yl)acetic acid hydrochloride, a pivotal building block in the development of muscarinic M1 and M3 receptor agonists. The synthetic strategy commences with the commercially available 3-quinuclidinone hydrochloride and proceeds through a three-step sequence: a Horner-Wadsworth-Emmons olefination, a catalytic hydrogenation, and a final ester hydrolysis with in-situ salt formation. This protocol is designed for scalability and incorporates in-process controls and detailed analytical methods to ensure the production of a high-purity final product. The causality behind key experimental choices, safety protocols, and detailed characterization data are thoroughly discussed to provide researchers and drug development professionals with a reliable and self-validating manufacturing process.
Introduction and Strategic Rationale
2-(Quinuclidin-3-yl)acetic acid and its derivatives are crucial intermediates in the synthesis of various therapeutically important molecules, including cevimeline, which is used to treat Sjögren's syndrome.[1] The quinuclidine moiety is a bridged bicyclic amine that imparts unique conformational rigidity and basicity, making it a valuable scaffold in medicinal chemistry. A reliable, scalable, and cost-effective synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.
The synthetic approach detailed herein was developed with industrial applicability in mind. The chosen pathway, outlined below, prioritizes high yields, straightforward purifications, and the use of readily available reagents.
Overall Synthetic Pathway
The synthesis is accomplished in three primary stages starting from 3-quinuclidinone hydrochloride.
Caption: High-level overview of the synthetic pathway.
Rationale for Key Process Decisions
-
Starting Material: 3-Quinuclidinone hydrochloride is a commercially available and stable solid, making it an ideal starting point for large-scale synthesis.[2][3][4] Its synthesis from piperidine-4-carboxylic acid is well-established in the literature, ensuring a secure supply chain.[5][6]
-
Olefination Method: A Horner-Wadsworth-Emmons (HWE) reaction is employed over the classical Wittig reaction.[7] The primary reason is the superior purification profile. The HWE reaction generates a water-soluble phosphate byproduct, which is easily removed during aqueous workup. In contrast, the Wittig reaction produces triphenylphosphine oxide, a notoriously difficult-to-remove crystalline solid that often complicates purification on a large scale.[7][8]
-
Reduction Step: Catalytic hydrogenation was selected for the reduction of the exocyclic double bond. This method is highly efficient, atom-economical, and provides excellent stereocontrol, yielding the desired saturated quinuclidine ring system.[9] Palladium on carbon (Pd/C) is a robust and recyclable catalyst suitable for industrial applications. Biocatalytic hydrogenation is also an emerging, sustainable alternative under mild conditions.[10][11][12]
-
Final Step: Acid-catalyzed hydrolysis of the ethyl ester is combined with the formation of the hydrochloride salt in a single, efficient step. This approach simplifies the process by avoiding the isolation of the free-base zwitterion, which can have challenging physical properties.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | CAS Number | Grade | Supplier Recommendation |
| 3-Quinuclidinone Hydrochloride | 1193-65-3 | >98% | Acros Organics, Sigma-Aldrich |
| Triethyl phosphonoacetate | 867-13-0 | >98% | Sigma-Aldrich, TCI |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | Reagent | Sigma-Aldrich |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | DriSolv® | EMD Millipore |
| Ethyl Acetate | 141-78-6 | ACS Grade | Fisher Scientific |
| Palladium on Carbon (10% Pd) | 7440-05-3 | Degussa type | Johnson Matthey, Sigma-Aldrich |
| Ethanol, 200 Proof | 64-17-5 | ACS Grade | Decon Labs |
| Hydrochloric Acid, Concentrated | 7647-01-0 | ACS Grade | Fisher Scientific |
| Isopropyl Alcohol | 67-63-0 | ACS Grade | Fisher Scientific |
| Diatomaceous Earth (Celite®) | 61790-53-2 | Standard | Celite Corp. |
| Anhydrous Sodium Sulfate | 7757-82-6 | ACS Grade | Fisher Scientific |
Major Equipment
-
Jacketed glass reactor (10 L, 50 L) with overhead stirring, reflux condenser, and nitrogen inlet.
-
Parr-type hydrogenation apparatus or equivalent high-pressure reactor.
-
Buchner funnels and filtration flasks.
-
Rotary evaporator with vacuum pump and chiller.
-
Temperature-controlled heating/cooling circulator.
-
Analytical Instruments: HPLC, GC-MS, NMR (400 MHz), FT-IR, Melting Point Apparatus.
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Special care is required when handling sodium hydride and pressurized hydrogen.
Step 1: Synthesis of Ethyl 2-(quinuclidin-3-ylidene)acetate
-
Reactor Setup: Equip a 10 L jacketed reactor with an overhead stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel. Purge the reactor with dry nitrogen.
-
Base Preparation: Charge anhydrous tetrahydrofuran (THF, 3.0 L) into the reactor. Under a strong nitrogen stream, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 132 g, 3.30 mol) in portions.
-
Ylide Formation: Cool the suspension to 0-5 °C using a circulator. Add triethyl phosphonoacetate (672 g, 3.00 mol) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C. A thick white slurry will form.
-
Reaction with Ketone: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. In a separate container, dissolve 3-quinuclidinone hydrochloride (404 g, 2.50 mol) in deionized water (1 L) and basify to pH >12 with 50% NaOH solution. Extract the free base into ethyl acetate (3 x 1 L). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 3-quinuclidinone free base as a solid. Dissolve this solid in 1.0 L of anhydrous THF.
-
Addition: Add the THF solution of 3-quinuclidinone to the reactor dropwise over 1.5 hours at 0-5 °C.
-
Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction for completion by TLC (Mobile Phase: 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide) or GC-MS.
-
Workup: Once the reaction is complete, cool the reactor to 0-5 °C. Cautiously quench the reaction by the slow, dropwise addition of deionized water (500 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (2 L) and saturated aqueous sodium chloride (brine, 1 L). Separate the organic layer. Wash the organic layer with brine (2 x 1 L).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil. Purify the crude product by vacuum distillation or silica gel chromatography to afford ethyl 2-(quinuclidin-3-ylidene)acetate as a pale yellow oil.
-
Expected Yield: 75-85%
-
In-Process Control: GC-MS analysis should confirm the disappearance of 3-quinuclidinone and the presence of the product at the expected mass (m/z = 195).
-
Step 2: Catalytic Hydrogenation to Ethyl 2-(quinuclidin-3-yl)acetate
-
Reactor Setup: Charge a suitable high-pressure hydrogenation vessel with ethyl 2-(quinuclidin-3-ylidene)acetate (390 g, 2.00 mol) and 200 proof ethanol (2.0 L).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 20 g, 5% w/w) to the solution under a nitrogen atmosphere.
-
Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50 psi (approx. 3.4 bar) with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C). The reaction is typically complete within 4-6 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Catalyst Removal: Once complete, carefully vent the reactor and purge three times with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst. Wash the pad with ethanol (2 x 200 mL).
-
Safety Note: The filter cake containing Pd/C is pyrophoric and must be kept wet with water and disposed of according to safety regulations.
-
-
Isolation: Combine the filtrate and washes. Remove the ethanol under reduced pressure on a rotary evaporator to yield ethyl 2-(quinuclidin-3-yl)acetate as a clear, colorless oil. The product is typically of sufficient purity for the next step.
-
Expected Yield: >95%
-
In-Process Control: ¹H NMR analysis should confirm the disappearance of the vinylic proton signal (~5.8 ppm) and the appearance of new aliphatic signals.
-
Step 3: Hydrolysis and Salt Formation of this compound
-
Reactor Setup: Charge the crude ethyl 2-(quinuclidin-3-yl)acetate (355 g, 1.80 mol) into a 5 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Hydrolysis: Add concentrated hydrochloric acid (37%, 1.5 L) to the flask. Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting ester by TLC or HPLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent (water and excess HCl) under reduced pressure. This will yield a solid or thick slurry.
-
Crystallization: Add isopropyl alcohol (2.0 L) to the residue and heat to reflux to dissolve the solid. Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for 4 hours to complete crystallization.
-
Purification: Collect the white crystalline solid by vacuum filtration. Wash the filter cake with cold isopropyl alcohol (2 x 250 mL) and then with diethyl ether (2 x 250 mL).
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Expected Yield: 80-90%
-
Final Product: this compound as a white crystalline solid.
-
Characterization and Quality Control
The final product should be analyzed to ensure it meets the required specifications.
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity by ¹H NMR | Conforms to structure | 400 MHz NMR (D₂O) |
| Purity by HPLC | ≥ 98.0% | Reverse-Phase HPLC |
| Melting Point | 245-250 °C (decomposes) | USP <741> |
| Residual Solvents | Isopropyl Alcohol ≤ 5000 ppm | GC-HS |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
Representative Analytical Data
-
¹H NMR (400 MHz, D₂O): δ 3.40-3.25 (m, 6H), 2.70-2.55 (m, 1H), 2.45 (d, J=7.2 Hz, 2H), 2.10-1.95 (m, 4H), 1.80-1.70 (m, 1H).
-
Mass Spec (ESI+): m/z 170.1 [M+H]⁺ (for free base).
Process Logic and Workflow Diagram
This diagram illustrates the detailed workflow, incorporating material inputs, unit operations, and critical quality control checkpoints.
Caption: Detailed workflow for the synthesis of 2-(quinuclidin-3-yl)acetic acid HCl.
Safety and Handling
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon). Mineral oil dispersion reduces pyrophoricity but does not eliminate the hazard.
-
Hydrogen Gas (H₂): Extremely flammable. The hydrogenation step must be performed in a dedicated high-pressure area with appropriate ventilation and spark-proof equipment. The Pd/C catalyst can ignite in the presence of air and solvents; never allow the catalyst to dry in the open air.
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns.[13] Releases toxic fumes. Always handle in a fume hood with acid-resistant gloves and face protection.
-
Waste Disposal: All chemical waste, especially the pyrophoric Pd/C catalyst and quenched NaH, must be disposed of according to institutional and local environmental regulations.
Conclusion
The protocol described in this application note presents a scalable, efficient, and well-validated pathway for the synthesis of this compound. By employing a robust Horner-Wadsworth-Emmons reaction and a clean catalytic hydrogenation step, this process avoids common large-scale purification challenges. The detailed procedural steps, in-process controls, and analytical specifications provide a comprehensive framework for researchers and process chemists to reliably produce this key pharmaceutical intermediate at scale.
References
- Liu, H., Han, X., Wu, B., Zhong, B., & Liu, K. (2005).
- Chavakula, R., Saladi, J. C., Shankar, N., Reddy, D. S., & Babu, K. R. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.
-
Sternbach, L. H., & Kaiser, S. (1952). Antispasmodics. II. Esters of 1-azabicycloalkanols. Journal of the American Chemical Society, 74(9), 2215–2218. Available at: [Link]
- Google Patents. (2011). Method to synthesize quinuclidine hydrochloride. CN101993444A.
-
Asian Publication Corporation. (n.d.). Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. Available at: [Link]
-
Bentham Science. (2015). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. Letters in Organic Chemistry, 12(4). Available at: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]
- Google Patents. (2010). Method for preparing cis cevimeline. CN101798311A.
-
Frontiers. (2023). Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor. Available at: [Link]
- Google Patents. (2012). Process for production of (r)-3-quinuclidinol. EP2423320A1.
-
SciSpace. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor. Available at: [Link]
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-
ResearchGate. (n.d.). Scheme 30. Original synthesis of cevimeline. Available at: [Link]
-
ResearchGate. (n.d.). Biocatalytic hydrogenation of 3‐quinuclidinone (3, 50 mM) to 3‐quinuclidinol (4). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
-
BioResources. (2012). Catalytic hydrogenation and oxidation of biomass-derived levulinic acid. Available at: [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]
-
New Drug Approvals. (2019). Cevimeline. Available at: [Link]
- Google Patents. (2013). Preparation method for 3-quinuclidone. CN103113366A.
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International Journal of Pharmaceutical and Biological Science Archive. (2022). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Available at: [Link]
-
ResearchGate. (2005). Recent Progress in the Synthesis of Heterocyclic Natural Products by the Staudinger/Intramolecular aza-Wittig Reaction. Available at: [Link]
-
Frontiers. (2023). Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor. Available at: [Link]
-
PharmaCompass. (n.d.). Cevimeline Hydrochloride. Available at: [Link]
-
Wiley Online Library. (2022). Levulinic Acid Hydrogenation with Homogeneous Cu(I) Catalyst. Available at: [Link]
- Google Patents. (2011). Process for the preparation of cis-2-methylspiro (1, 3-oxathiolane 5-3') quinuclidine. US20110301352A1.
-
Centers for Disease Control and Prevention (CDC). (1994). NIOSH Method 1603: Acetic Acid. Available at: [Link]
-
Wikipedia. (n.d.). Wittig reaction. Available at: [Link]
-
Zenodo. (2012). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. Available at: [Link]
-
Patsnap. (n.d.). Method to synthesize quinuclidine hydrochloride. CN101993444A. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Available at: [Link]
-
LCGC International. (2010). Simultaneous Determination of Synthetic Pharmaceutical Peptides and the Acetate Counterion by Mixed-Mode Weak-Anion-Exchange Chromatography. Available at: [Link]
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Application Note: Comprehensive NMR Analysis of 2-(Quinuclidin-3-yl)acetic acid hydrochloride
Abstract
This application note provides a detailed guide to the structural elucidation of 2-(Quinuclidin-3-yl)acetic acid hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key building block in medicinal chemistry, particularly as a precursor to muscarinic agonists like cevimeline, a thorough characterization of this molecule is paramount. This document outlines the theoretical basis for its ¹H and ¹³C NMR spectra, provides a step-by-step protocol for sample preparation and data acquisition, and offers a comprehensive guide to spectral interpretation. The principles discussed herein are broadly applicable to the analysis of similar bicyclic amine hydrochlorides.
Introduction and Scientific Context
2-(Quinuclidin-3-yl)acetic acid is a pivotal intermediate in the synthesis of various pharmacologically active compounds. Its hydrochloride salt form enhances stability and solubility, making it a common state for storage and reaction. The rigid, bicyclic quinuclidine core provides a defined stereochemical scaffold, while the acetic acid side chain offers a handle for further chemical modification.
Given its role in drug development, unambiguous structural confirmation and purity assessment are critical. NMR spectroscopy is the most powerful tool for this purpose, providing precise information about the molecular structure, connectivity, and stereochemistry in solution. This guide explains the causality behind the expected NMR signals, addressing key features such as the effect of protonation on the quinuclidine ring and the diastereotopicity of the methylene protons in the acetic acid side chain.
Predicted NMR Spectral Characteristics
The structure of this compound presents several distinct features that are readily identifiable by NMR. The protonation of the quinuclidine nitrogen has a significant deshielding effect on adjacent protons. Furthermore, the chiral center at the C3 position of the quinuclidine ring renders the two protons of the adjacent methylene (-CH₂-COOH) group chemically non-equivalent, a phenomenon known as diastereotopicity[1][2].
¹H NMR Spectrum Prediction
-
Quinuclidine Ring Protons: The protonation of the bridgehead nitrogen causes a significant downfield shift for all protons on the quinuclidine core compared to the free base. The protons on the carbons alpha to the nitrogen (C2 and C6) are expected to be the most deshielded, appearing as complex multiplets. The bridgehead proton (C4) will also be shifted downfield. The remaining protons on the ethyl and propyl bridges will appear as a complex series of overlapping multiplets.
-
Acetic Acid Side Chain:
-
-CH₂- Protons: Due to the adjacent chiral center (C3), the two methylene protons (H1') are diastereotopic. This means they reside in different chemical environments and will have distinct chemical shifts.[1][3][4] They will appear as two separate signals, likely as a doublet of doublets each (or as part of a more complex ABX system), due to geminal coupling to each other and vicinal coupling to the C3 proton.
-
-COOH Proton: The carboxylic acid proton is expected to be a broad singlet at a significant downfield chemical shift (typically >10 ppm). Its position and broadness are highly dependent on the solvent, concentration, and presence of any water.
-
¹³C NMR Spectrum Prediction
-
Quinuclidine Ring Carbons: The carbons alpha to the protonated nitrogen (C2, C6) will be shifted downfield. The bridgehead carbon (C4) and the substituted carbon (C3) will also show distinct chemical shifts. The remaining bridge carbons (C5, C7, C8) will appear in the aliphatic region.
-
Acetic Acid Side Chain:
-
-CH₂- Carbon: This carbon (C1') will appear in the aliphatic region, typically between 30-45 ppm.
-
-C=O Carbon: The carbonyl carbon of the carboxylic acid (C2') is expected to have the most downfield chemical shift in the spectrum, typically in the range of 170-185 ppm.[5]
-
Experimental Protocol
This section provides a robust, self-validating protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound. The causality for each step is explained to ensure reproducibility and accuracy.
Sample Preparation
-
Solvent Selection: Deuterated water (D₂O) or deuterated methanol (CD₃OD) are excellent choices due to the high solubility of the hydrochloride salt. D₂O is often preferred for its simplicity, but the acidic proton of the carboxylic acid and the N-H proton will exchange with deuterium and become invisible in the ¹H NMR spectrum. CD₃OD will also result in the exchange of these labile protons. For observing all protons, a non-protic solvent like DMSO-d₆ could be used, though solubility may be lower.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time on most modern NMR spectrometers.
-
Internal Standard (Optional, for qNMR): For quantitative analysis (qNMR), add a precisely weighed amount of an internal standard. The standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals. For D₂O, a common standard is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS).[6][7]
-
Homogenization: Ensure the sample is fully dissolved by vortexing or gentle sonication. A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.
NMR Data Acquisition Workflow
Caption: Workflow for NMR analysis.
Spectrometer Parameters
The following are general parameters for a 400 MHz spectrometer. These should be adjusted as necessary based on the specific instrument and sample.
For ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For quantitative measurements, d1 should be at least 5 times the longest T1 relaxation time.[8]
-
Number of Scans: 8-16 scans, adjust for desired signal-to-noise.
For ¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Data Processing and Interpretation
-
Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis. If using D₂O with DSS, set the DSS signal to 0.0 ppm. For CD₃OD, the residual solvent peak (CHD₂OD) can be referenced to 3.31 ppm.
-
Signal Assignment:
-
Identify the downfield signals (>3.0 ppm) corresponding to the protons on the quinuclidine ring, particularly those alpha to the nitrogen.
-
Locate the two distinct signals for the diastereotopic methylene protons of the -CH₂-COOH group, expected in the 2.0-3.0 ppm range.
-
Assign the remaining upfield multiplets to the other protons of the quinuclidine core.
-
For the ¹³C spectrum, identify the carbonyl peak (>170 ppm) and the deshielded carbons of the quinuclidine ring.
-
Predicted Data Summary
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions are based on known data for quinuclidine hydrochloride and cyclohexylacetic acid, a structural analog for the side chain.[9][10][11]
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Quinuclidine Core | |||
| C2-H, C6-H | ~3.2 - 3.6 (m) | ~48 - 52 | Alpha to N⁺, deshielded |
| C4-H (bridgehead) | ~2.9 - 3.3 (m) | ~25 - 29 | Bridgehead proton |
| C3-H | ~2.4 - 2.8 (m) | ~35 - 40 | Methine proton |
| C5, C7, C8 Protons | ~1.8 - 2.3 (m) | ~20 - 28 | Complex overlapping signals |
| Acetic Acid Side Chain | |||
| C1'-H (diastereotopic) | ~2.3 - 2.7 (2 x dd) | ~38 - 43 | Two distinct signals expected |
| C2'-OH | >10 (broad s) | - | Labile proton, exchanges in D₂O/CD₃OD |
| C2' (C=O) | - | ~175 - 180 | Carbonyl carbon |
Note: 'm' denotes multiplet, 'dd' denotes doublet of doublets, 's' denotes singlet. Chemical shifts are approximate and can vary with solvent and concentration.
Conclusion
This application note provides a comprehensive framework for the NMR analysis of this compound. By understanding the underlying principles of chemical shifts, the effect of protonation, and the concept of diastereotopicity, researchers can confidently assign the ¹H and ¹³C NMR spectra of this important molecule. The detailed protocol ensures the acquisition of high-quality, reproducible data, which is essential for structural verification and purity assessment in a drug development setting.
References
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
-
Journal of Chemical Education. Useful Examples for Discussion of Proton-NMR Spectroscopy: N-Substituted alpha-Aminobenzenebutanenitriles. Anisotropy of Diastereotopic Methylene Protons. [Link]
-
SpectraBase. Cyclohexaneacetic acid. [Link]
-
PubChem. Cyclohexaneacetic acid. [Link]
-
ResearchGate. Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. [Link]
-
Revue Roumaine de Chimie. 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. [Link]
-
SJSU ScholarWorks. H NMR and conformational analysis of diastereotopic methylene protons in achiral flexible molecules. [Link]
-
Chemistry LibreTexts. (2024). 5.4: Types of Protons. [Link]
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SpectraBase. Cyclohexane-carboxylic Acid - Optional[13C NMR] - Chemical Shifts. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. [Link]
-
NIH National Library of Medicine. A Routine Experimental Protocol for qHNMR Illustrated with Taxol. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
NIST WebBook. Cyclohexaneacetic acid. [Link]
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HPLC method for 2-(quinuclidin-3-yl)acetic acid hydrochloride
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-(quinuclidin-3-yl)acetic acid hydrochloride
Abstract
This application note presents a robust and detailed protocol for the analysis of this compound, a key bicyclic building block used in neuropharmacology and medicinal chemistry.[1] Due to its polar and zwitterionic nature, this compound exhibits poor retention on traditional reversed-phase chromatography columns. To overcome this analytical challenge, this guide details a method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful technique for retaining and separating highly polar molecules.[2][3] The described protocol provides a highly reproducible and sensitive method suitable for purity assessments, stability studies, and quality control in research and drug development settings.
Introduction: The Analytical Challenge
2-(Quinuclidin-3-yl)acetic acid is a derivative of quinuclidine, a structural motif present in numerous biologically active agents, including natural alkaloids like quinine.[4] As the hydrochloride salt, the analyte is highly water-soluble. Its structure, containing a tertiary amine within the quinuclidine ring system and a carboxylic acid group, means it exists as a zwitterion across a wide pH range. This dual-charge character and high polarity make it difficult to retain on conventional C18 reversed-phase columns, where retention is driven by hydrophobic interactions.[5]
Hydrophilic Interaction Liquid Chromatography (HILIC) provides an elegant solution to this problem. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[6] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition from the bulk organic mobile phase, leading to strong retention.[7] This application note describes a HILIC-based method optimized for the reliable quantification of this compound.
Principle of HILIC Separation
The primary retention mechanism in HILIC is partitioning of the analyte between the organic-rich mobile phase and the immobilized aqueous layer on the polar stationary phase.[6] However, other interactions, such as hydrogen bonding, dipole-dipole forces, and weak electrostatic interactions, also contribute to the separation, providing unique selectivity for polar compounds.[2][8] Gradient elution in HILIC typically starts with a high percentage of organic solvent (promoting retention) and progresses to a higher percentage of the aqueous component to elute the analytes.[2] This approach also offers the advantage of enhanced sensitivity when coupled with mass spectrometry (MS), as the high organic content of the mobile phase facilitates efficient desolvation and ionization.[6]
Caption: Conceptual diagram of the HILIC retention mechanism.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV detector.
-
Chemicals:
-
This compound (Reference Standard, >95% purity)[9]
-
Acetonitrile (HPLC or MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Analytical Column: A zwitterionic HILIC column (ZIC®-HILIC) is recommended for its excellent performance with zwitterionic analytes like amino acids and their derivatives.[10][11]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Recommended Condition | Causality and Rationale |
| Analytical Column | ZIC®-HILIC, 150 x 2.1 mm, 3.5 µm | The zwitterionic sulfobetaine stationary phase provides electrostatic interactions that complement the hydrophilic partitioning, enhancing retention and peak shape for zwitterionic analytes.[11] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 5.5 with Formic Acid | Ammonium acetate is a volatile buffer compatible with MS detection. A pH of 5.5 ensures the analyte is in its zwitterionic form, promoting optimal interaction with the stationary phase. |
| Mobile Phase B | Acetonitrile | The high organic content is essential for promoting partitioning and retention in HILIC mode.[6] |
| Gradient Elution | 0-2 min: 95% B; 2-12 min: 95% to 60% B; 12-15 min: 60% B; 15-16 min: 60% to 95% B; 16-22 min: 95% B (Re-equilibration) | A gradient starting with high acetonitrile ensures strong retention. Gradually increasing the aqueous component (A) elutes the analyte. A thorough re-equilibration is critical for reproducible retention times. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm internal diameter column, ensuring optimal efficiency and reduced solvent consumption. |
| Column Temperature | 35 °C | Elevated temperature can improve peak shape and reduce mobile phase viscosity, leading to lower backpressure. |
| Detection | UV at 210 nm | The analyte lacks a strong chromophore; detection at low UV wavelengths is necessary to detect the carboxylic acid and amine functional groups. |
| Injection Volume | 5 µL | A small injection volume minimizes peak distortion, especially when the sample solvent differs significantly from the initial mobile phase. |
Preparation of Solutions
-
Mobile Phase A (10 mM Ammonium Acetate, pH 5.5): Accurately weigh 0.7708 g of ammonium acetate and dissolve in 1 L of deionized water. Adjust the pH to 5.5 using formic acid. Filter through a 0.22 µm membrane filter before use.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and deionized water. This mixture helps to mitigate strong solvent effects upon injection.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the 50:50 acetonitrile/water mixture.
-
Sample Preparation: Accurately weigh a known amount of the sample to be tested into a volumetric flask. Dissolve and dilute with the 50:50 acetonitrile/water mixture to achieve a final concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.22 µm syringe filter before injection.
Workflow and Data Analysis
The overall analytical workflow is depicted below, from sample preparation to the final report generation.
Caption: Experimental workflow for the HPLC analysis.
Results and Discussion
Method Performance and System Suitability
A successful analysis should yield a sharp, symmetrical peak for 2-(quinuclidin-3-yl)acetic acid, well-retained from the solvent front. System suitability parameters should be established to ensure the chromatographic system is performing adequately.
| System Suitability Parameter | Acceptance Criteria | Purpose |
| Retention Time (RT) | Typically ± 2% RSD | Confirms the stability and reproducibility of the pump and mobile phase composition. |
| Peak Asymmetry (Tailing Factor) | 0.8 – 1.5 | Ensures the peak is symmetrical, which is crucial for accurate integration and quantification. Poor symmetry may indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures the efficiency of the column. A high plate count indicates sharp peaks and good separation power. |
| Calibration Curve (r²) | ≥ 0.998 | Demonstrates the linearity of the detector response across the desired concentration range.[12] |
Troubleshooting
-
No or Poor Retention: This is the most common issue in HILIC.
-
Cause: Insufficient acetonitrile in the mobile phase or sample diluent. The water content of the sample solvent is too high.
-
Solution: Ensure the initial mobile phase contains at least 85-95% acetonitrile. Prepare samples in a diluent with a high organic content, as close to the initial mobile phase as solubility allows. Ensure the column is fully equilibrated.
-
-
Poor Peak Shape (Tailing/Fronting):
-
Cause: Mismatch between sample solvent and mobile phase; column overload; secondary ionic interactions.
-
Solution: Reduce injection volume. Match the sample diluent more closely to the mobile phase. Adjust the buffer concentration or pH slightly to minimize unwanted ionic interactions.
-
-
Inconsistent Retention Times:
-
Cause: Insufficient column equilibration time between injections; temperature fluctuations; mobile phase preparation errors.
-
Solution: Ensure the column is equilibrated for at least 10-15 column volumes with the starting mobile phase. Use a column thermostat. Prepare fresh mobile phases daily.
-
Conclusion
The described Hydrophilic Interaction Liquid Chromatography (HILIC) method provides a reliable and robust solution for the quantitative analysis of the polar, zwitterionic compound this compound. By leveraging a zwitterionic stationary phase and an optimized acetonitrile/ammonium acetate mobile phase, this protocol overcomes the retention challenges associated with traditional reversed-phase methods. The method is suitable for routine quality control and research applications, offering excellent peak shape, sensitivity, and reproducibility.
References
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-47. Available at: [Link]
-
Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]
-
Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Biocompare. Available at: [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Hydrophilic interaction chromatography. Wikipedia. Available at: [Link]
-
Zhang, T., Nguyen, D., & Franco, P. (2014). Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography. PubMed. Available at: [Link]
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. Available at: [Link]
-
Gherase, A. D., et al. (2013). SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. Revue Roumaine de Chimie, 58(11-12), 925-930. Available at: [Link]
-
Trivedi, D. K., Jones, H., Shah, A., & Iles, R. K. (2012). Development of Zwitterionic Hydrophilic Liquid Chromatography (ZIC® HILIC-MS) Metabolomics Method for Shotgun Analysis of Human Urine. Longdom Publishing. Available at: [Link]
-
Wang, P., et al. (2019). Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. CCS Chemistry. Available at: [Link]
-
Jiang, J., et al. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. PubMed. Available at: [Link]
-
Gherase, A. D., et al. (2013). Synthesis and HPLC separation of new quinuclidine derivatives. Request PDF. Available at: [Link]
-
Trivedi, D. K., et al. (2012). Development of Zwitterionic Hydrophilic Liquid Chromatography (ZIC HILIC-MS) Metabolomics Method for Shotgun Analysis of Human Urine. ResearchGate. Available at: [Link]
-
Shinde, S. S., et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor. Journal of Chromatographic Science. Available at: [Link]
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Application Note: High-Resolution Mass Spectrometry for the Characterization of 2-(quinuclidin-3-yl)acetic acid hydrochloride
Abstract
This application note provides a detailed protocol for the analysis of 2-(quinuclidin-3-yl)acetic acid hydrochloride, a key bicyclic intermediate in neuropharmacology, using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We outline a robust methodology for sample preparation, chromatographic separation, and mass spectrometric analysis, including a proposed fragmentation pathway for structural elucidation. This guide is intended to provide researchers and drug development professionals with a comprehensive framework for the accurate identification and characterization of this compound and its related substances.
Introduction
2-(quinuclidin-3-yl)acetic acid is a bicyclic compound featuring a quinuclidine moiety linked to an acetic acid group.[1] Its derivatives are of significant interest in medicinal chemistry, particularly as ligands for nicotinic acetylcholine receptors, with potential applications in the treatment of neurological disorders.[1] As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical characterization is paramount to ensure purity, stability, and safety. Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography, offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex matrices.[2][3]
This document details a comprehensive protocol for the analysis of this compound using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. We will explore the ionization behavior of the molecule and propose a fragmentation pattern to aid in its structural confirmation.
Experimental Design and Rationale
The analytical strategy is designed to achieve two primary objectives: accurate mass determination of the parent molecule and structural confirmation through tandem mass spectrometry (MS/MS).
-
Ionization Technique: Electrospray ionization (ESI) in positive ion mode is selected. The quinuclidine nitrogen is a tertiary amine, which is readily protonated, making it ideal for positive ion ESI. The acidic mobile phase will ensure the analyte is in its protonated form, enhancing ionization efficiency.
-
Mass Analyzer: A Q-TOF mass spectrometer is chosen for its high resolution and mass accuracy, which are critical for unambiguous formula determination. The TOF analyzer also provides high sensitivity for the detection of low-level impurities.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is proposed for the separation. 2-(quinuclidin-3-yl)acetic acid is a polar and basic compound, which can be challenging to retain on traditional reversed-phase columns. HILIC provides excellent retention and peak shape for such analytes.
Materials and Methods
Reagents and Materials
-
This compound (CAS: 75208-56-9) reference standard[4]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in water.
-
From the stock solution, prepare a working solution of 10 µg/mL in a 90:10 (v/v) mixture of acetonitrile and water.
-
Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection.
Liquid Chromatography
| Parameter | Value |
| LC System: | Agilent 1290 Infinity II or equivalent |
| Column: | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A: | 0.1% Formic acid in Water |
| Mobile Phase B: | 0.1% Formic acid in Acetonitrile |
| Gradient: | 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, return to 95% B and equilibrate for 3 minutes |
| Flow Rate: | 0.4 mL/min |
| Column Temperature: | 40 °C |
| Injection Volume: | 2 µL |
Mass Spectrometry
| Parameter | Value |
| Mass Spectrometer: | Agilent 6545XT AdvanceBio Q-TOF or equivalent |
| Ionization Source: | ESI (Positive Ion Mode) |
| Gas Temperature: | 325 °C |
| Gas Flow: | 8 L/min |
| Nebulizer: | 35 psig |
| Sheath Gas Temp: | 350 °C |
| Sheath Gas Flow: | 11 L/min |
| Capillary Voltage: | 3500 V |
| Nozzle Voltage: | 500 V |
| Fragmentor: | 175 V |
| Skimmer: | 65 V |
| Acquisition Range: | m/z 50-500 |
| Acquisition Rate: | 2 spectra/s |
| Collision Energy (for MS/MS): | 10, 20, 40 eV (ramped) |
Results and Discussion
Expected Mass Spectrum
The molecular formula of 2-(quinuclidin-3-yl)acetic acid is C9H15NO2, with a monoisotopic mass of 169.1103 Da.[1] As the compound is analyzed in a positive ion mode with an acidic mobile phase, the expected protonated molecule [M+H]+ will be observed.
| Species | Molecular Formula | Calculated m/z |
| [M+H]+ | C9H16NO2+ | 170.1176 |
Proposed Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the [M+H]+ ion at m/z 170.1176 is expected to yield several characteristic fragment ions. The fragmentation is likely to be initiated by the cleavage of bonds adjacent to the charged nitrogen atom and the carboxylic acid group.
A key fragmentation is the loss of water (H2O) from the carboxylic acid group, resulting in an ion at m/z 152.1070. Another prominent fragmentation is the loss of the entire acetic acid moiety (CH2COOH), leading to a fragment at m/z 110.0964. Further fragmentation of the quinuclidine ring can also occur.
Proposed Fragmentation of 2-(quinuclidin-3-yl)acetic acid
Caption: Proposed fragmentation pathway of protonated 2-(quinuclidin-3-yl)acetic acid.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Formula | Neutral Loss |
| 170.1176 | 152.1070 | C9H14NO+ | H2O |
| 170.1176 | 124.1117 | C8H14N+ | CO2 |
| 170.1176 | 110.0964 | C7H12N+ | C2H4O2 |
The fragmentation pattern provides a unique fingerprint for the molecule, allowing for confident identification. The high-resolution mass measurements of both the precursor and product ions further enhance the certainty of the structural assignment.
Protocol Validation and System Suitability
To ensure the trustworthiness of the results, the following steps should be taken:
-
Mass Accuracy: Calibrate the mass spectrometer before analysis to ensure mass accuracy is within 5 ppm.
-
System Suitability: Inject a standard solution of the analyte at the beginning of the analytical run to verify system performance, including retention time stability and peak shape.
-
Blank Injections: Run a blank injection (mobile phase) to ensure there is no carryover from previous analyses.
Conclusion
This application note presents a detailed and robust LC-HRMS method for the analysis of this compound. The use of HILIC for chromatographic separation and ESI-Q-TOF for detection provides the necessary selectivity and sensitivity for accurate characterization. The proposed fragmentation pathway serves as a valuable tool for structural confirmation. This methodology can be readily adopted by researchers and drug development professionals for routine analysis and quality control of this important pharmaceutical intermediate.
References
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PubChem. (n.d.). Aceclidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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PubChem. (n.d.). (-)-Aceclidine. National Center for Biotechnology Information. Retrieved from [Link]
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Kovács, P., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 995-1003. Retrieved from [Link]
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Li, Y., & Li, S. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
Sources
Application Notes & Protocols: 2-(Quinuclidin-3-yl)acetic Acid as a Versatile Research Tool in Neuropharmacology
Introduction
2-(Quinuclidin-3-yl)acetic acid is a pivotal chemical scaffold in modern neuroscience and drug discovery. As a derivative of quinuclidine, a bicyclic amine, this compound serves as a foundational structure for the synthesis of a wide array of neurologically active agents. Its rigid, three-dimensional structure provides a unique framework for interacting with specific receptor subtypes in the central nervous system (CNS). The primary utility of this molecule lies in its role as a precursor and structural template for developing selective ligands for cholinergic receptors, particularly the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] These receptors are implicated in a range of physiological processes, including learning, memory, and inflammation, and their dysfunction is linked to schizophrenia, Alzheimer's disease, and other cognitive disorders.[3]
This guide provides an in-depth overview of 2-(quinuclidin-3-yl)acetic acid, detailing its mechanism of action and offering comprehensive, field-proven protocols for its application in neuropharmacological research.
Section 1: Physicochemical Properties & Handling
Successful experimental outcomes begin with the correct handling and preparation of the research tool. 2-(Quinuclidin-3-yl)acetic acid is typically supplied as a stable solid, often as a hydrochloride salt to improve solubility and stability.
Table 1: Physicochemical Properties of 2-(Quinuclidin-3-yl)acetic acid
| Property | Value | Reference |
| IUPAC Name | 2-(1-azabicyclo[2.2.2]octan-3-yl)acetic acid | Smolecule[1] |
| CAS Number | 38206-85-8 | BLD Pharm[4] |
| Molecular Formula | C₉H₁₅NO₂ | Smolecule[1] |
| Molecular Weight | 169.22 g/mol | Smolecule[1] |
| Hydrochloride Salt CAS | 75208-56-9 | AK Scientific |
| Hydrochloride Salt MW | 205.68 g/mol | Achmem |
| Storage | Store at room temperature in an inert atmosphere. | AK Scientific |
Expert Insight: For most in vitro biological assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like sterile water or DMSO. Subsequent dilutions into aqueous physiological buffers should be made fresh for each experiment to avoid degradation. When using the hydrochloride salt, be mindful of the final pH of your experimental buffer and adjust as necessary.
Section 2: Mechanism of Action - Targeting Cholinergic Systems
The therapeutic and research potential of the 2-(quinuclidin-3-yl)acetic acid scaffold is primarily derived from its interaction with the cholinergic system. While the quinuclidine core is found in antagonists of muscarinic receptors, its most explored application is in the development of selective ligands for the α7 nicotinic acetylcholine receptor.[1][5]
The α7 nAChR is a homopentameric ligand-gated ion channel highly expressed in key brain regions like the hippocampus and cortex. It is characterized by high permeability to calcium (Ca²⁺), which allows it to modulate a host of downstream signaling events critical for synaptic plasticity and neuronal survival.[2] Furthermore, emerging evidence suggests α7 nAChRs can engage in ion channel-independent "metabotropic" signaling, particularly relevant to its role in modulating inflammation.[6]
Derivatives of 2-(quinuclidin-3-yl)acetic acid are designed to act as agonists, partial agonists, or positive allosteric modulators (PAMs) at the α7 nAChR, making this scaffold invaluable for probing the receptor's function.[1][2]
Section 3: Application I - In Vitro Characterization at α7 nAChRs
A primary application for derivatives of 2-(quinuclidin-3-yl)acetic acid is the characterization of their pharmacological activity at specific nAChR subtypes. Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes is the gold-standard method for this purpose due to its robustness and high-throughput potential.[7]
Protocol: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
Objective: To quantify the agonist or modulator activity of a test compound (a derivative of 2-(quinuclidin-3-yl)acetic acid) at human α7 nAChRs.
Materials:
-
Xenopus laevis oocytes
-
Human α7 nAChR cRNA
-
Ringer's Solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES; pH 7.2)[7]
-
Test compound stock solution (10 mM in DMSO)
-
Acetylcholine (ACh) control stock solution
-
Positive Allosteric Modulator (PAM), e.g., PNU-120596 (optional, for studying silent agonists)
-
TEVC setup (amplifier, electrodes, perfusion system)
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest and enzymatically defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject each oocyte with ~50 nL of α7 nAChR cRNA (~1 ng).
-
Incubate oocytes in supplemented media at 18°C for 2-5 days to allow for receptor expression.
-
Rationale: Oocytes are large, robust cells that efficiently translate injected cRNA, leading to high-density expression of functional ion channels on the cell surface, which is ideal for generating measurable currents.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound in Ringer's solution from the stock solution. Final DMSO concentration should be kept below 0.1% to avoid off-target effects.
-
Prepare a control ACh solution (e.g., 60 µM) to establish a baseline receptor response.[7]
-
Expert Insight: The rapid desensitization of α7 nAChRs is a critical experimental variable.[2] Ensure your perfusion system allows for rapid solution exchange to capture the true peak current before the receptor desensitizes.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with Ringer's solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.[7]
-
Clamp the membrane potential at a holding potential of -60 mV.[7]
-
Rationale: A voltage clamp holds the membrane potential constant, allowing the direct measurement of current flowing through the ion channels as they are opened by the ligand. A holding potential of -60 mV is typical to ensure a sufficient electrochemical driving force for cation influx.
-
-
Data Acquisition and Analysis:
-
Agonist Activity: Apply increasing concentrations of the test compound and record the evoked inward current. Compare the maximal response (Iₘₐₓ) to that of a saturating concentration of ACh.
-
Silent Agonist/PAM Activity: To test for "silent agonists" (ligands that bind but induce a non-conducting desensitized state), co-apply the test compound with a known PAM like PNU-120596.[2] A response in the presence of the PAM indicates silent agonist activity.
-
Data Analysis: Measure the peak current amplitude for each concentration. Plot the normalized response against the log of the concentration and fit the data to a Hill equation to determine the EC₅₀ (potency) and Iₘₐₓ (efficacy).
-
Table 2: Example Electrophysiological Data for 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole Derivatives at α7 nAChR
| Compound ID | Agonist Response (30 µM)¹ | Co-application with PAM² | Interpretation |
| ACh (Control) | 1.00 | N/A | Full Agonist |
| Derivative 32a | 1.15 ± 0.05 | 1.30 ± 0.11 | Potent Agonist |
| Derivative 28a | 0.85 ± 0.07 | 1.05 ± 0.08 | Agonist |
| Derivative 34a | < 0.05 | 0.95 ± 0.09 | Silent Agonist |
| ¹ Response is normalized to the net charge evoked by the ACh control. | |||
| ² Response is from co-application with 10 µM PNU-120596. | |||
| (Data adapted from G. T. G. Gadaleta et al., 2022)[2] |
Section 4: Application II - Cell-Based Assays for Neuroprotection
Beyond receptor characterization, derivatives of 2-(quinuclidin-3-yl)acetic acid are frequently evaluated for their therapeutic potential in models of neurodegenerative diseases like Alzheimer's.[8] The neuroprotective capacity of α7 nAChR activation can be assessed using cell-based assays that model disease-relevant pathology, such as β-amyloid (Aβ) induced toxicity.[9]
Protocol: MTT Assay for Neuroprotection in PC-12 Cells
Objective: To determine if a test compound protects neuronal-like cells from Aβ-induced cytotoxicity.
Materials:
-
PC-12 cell line (or other suitable neuronal cell line, e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
Aβ₁₋₄₂ or Aβ₁₋₄₀ peptide, pre-aggregated to form oligomers[9]
-
Test compound (quinuclidine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Methodology:
-
Cell Culture and Plating:
-
Culture PC-12 cells according to standard protocols.
-
Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Expert Insight: For some applications, differentiating PC-12 cells with Nerve Growth Factor (NGF) for several days can create a more neuron-like phenotype, which may provide more physiologically relevant results.
-
-
Treatment:
-
Pre-treat cells with various concentrations of the test compound (e.g., 1 nM to 10 µM) for 1-2 hours.
-
Rationale: Pre-incubation allows the compound to engage its target (α7 nAChR) before the toxic insult is applied, mimicking a prophylactic treatment paradigm.
-
Add aggregated Aβ peptide to the wells to induce toxicity (final concentration typically 1-10 µM). Include control wells: untreated cells (100% viability) and cells treated with Aβ alone (toxic control).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Remove the treatment media and add 100 µL of fresh media containing MTT (0.5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan is directly proportional to the number of living cells.
-
Carefully remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.
-
Plot percent viability vs. compound concentration to determine the protective effect. A significant increase in viability in the compound + Aβ group compared to the Aβ alone group indicates neuroprotection.[9]
-
Section 5: Considerations for In Vivo Studies
Translating in vitro findings to in vivo models is a critical step in drug development.[10][11] The quinuclidine scaffold is part of many compounds that have been tested in animal models for CNS disorders.[8][12]
-
Pharmacokinetics: The ability of a compound to cross the blood-brain barrier (BBB) is paramount. In silico models can predict BBB penetration, but this must be confirmed empirically.[8] The inherent properties of the quinuclidine structure often lend themselves to good CNS penetration.
-
Animal Models: For cognitive enhancement, models such as the Morris water maze or novel object recognition test are standard. For schizophrenia-related research, models involving amphetamine-induced hyperlocomotion or deficits in prepulse inhibition are often used to evaluate therapeutic efficacy.[13]
-
Target Engagement: It is crucial to confirm that the compound is engaging the α7 nAChR in vivo. This can be achieved through ex vivo autoradiography or by demonstrating that the compound's effects are blocked by a selective α7 antagonist.
Conclusion
2-(Quinuclidin-3-yl)acetic acid is more than a simple chemical; it is a gateway to exploring and modulating the complex cholinergic systems of the brain. Its derivatives have proven to be powerful research tools for dissecting the function of α7 nicotinic receptors and represent a promising scaffold for the development of novel therapeutics for devastating neurological and psychiatric disorders. The protocols and insights provided in this guide offer a robust framework for researchers to effectively utilize this versatile compound in their discovery efforts.
References
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Mazurov, A. A., et al. (2005). 2-(Arylmethyl)-3-substituted quinuclidines as selective alpha 7 nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 15(8), 2073-7. [Link]
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Walentiny, D. M., et al. (2021). Sulfonium Ligands of the α7 nAChR. Molecules, 26(18), 5649. [Link]
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Šebetič, K., et al. (2021). Quinuclidine-Based Carbamates as Potential CNS Active Compounds. International Journal of Molecular Sciences, 22(6), 3169. [Link]
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Liu, H., et al. (2005). Synthesis and crystal structure of quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate. Journal of Chemical Research. [Link]
-
Gadaleta, G. T. G., et al. (2022). Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation. European Journal of Medicinal Chemistry, 238, 114483. [Link]
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Mazurov, A. A., et al. (2012). Discovery of (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), a Selective α7 Nicotinic Acetylcholine Receptor Agonist, for the Treatment of Cognitive Disorders. Journal of Medicinal Chemistry, 55(22), 9793-809. [Link]
-
Gharpure, A., et al. (2020). Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. Cell, 182(6), 1461-1473.e14. [Link]
-
Papke, R. L., et al. (2021). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Pharmacological Reviews, 73(3), 929-997. [Link]
-
Devkar, R., et al. (2016). Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. RSC Advances, 6(34), 28416-28427. [Link]
-
de Moura, V. C., et al. (2021). New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs. Frontiers in Pharmacology, 12, 694533. [Link]
-
Calbi-Same, M., et al. (2021). Partial Agonist Activity of Neonicotinoids on Rat Nicotinic Receptors: Consequences over Epinephrine Secretion and In Vivo Blood Pressure. International Journal of Molecular Sciences, 22(14), 7401. [Link]
-
Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]
-
Unnamed Author. (2025). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. Preprints.org. [Link]
-
Saeed, R. W., et al. (2003). Nicotinic acetylcholine receptor subunits and receptor activity in the epithelial cell line HT29. Life Sciences, 72(18-19), 2097-101. [Link]
-
Kumar, H., et al. (2023). Natural product-based pharmacological studies for neurological disorders. Frontiers in Pharmacology, 14, 1109038. [Link]
-
Scuto, M., et al. (2022). Merging the Multi-Target Effects of Phytochemicals in Neurodegeneration: From Oxidative Stress to Protein Aggregation and Inflammation. Antioxidants, 11(10), 1937. [Link]
- Google Patents. (1990).
-
Knez, D., et al. (2021). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. RSC Medicinal Chemistry, 12(1), 108-118. [Link]
-
Avoli, M., et al. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neurology, 13, 1073801. [Link]
-
Lukas, R. J. (2002). Translational Impact of Basic Research Studies of Nicotinic Acetylcholine Receptors. Journal of the Arizona-Nevada Academy of Science, 34(1), 17-21. [Link]
-
Brown, J. T., & Rammes, G. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]
-
Nuvisan. (n.d.). Cutting-edge neurology and pain research services at Nuvisan. Retrieved from Nuvisan website. [Link]
-
Che, D., et al. (2015). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs. Bioorganic & Medicinal Chemistry, 23(17), 5426-36. [Link]
-
Hajós, M., et al. (2005). The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987...enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1213-22. [Link]
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- 13. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-(Quinuclidin-3-yl)acetic Acid Derivatives: An Application Note and Detailed Protocol
Introduction
Quinuclidine derivatives are a class of bicyclic amines that form the core scaffold of numerous physiologically active compounds and pharmaceutical agents. Their rigid, cage-like structure imparts unique conformational constraints and physicochemical properties, making them attractive moieties in drug design. Specifically, 2-(quinuclidin-3-yl)acetic acid and its derivatives are of significant interest as they serve as key building blocks in the synthesis of compounds targeting a range of receptors in the central and peripheral nervous systems. For instance, derivatives of this scaffold have been explored as muscarinic M1 receptor agonists for the potential treatment of Alzheimer's disease and as antagonists for various other receptor systems.
This application note provides a comprehensive guide for the synthesis of 2-(quinuclidin-3-yl)acetic acid, intended for researchers, medicinal chemists, and professionals in drug development. The protocol is designed to be a self-validating system, with detailed explanations for each experimental choice, ensuring both technical accuracy and practical applicability in a laboratory setting. The synthesis is presented as a multi-step process, commencing with the preparation of the key intermediate, 3-quinuclidinone hydrochloride, followed by the introduction of the acetic acid side chain via a Horner-Wadsworth-Emmons reaction, subsequent reduction, and final hydrolysis.
Overall Synthetic Scheme
The synthesis of 2-(quinuclidin-3-yl)acetic acid is accomplished through a four-step sequence starting from readily available precursors. The overall transformation is depicted below:
Caption: Overall synthetic route to 2-(quinuclidin-3-yl)acetic acid.
Part 1: Synthesis of 3-Quinuclidinone Hydrochloride
The synthesis of the key intermediate, 3-quinuclidinone hydrochloride, is adapted from the well-established procedure published in Organic Syntheses. This method involves the formation of a piperidine ring system followed by an intramolecular Dieckmann condensation to construct the bicyclic quinuclidinone core.
Step 1.1: Quaternization of Ethyl Isonicotinate
The synthesis begins with the quaternization of ethyl isonicotinate with ethyl bromoacetate. This reaction forms the N-alkylpyridinium salt, which is the precursor to the piperidine ring.
-
Reaction: Ethyl isonicotinate + Ethyl bromoacetate → 1-(Carbethoxymethyl)-4-(carbethoxy)pyridinium bromide
-
Rationale: The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an SN2 reaction.
Step 1.2: Catalytic Hydrogenation
The pyridinium salt is then subjected to catalytic hydrogenation to reduce the aromatic ring to a piperidine.
-
Reaction: 1-(Carbethoxymethyl)-4-(carbethoxy)pyridinium bromide → 1-(Carbethoxymethyl)-4-(carbethoxy)piperidine
-
Catalyst: Palladium on charcoal (Pd/C) is a highly effective catalyst for the hydrogenation of aromatic rings.
-
Conditions: High pressure and elevated temperature are typically required to overcome the aromatic stability of the pyridine ring.
Step 1.3: Dieckmann Condensation and Decarboxylation
The crucial bicyclic ring system is formed via an intramolecular Dieckmann condensation of the piperidine diester, followed by hydrolysis and decarboxylation.
-
Reaction: 1-(Carbethoxymethyl)-4-(carbethoxy)piperidine → 3-Quinuclidinone
-
Mechanism: In the presence of a strong base, such as potassium ethoxide, an enolate is formed at the carbon alpha to one of the ester groups. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution, forming a β-keto ester. Subsequent hydrolysis and heating in acidic conditions lead to decarboxylation to yield the final ketone.
Detailed Protocol for 3-Quinuclidinone Hydrochloride
A detailed, step-by-step procedure for the synthesis of 3-quinuclidinone hydrochloride can be found in the following reference:
-
Daeniker, H. U.; Grob, C. A. 3-Quinuclidone Hydrochloride. Org. Synth.1964 , 44, 86. DOI: 10.15227/orgsyn.044.0086.[1]
Part 2: Synthesis of Ethyl 2-(quinuclidin-3-yl)acetate
With the 3-quinuclidinone precursor in hand, the next stage involves the introduction of the acetic acid side chain. This is achieved through a Horner-Wadsworth-Emmons (HWE) reaction to form an α,β-unsaturated ester, which is subsequently reduced.
Step 2.1: Horner-Wadsworth-Emmons Reaction
The HWE reaction is a powerful method for the stereoselective synthesis of alkenes. In this step, 3-quinuclidinone is reacted with triethyl phosphonoacetate in the presence of a base to yield ethyl 2-(quinuclidin-3-ylidene)acetate.[2][3]
-
Reagents:
-
Mechanism: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of 3-quinuclidinone. The resulting betaine intermediate undergoes elimination of diethyl phosphate to form the carbon-carbon double bond. The HWE reaction generally favors the formation of the more thermodynamically stable (E)-alkene.[3]
Caption: Horner-Wadsworth-Emmons reaction of 3-quinuclidinone.
Detailed Protocol for Horner-Wadsworth-Emmons Reaction
| Parameter | Value/Condition | Rationale |
| Reactants | 3-Quinuclidinone, Triethyl phosphonoacetate | Ketone and phosphonate ylide precursor. |
| Base | Sodium hydride (NaH), 60% dispersion in mineral oil | Strong base to deprotonate the phosphonate. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent to solubilize reactants and not interfere with the strong base. |
| Temperature | 0 °C to room temperature | Initial cooling to control the exothermic deprotonation, followed by warming to drive the reaction to completion. |
| Reaction Time | 12-24 hours | To ensure complete conversion. |
| Work-up | Quenching with water, extraction with ethyl acetate | To neutralize the base and isolate the product. |
| Purification | Column chromatography on silica gel | To remove unreacted starting materials and byproducts. |
Step-by-Step Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.1 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-quinuclidinone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford ethyl 2-(quinuclidin-3-ylidene)acetate.
Step 2.2: Reduction of the α,β-Unsaturated Ester
The exocyclic double bond of ethyl 2-(quinuclidin-3-ylidene)acetate is then reduced to give the saturated ester, ethyl 2-(quinuclidin-3-yl)acetate. Catalytic hydrogenation is the most common and effective method for this transformation.[6]
-
Catalyst: Palladium on charcoal (Pd/C) or platinum(IV) oxide (PtO₂, Adams' catalyst) are highly efficient for the reduction of carbon-carbon double bonds.
-
Hydrogen Source: Hydrogen gas (H₂) is typically used at pressures ranging from atmospheric to slightly elevated.
-
Solvent: A protic solvent such as ethanol or methanol is commonly used.
Detailed Protocol for Catalytic Hydrogenation
| Parameter | Value/Condition | Rationale |
| Substrate | Ethyl 2-(quinuclidin-3-ylidene)acetate | The α,β-unsaturated ester to be reduced. |
| Catalyst | 10% Palladium on charcoal (Pd/C) | Heterogeneous catalyst for hydrogenation. |
| Hydrogen Source | Hydrogen gas (H₂) | The reducing agent. |
| Solvent | Ethanol | To dissolve the substrate and facilitate the reaction. |
| Pressure | 1-4 atm (or balloon pressure) | Sufficient for the reduction to proceed. |
| Reaction Time | 12-24 hours | To ensure complete reduction. |
| Work-up | Filtration through Celite, evaporation of solvent | To remove the catalyst and isolate the product. |
Step-by-Step Procedure:
-
Dissolve ethyl 2-(quinuclidin-3-ylidene)acetate (1.0 equivalent) in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% palladium on charcoal (approximately 10% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield ethyl 2-(quinuclidin-3-yl)acetate, which can be used in the next step without further purification if deemed sufficiently pure.
Part 3: Hydrolysis to 2-(Quinuclidin-3-yl)acetic Acid
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is generally preferred to avoid potential side reactions with the quinuclidine nitrogen.
-
Mechanism: The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to give the carboxylate and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Detailed Protocol for Hydrolysis
| Parameter | Value/Condition | Rationale |
| Substrate | Ethyl 2-(quinuclidin-3-yl)acetate | The ester to be hydrolyzed. |
| Reagent | Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) | Base for saponification. |
| Solvent | A mixture of THF and water or methanol and water | To ensure solubility of both the organic substrate and the inorganic base. |
| Temperature | Room temperature to gentle heating (e.g., 50 °C) | To accelerate the rate of hydrolysis. |
| Reaction Time | 2-12 hours | To ensure complete hydrolysis. |
| Work-up | Acidification with hydrochloric acid (HCl), evaporation or extraction | To protonate the carboxylate and isolate the product. |
Step-by-Step Procedure:
-
Dissolve ethyl 2-(quinuclidin-3-yl)acetate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2-3 equivalents) and stir the mixture at room temperature or with gentle heating for 2-12 hours.
-
Monitor the reaction by TLC until the starting ester is no longer present.
-
Cool the reaction mixture to 0 °C and carefully adjust the pH to ~2-3 with 1N hydrochloric acid.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
The resulting aqueous solution can be lyophilized to yield the hydrochloride salt of 2-(quinuclidin-3-yl)acetic acid, or the free base can be isolated by adjusting the pH and extracting with a suitable organic solvent, though isolation as the salt is often more convenient.
Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of 2-(quinuclidin-3-yl)acetic acid is expected to show characteristic signals for the quinuclidine ring protons and the methylene protons of the acetic acid side chain.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the synthesized compounds. The expected [M+H]⁺ ion for 2-(quinuclidin-3-yl)acetic acid is m/z 170.12.
-
Infrared (IR) Spectroscopy: The IR spectrum of the final product will show a broad O-H stretch for the carboxylic acid and a strong C=O stretch.
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagents:
-
Ethyl bromoacetate: Is a lachrymator and toxic. Handle with extreme care.
-
Sodium hydride: Is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench carefully.
-
Palladium on charcoal: Is flammable, especially when dry and in the presence of hydrogen. Do not allow the catalyst to dry completely during filtration.
-
-
Reactions:
-
Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity of the hydrogenation setup.
-
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-(quinuclidin-3-yl)acetic acid. The described multi-step synthesis, utilizing a Horner-Wadsworth-Emmons reaction as the key carbon-carbon bond-forming step, offers a practical route to this valuable building block for medicinal chemistry and drug discovery. The provided experimental details, rationale, and safety precautions are intended to enable researchers to successfully synthesize this compound and its derivatives for their specific applications.
References
-
Daeniker, H. U.; Grob, C. A. 3-Quinuclidone Hydrochloride. Org. Synth.1964 , 44, 86. ([Link])
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. ([Link])
-
Horner–Wadsworth–Emmons reaction. Wikipedia. ([Link])
-
Triethyl phosphonoacetate. Wikipedia. ([Link])
-
Conjugate Reduction of Alpha,beta-Unsaturated Carbonyl Compounds Catalyzed by a Copper Carbene Complex. Org. Lett.2003 , 5 (14), 2417–2420. ([Link])
-
1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triethyl phosphonoacetate - Enamine [enamine.net]
- 3. nbinno.com [nbinno.com]
- 4. Conjugate reduction of alpha,beta-unsaturated carbonyl compounds catalyzed by a copper carbene complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sfu.ca [sfu.ca]
- 6. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
Application Notes and Protocols for 2-(Quinuclidin-3-yl)acetic acid Hydrochloride and its Class in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Cholinergic System in Alzheimer's Disease through the Quinuclidine Scaffold
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by severe cognitive decline. A significant pathological hallmark of AD is the dysfunction of the cholinergic system, particularly the reduction in nicotinic acetylcholine receptors (nAChRs). Among these, the α7 nicotinic acetylcholine receptor (α7nAChR) has emerged as a critical therapeutic target.[1][2] These receptors are highly expressed in brain regions vital for learning and memory, such as the hippocampus and prefrontal cortex.[1][2] Their dysfunction is a key contributor to the pathogenesis of AD.[1][2]
This document provides detailed application notes and protocols for the study of compounds based on the quinuclidine scaffold, with a focus on their potential as modulators of the α7nAChR for Alzheimer's disease research. While direct research on 2-(Quinuclidin-3-yl)acetic acid hydrochloride in AD is not extensively documented, its core quinuclidine structure is a foundational element in a significant class of α7nAChR agonists. A prominent and well-researched example from this class is GTS-21 (also known as DMXB-A) , which will be used as a reference compound throughout these protocols to illustrate the principles and methodologies applicable to novel quinuclidin-3-yl derivatives.
The quinuclidine moiety provides a rigid bicyclic structure that correctly orients the nitrogen atom, a key pharmacophoric feature for interaction with the α7nAChR.[1][2][3] By exploring compounds like this compound, researchers can investigate novel structure-activity relationships to develop potent and selective α7nAChR modulators.
Mechanism of Action: α7nAChR Agonism in the Context of Alzheimer's Pathology
The therapeutic potential of α7nAChR agonists in Alzheimer's disease is multi-faceted, extending beyond simple replacement of cholinergic tone. Activation of these receptors has been shown to be neuroprotective and to mitigate key aspects of AD pathology.[4]
Key Neuroprotective and Disease-Modifying Pathways:
-
Modulation of Amyloid-β (Aβ) Pathology: The α7nAChR is involved in regulating the production and clearance of Amyloid-β (Aβ), the primary component of senile plaques in the AD brain.[1][2][5] Agonists like GTS-21 have been shown to promote microglial phagocytosis of Aβ and suppress the activity of γ-secretase, an enzyme involved in Aβ production.[6]
-
Anti-inflammatory Effects: Neuroinflammation is a critical component of AD progression. α7nAChR activation on microglia, the brain's resident immune cells, can suppress the release of pro-inflammatory cytokines, thereby dampening the inflammatory cascade that contributes to neuronal damage.[7]
-
Enhancement of Cognitive Function: By activating α7nAChRs in the hippocampus and prefrontal cortex, these agonists can improve synaptic plasticity, a cellular correlate of learning and memory. This leads to improvements in cognitive performance, as observed in preclinical models.[3]
-
Neuroprotection against Aβ Toxicity: α7nAChR agonists have demonstrated the ability to protect neurons from the toxic effects of Aβ oligomers.[3]
The signaling cascade initiated by α7nAChR activation is complex and can involve both ionotropic (calcium influx) and metabotropic (intracellular signaling cascades) pathways.
Step-by-Step Protocol:
-
Cell Culture: Seed SH-SY5Y neuroblastoma cells or PC-12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute to desired final concentrations (e.g., 0.1, 1, 10, 100 µM) in cell culture medium.
-
Pre-treatment: Remove the old medium and add the medium containing the test compound or GTS-21 (positive control). Incubate for 2 hours.
-
Aβ Treatment: Add pre-aggregated Aβ₁₋₄₂ oligomers to a final concentration of 10 µM to the appropriate wells. Include wells with Aβ alone (negative control) and untreated cells (vehicle control).
-
Incubation: Incubate the plates for an additional 24 to 48 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and read the absorbance at 570 nm.
-
LDH Assay: Collect the supernatant and measure lactate dehydrogenase (LDH) release using a commercial kit.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the protective effect by comparing the viability of compound-treated cells to the Aβ-only treated cells.
1.2. Microglial Anti-inflammatory Assay
This protocol assesses the compound's ability to suppress the inflammatory response in microglial cells.
Step-by-Step Protocol:
-
Cell Culture: Culture BV-2 microglial cells in a 24-well plate.
-
Treatment: Pre-treat cells with the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.
-
Data Analysis: Compare cytokine levels in compound-treated wells to LPS-only stimulated wells.
Quantitative Data Summary for In Vitro Assays:
| Parameter | Recommended Values |
| Cell Lines | SH-SY5Y, PC-12, BV-2 |
| Test Compound Conc. | 0.1 µM - 100 µM |
| Aβ₁₋₄₂ Conc. | 5 - 20 µM |
| LPS Conc. | 100 ng/mL |
| Incubation Times | 2h (pre-treatment), 24-48h (treatment) |
PART 2: In Vivo Protocols
2.1. Behavioral Assessment in a Transgenic Mouse Model of AD
This protocol evaluates the effect of the compound on cognitive function in a relevant animal model.
Workflow:
Sources
- 1. Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists based on the Spirocyclic Quinuclidine-Δ2-Isoxazoline Scaffold: Synthesis and Electrophysiological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel quinuclidine derivatives to investigate the alpha-7 nicotinic acetylcholine receptor activation: new insight and perspectives [air.unimi.it]
- 7. achmem.com [achmem.com]
Chromatographic Techniques: The Workhorse of Quinuclidine Analysis
An Application Guide to the Analytical Techniques for Quinuclidine Compounds
Introduction: The quinuclidine nucleus, a bicyclic bridged amine (1-azabicyclo[2.2.2]octane), is a privileged scaffold in medicinal chemistry. Its rigid structure and basic nitrogen atom are key pharmacophoric features in a range of therapeutics, including the muscarinic receptor antagonists solifenacin and cevimeline, which are used to treat overactive bladder and xerostomia, respectively.[1][2][3] Furthermore, chiral derivatives like (R)-3-quinuclidinol serve as critical precursors for the synthesis of these and other active pharmaceutical ingredients (APIs).[4]
Given their prevalence and importance, the robust analytical characterization of quinuclidine-containing compounds is paramount for ensuring drug quality, safety, and efficacy. This guide provides a detailed overview of the primary analytical techniques employed in the research, development, and quality control of these molecules. We will delve into the causality behind methodological choices and provide detailed, field-proven protocols for key applications.
Chromatography is the cornerstone for separating and quantifying quinuclidine compounds from complex matrices, including reaction mixtures, final drug products, and biological fluids. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most vital techniques in this domain.
High-Performance Liquid Chromatography (HPLC)
HPLC is exceptionally versatile for a wide range of quinuclidine compounds, including non-volatile and thermally labile analytes.[5] The choice of HPLC mode—typically Reverse-Phase or Chiral—depends entirely on the analytical objective.
RP-HPLC is the predominant method for assay, purity, and stability testing of quinuclidine-based APIs like solifenacin and cevimeline.[2][6][7] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.
Causality in Method Development:
-
Stationary Phase: C18 columns provide strong hydrophobic retention, suitable for most quinuclidine derivatives. Sunfire C8 columns have also been successfully used.[7]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is standard. The buffer's pH is critical for controlling the ionization state of the basic quinuclidine nitrogen, thereby influencing retention time and peak shape. For instance, a phosphate buffer at pH 3.5 is used for solifenacin analysis.[6][8]
-
Additives: Peak tailing, a common issue with basic compounds due to strong interactions with residual silanols on the silica support, can be mitigated by adding a competing base like triethylamine to the mobile phase.[6][8]
-
Detection: The presence of aromatic moieties in many quinuclidine drugs (e.g., the phenyl and isoquinoline groups in solifenacin) allows for sensitive detection using a UV detector, typically in the 210-230 nm range.[1][6][7]
Workflow for RP-HPLC Method Development
Caption: General workflow for RP-HPLC method development.
Protocol 1: Assay of Solifenacin Succinate in Tablets by RP-HPLC
-
Objective: To quantify the amount of solifenacin succinate in a pharmaceutical tablet formulation.
-
Materials & Reagents:
-
Solifenacin Succinate Reference Standard
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Methanol (HPLC Grade)[6]
-
Triethylamine (TEA)
-
Water (Milli-Q or equivalent)
-
Solifenacin tablets (e.g., 5 mg)
-
-
Instrumentation & Conditions:
-
HPLC System: Waters 2695 or equivalent with UV Detector[1]
-
Mobile Phase: A gradient mixture of Buffer A (0.1% TEA in potassium phosphate buffer, pH 3.5) and Buffer B (Methanol). A typical gradient might start with a higher proportion of A and ramp up to a higher proportion of B to elute the analyte.[6] For a simpler isocratic method, a mixture of Buffer:Methanol:Acetonitrile (45:45:10 v/v) can be used.[7]
-
Column Temperature: Ambient
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~25 mg of Solifenacin Succinate Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution. Further dilute to a working concentration (e.g., 50 µg/mL).
-
Sample Solution: Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 50 mg of solifenacin into a 100 mL volumetric flask.[8] Add ~70 mL of diluent (mobile phase), sonicate for 15 minutes to extract the drug, cool to room temperature, and dilute to volume.[8] Filter the solution through a 0.45 µm syringe filter. Further dilute to a final concentration within the linear range of the method.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., n=5) to verify system suitability (checking for parameters like theoretical plates, tailing factor, and %RSD of peak area).
-
Inject the sample solution.
-
-
Data Analysis:
The synthesis of many quinuclidine-based drugs involves chiral intermediates, where only one enantiomer is pharmacologically active. For example, solifenacin is synthesized from (R)-3-quinuclidinol.[4] Therefore, quantifying the enantiomeric purity of these precursors is a critical quality control step.
Causality in Method Development:
-
Derivatization: 3-Quinuclidinol lacks a strong chromophore, making UV detection difficult. Furthermore, its small size and polar nature make direct chiral separation challenging. Pre-column derivatization with an aromatic acid chloride, such as benzoyl chloride or p-methoxybenzoyl chloride, addresses both issues.[9] It introduces a UV-active benzoyl group and creates a bulkier diastereomeric ester that can be more easily resolved on a chiral stationary phase.[10]
-
Stationary Phase: Polysaccharide-based chiral stationary phases are highly effective. Columns like Chiralpak IC (amylose tris(3,5-dichlorophenylcarbamate)) and Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated excellent separation for derivatized 3-quinuclidinol.[4][9][10]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of an alkane (n-hexane), an alcohol (ethanol, 2-propanol), and a basic additive (diethylamine), is used.[4][9] The basic additive is crucial for improving the peak shape of the basic quinuclidine moiety.[10]
Workflow for Chiral Analysis of 3-Quinuclidinol
Sources
- 1. ijbio.com [ijbio.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Efficacy of Cevimeline on Xerostomia in Sjögren's Syndrome Patients: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. [PDF] Analytical Method Development and Validation of Solifenacin in Pharmaceutical Dosage Forms by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN104502470A - Method for resolving R/S-3-quinuclidinol by adopting precolumn derivation high performance liquid chromatography - Google Patents [patents.google.com]
Application Note & Protocol: High-Purity Isolation of 2-(Quinuclidin-3-yl)acetic Acid Hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details robust methodologies for the purification of 2-(quinuclidin-3-yl)acetic acid hydrochloride, a key building block in pharmaceutical synthesis. Recognizing the zwitterionic nature of the parent molecule, this document elucidates the principles behind various purification strategies, including recrystallization, acid-base extraction, and column chromatography. Furthermore, it provides detailed protocols for the analytical validation of purity, ensuring the final product meets stringent quality standards for research and development.
Introduction: The Significance of Purity for this compound
2-(Quinuclidin-3-yl)acetic acid is a bifunctional molecule featuring a rigid quinuclidine core, which imparts a basic nitrogen center, and a carboxylic acid moiety. This unique structure makes it a valuable synthon for a variety of pharmacologically active agents. The hydrochloride salt form is often preferred due to its enhanced stability and solubility in aqueous media.
The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the outcome of subsequent synthetic steps, potentially leading to the formation of undesired side products, reduced yields, and complications in the purification of the final active pharmaceutical ingredient (API).[1][2] Potential impurities can arise from starting materials, by-products of the synthesis, or degradation.[3][4] Therefore, a well-defined and validated purification protocol is essential.
Understanding Potential Impurities
A successful purification strategy is predicated on an understanding of the potential impurities that may be present in the crude product. While the specific impurity profile will depend on the synthetic route employed, common impurities in the synthesis of related quinuclidine derivatives may include:
-
Unreacted Starting Materials: Such as precursors to the quinuclidine ring or the acetic acid side chain.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
By-products: Resulting from side reactions like over-alkylation, elimination, or rearrangement.
-
Stereoisomers: If the synthesis is not stereospecific, other diastereomers or enantiomers may be present.[3]
-
Related Substances: Structurally similar compounds, such as isomers with the acetic acid group at a different position on the quinuclidine ring.
Purification Methodologies: From Crude to High Purity
The zwitterionic character of the free base of 2-(quinuclidin-3-yl)acetic acid allows for versatile purification strategies that exploit its pH-dependent solubility.
Recrystallization: The Workhorse of Purification
Recrystallization is often the most effective method for the final purification of this compound, yielding a highly crystalline and pure solid. The choice of solvent system is critical and is determined by the solubility profile of the hydrochloride salt.
Core Principle: The compound should be sparingly soluble in the chosen solvent at room temperature but highly soluble at an elevated temperature. Impurities should either be highly soluble or insoluble in the solvent system at all temperatures.
Recommended Solvent Systems:
-
Isopropanol/Methanol
-
Ethanol/Water
-
Acetone/Water
Protocol for Recrystallization:
-
Dissolution: In a suitable flask, suspend the crude this compound in a minimal amount of the primary solvent (e.g., isopropanol).
-
Heating: Gently heat the suspension with stirring. If the compound does not fully dissolve, add the co-solvent (e.g., methanol or water) dropwise until a clear solution is obtained. Avoid adding an excess of the co-solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes at the elevated temperature.
-
Hot Filtration: If charcoal was used, or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be further cooled in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Table 1: Recrystallization Solvent System Comparison
| Solvent System | Advantages | Disadvantages |
| Isopropanol/Methanol | Good for removing polar impurities. | May require careful optimization of the solvent ratio. |
| Ethanol/Water | Effective for a wide range of impurities. | The presence of water may affect the final drying process. |
| Acetone/Water | Can provide very pure crystals. | The hydrochloride salt may have lower solubility in acetone. |
Acid-Base Extraction: Exploiting Zwitterionic Properties
This technique is particularly useful for removing non-ionizable (neutral) or acidic/basic impurities from the crude product before final recrystallization.
Core Principle: The zwitterionic nature of 2-(quinuclidin-3-yl)acetic acid allows its solubility to be manipulated by adjusting the pH of an aqueous solution. At its isoelectric point (pI), the zwitterion will have minimal aqueous solubility.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude hydrochloride salt in water.
-
Basification: Slowly add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) with stirring to adjust the pH to the isoelectric point of the free amino acid. The zwitterionic form will precipitate out of the solution.
-
Isolation of Zwitterion: Collect the precipitated zwitterion by filtration and wash with cold water.
-
Conversion back to Hydrochloride: Suspend the purified zwitterion in a suitable organic solvent (e.g., isopropanol or ethanol).
-
Acidification: Add a solution of hydrochloric acid (e.g., HCl in isopropanol or concentrated aqueous HCl) dropwise with stirring until the solid dissolves and the solution is acidic.
-
Precipitation/Crystallization: The hydrochloride salt will precipitate from the organic solvent. The product can be further purified by recrystallization as described in section 3.1.
Caption: Workflow for purification via acid-base extraction.
Column Chromatography: For Challenging Separations
For crude mixtures containing impurities with similar properties, column chromatography can be an effective purification method. Due to the ionic nature of the target compound, specialized stationary phases are often required.
-
Ion-Exchange Chromatography: This is a powerful technique for separating ionic compounds. A cation-exchange resin can be used to bind the positively charged quinuclidinium ion, allowing neutral and anionic impurities to be washed away. The desired product is then eluted by changing the pH or increasing the ionic strength of the mobile phase.[5]
-
Reversed-Phase Chromatography with Ion-Pairing Agents: For analysis by HPLC, and in some cases for preparative separations, reversed-phase chromatography can be employed. The addition of an ion-pairing agent (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and retention of the ionic analyte.[6]
Analytical Methods for Purity Assessment
Rigorous analytical testing is crucial to confirm the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the chemical and chiral purity of this compound.[7][8]
Protocol for Purity Analysis (Reversed-Phase):
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (as the compound may lack a strong chromophore, low wavelength UV is necessary). Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used.
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase.
Protocol for Chiral Purity Analysis:
For the separation of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based columns are often effective for quinuclidine derivatives.[9]
-
Column: Chiralpak IC (or similar cellulose-based CSP)[10][11]
-
Mobile Phase: A mixture of n-hexane, ethanol, and a basic additive like diethylamine (e.g., 80:20:0.1 v/v/v). The exact ratio will require optimization.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or as appropriate.
-
Column Temperature: 25 °C
Sources
- 1. scispace.com [scispace.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Quinuclidin-3-yl)acetic Acid Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-(quinuclidin-3-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize reaction yields and purity. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to ensure your success.
Troubleshooting Guide
This section addresses specific experimental hurdles in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My Horner-Wadsworth-Emmons (HWE) reaction of quinuclidin-3-one with triethyl phosphonoacetate is resulting in a very low yield of the intermediate ethyl 2-(quinuclidin-3-ylidene)acetate. What are the likely causes and how can I fix this?
Answer: A low yield in the HWE olefination step is a frequent challenge. The root cause typically lies with the generation and reactivity of the phosphonate carbanion.
Potential Causes & Solutions:
-
Ineffective Deprotonation of the Phosphonate: The pKa of triethyl phosphonoacetate is approximately 13.5. The base used must be strong enough to generate the carbanion in sufficient concentration.
-
Insight: While sodium ethoxide is sometimes used, its efficacy can be limited by equilibrium effects. Sodium hydride (NaH) is a more robust, non-reversible base that drives the deprotonation to completion.
-
Solution: Ensure your NaH is fresh and not passivated by a layer of sodium hydroxide from atmospheric moisture. Use a 1.1 to 1.2 molar equivalent of NaH relative to the phosphonate. The reaction should be performed under a strictly inert atmosphere (Nitrogen or Argon) and in an anhydrous aprotic solvent like THF or DMF to prevent quenching of the base and the carbanion.
-
-
Side Reactions of the Ketone: Quinuclidin-3-one possesses an enolizable proton. A very strong, sterically hindered base could potentially favor deprotonation of the ketone over the phosphonate, leading to aldol-type side products.
-
Insight: The choice of base and reaction conditions is a balancing act. NaH is generally effective because it is a strong but relatively non-nucleophilic base.
-
Solution: Add the quinuclidin-3-one solution slowly to the pre-formed phosphonate carbanion at a controlled temperature (e.g., 0 °C to room temperature). This ensures the carbanion is readily available to attack the ketone's carbonyl group, maximizing the desired reaction pathway.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, gentle heating (e.g., to 40-50°C) can sometimes drive it to completion, but be cautious of potential side reactions at higher temperatures.
-
Question 2: During the catalytic hydrogenation of the double bond to produce ethyl 2-(quinuclidin-3-yl)acetate, the reaction is slow or incomplete. Why is this happening?
Answer: Catalytic hydrogenation efficiency is highly dependent on the catalyst's activity, substrate purity, and reaction conditions.
Potential Causes & Solutions:
-
Catalyst Poisoning: The tertiary amine of the quinuclidine ring can act as a Lewis base and adsorb strongly to the surface of the palladium or platinum catalyst, inhibiting its activity. Residual sulfur-containing reagents from previous steps can also act as potent catalyst poisons.
-
Insight: This is a classic problem when hydrogenating nitrogen-containing heterocycles.
-
Solution:
-
Acidic Conditions: Perform the hydrogenation in an acidic medium, such as ethanol with a stoichiometric amount of HCl or acetic acid. Protonation of the quinuclidine nitrogen prevents it from binding to the catalyst surface.
-
Catalyst Choice: Use a more robust catalyst like Platinum(IV) oxide (PtO₂, Adams' catalyst), which is often more resistant to poisoning by amines than Palladium on Carbon (Pd/C).
-
Substrate Purity: Ensure the ethyl 2-(quinuclidin-3-ylidene)acetate intermediate is thoroughly purified to remove any potential poisons before hydrogenation.
-
-
-
Insufficient Hydrogen Pressure or Agitation: The reaction is a three-phase system (solid catalyst, liquid substrate solution, gaseous hydrogen). Efficient mass transfer is critical.
-
Solution: Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate the dissolution of hydrogen gas into the liquid phase. Increase the hydrogen pressure (typically 40-50 psi) to increase the concentration of dissolved hydrogen, thereby accelerating the reaction rate.
-
Question 3: After hydrolysis of the ester and formation of the hydrochloride salt, my final product is difficult to crystallize or has a low purity. What can I do to improve this?
Answer: Purification and crystallization are critical for obtaining the final product with high purity. Issues at this stage often stem from residual impurities or an improper crystallization procedure.
Potential Causes & Solutions:
-
Incomplete Hydrolysis: The saponification of the ethyl ester may not have gone to completion.
-
Insight: The presence of unhydrolyzed ester will interfere with crystallization and contaminate the final product.
-
Solution: Ensure sufficient equivalents of base (e.g., NaOH or KOH) and an adequate reaction time/temperature (e.g., reflux in aqueous ethanol) are used for the hydrolysis. Monitor the disappearance of the ester by TLC or LC-MS.
-
-
Improper pH Adjustment and Salt Formation: The final salt's purity and crystallinity are highly sensitive to the pH and solvent environment during its formation.
-
Solution: After hydrolysis, carefully neutralize the reaction mixture and then acidify with concentrated HCl to a pH of ~2-3. The hydrochloride salt is typically precipitated from a polar organic solvent.[1] A common and effective method is to dissolve the crude free-base amino acid in a minimal amount of hot isopropyl alcohol or ethanol and then add a solution of HCl in the same solvent until precipitation is complete. Cooling the mixture slowly will promote the formation of well-defined crystals.[2]
-
-
Presence of Inorganic Salts: Residual inorganic salts (e.g., NaCl from neutralization) can co-precipitate with your product.
-
Solution: After hydrolysis and before acidification, it can be beneficial to remove the bulk of the solvent and then triturate the residue with a solvent in which the amino acid is soluble but the inorganic salts are not. Alternatively, ion-exchange chromatography can be used for purification prior to salt formation.[3]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting material for a scalable synthesis?
-
Quinuclidin-3-one is a common and commercially available starting material that provides a convergent and efficient route via olefination and reduction.[4]
-
-
Q2: Why is the final product isolated as a hydrochloride salt?
-
The hydrochloride salt form offers several advantages over the free-base (zwitterionic) form. It typically exhibits higher crystallinity, improved stability for long-term storage, and better solubility in aqueous media, which is often desirable for biological applications.[5]
-
-
Q3: What analytical methods are crucial for quality control at each step?
-
TLC: For rapid, qualitative monitoring of reaction progress.
-
NMR (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product.
-
LC-MS/GC-MS: To confirm the mass of the desired product and identify potential impurities.
-
HPLC: For quantitative purity analysis of the final product.
-
-
Q4: Are there any critical safety considerations for this synthesis?
-
Yes. When using sodium hydride (NaH), it must be handled under an inert atmosphere as it is highly reactive with water and moisture, producing flammable hydrogen gas. Catalytic hydrogenation involves pressurized hydrogen gas and requires specialized equipment (e.g., a Parr shaker) and proper safety protocols to mitigate explosion risks. Always use appropriate personal protective equipment (PPE).
-
Optimized Synthesis Protocol & Workflow
This protocol outlines a reliable, lab-scale synthesis of this compound starting from quinuclidin-3-one.
Diagram: Overall Synthesis Workflow
Caption: A three-step synthesis workflow for this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(quinuclidin-3-ylidene)acetate (HWE Reaction)
-
Under an argon atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add a solution of quinuclidin-3-one (1.0 eq.) in anhydrous THF dropwise.
-
Let the reaction stir at room temperature overnight. Monitor by TLC until the starting ketone is consumed.
-
Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of Ethyl 2-(quinuclidin-3-yl)acetate (Hydrogenation)
-
Dissolve the purified alkene from Step 1 in ethanol.
-
Add a catalytic amount of PtO₂ (Adams' catalyst, ~1-2 mol%).
-
Acidify the mixture with 1.1 equivalents of concentrated HCl.
-
Hydrogenate the mixture in a Parr apparatus under 50 psi of H₂ until hydrogen uptake ceases (typically 12-24 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude ester hydrochloride.
Step 3: Synthesis of this compound (Hydrolysis and Salt Formation)
-
Dissolve the crude ester from Step 2 in a 1:1 mixture of ethanol and 2M NaOH (aq.).
-
Heat the mixture to reflux and stir for 4-6 hours until saponification is complete (monitor by TLC).
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Carefully adjust the pH of the remaining aqueous solution to ~2-3 with concentrated HCl.
-
Evaporate the solution to dryness.
-
Add hot isopropyl alcohol to the solid residue and heat briefly to dissolve the product, leaving inorganic salts behind.
-
Filter the hot solution to remove insoluble salts.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold acetone, and dry under vacuum.
Data Summary: Optimized Reaction Parameters
| Step | Key Reagents | Molar Ratio (vs. Substrate) | Solvent | Temperature | Typical Yield |
| 1. HWE Olefination | NaH, Triethyl phosphonoacetate | 1.2, 1.1 | Anhydrous THF | 0 °C to RT | 75-85% |
| 2. Hydrogenation | PtO₂, H₂ | 1-2 mol%, 50 psi | EtOH / HCl | Room Temp. | 90-98% |
| 3. Hydrolysis/Salt | NaOH, Conc. HCl | 2-3 eq., to pH 2-3 | EtOH / H₂O | Reflux | 85-95% |
Troubleshooting Workflow Diagram
Caption: A logical decision tree for troubleshooting low yield issues in the synthesis.
References
-
Quinuclidone - Wikipedia. Wikipedia. [Link]
- CN101993444A - Method to synthesize quinuclidine hydrochloride.
-
The Meisenheimer synthesis of quinuclidine. The University of Liverpool Repository. [Link]
-
Method to synthesize quinuclidine hydrochloride. Eureka | Patsnap. [Link]
-
Synthesis and crystal structure of quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate. Journal of Chemical Research. [Link]
-
A Review of Three Total Syntheses of Quinine and Quinidine. Princeton University. [Link]
-
Synthesis of (+) 3-acetoxy quinuclidine. PrepChem.com. [Link]
-
3-quinuclidone hydrochloride. Organic Syntheses Procedure. [Link]
-
Stereoselective Synthesis of the Optical Isomers of a New Muscarinic Receptor Antagonist, Quinuclidin-3-yl 2-(Cyclopent-1-enyl)-2-hydroxy-2-phenylacetate. ResearchGate. [Link]
- CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.
- CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
- EP2423320A1 - Process for production of (r)-3-quinuclidinol.
- US5662780A - Process for purifying acetic acid.
-
Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. RSC Publishing. [Link]
Sources
- 1. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Buy 2-(Quinuclidin-3-yl)acetic acid | 38206-85-8 [smolecule.com]
- 5. achmem.com [achmem.com]
Technical Support Center: Troubleshooting Quinuclidine Synthesis Side Reactions
Welcome to the technical support center for quinuclidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this pivotal bicyclic amine. The quinuclidine core is a crucial structural motif in a wide array of pharmaceuticals and natural products, making its efficient synthesis a significant goal in organic chemistry.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic routes and minimize the formation of unwanted byproducts.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific side reactions observed during popular quinuclidine synthesis routes. Each issue is presented with its probable causes and actionable solutions based on established chemical principles.
Issue 1: Low Yields and Polymerization in Dieckmann Condensation for 3-Quinuclidone Synthesis
The Dieckmann condensation is a classic and widely used method for constructing the quinuclidine skeleton, specifically for the synthesis of 3-quinuclidone hydrochloride.[2][3] However, this intramolecular Claisen condensation can be plagued by side reactions that lead to diminished yields and the formation of polymeric materials.[4][5]
Question: My Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine is resulting in a low yield of 3-quinuclidone and a significant amount of intractable polymer. What is causing this, and how can I improve the reaction?
Answer:
Causality: The primary cause of low yields and polymerization in the Dieckmann condensation is often related to the choice of base and reaction conditions.[6][7]
-
Intermolecular Claisen Condensation: If the concentration of the diester starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers and polymers.
-
Base-Induced Hydrolysis: The use of a nucleophilic base like sodium ethoxide in the presence of any moisture can lead to the hydrolysis of the ester functionalities, forming carboxylates that will not undergo condensation.
-
Reverse Claisen Reaction: The equilibrium of the Claisen condensation can be unfavorable. The reaction is driven forward by the deprotonation of the resulting β-keto ester, which is only possible if the product has an enolizable proton.[4][7] If conditions allow for the reverse reaction to dominate, the yield of the desired product will be low.
Solutions & Protocol Optimization:
-
High Dilution Conditions: To favor the intramolecular Dieckmann condensation over intermolecular side reactions, it is crucial to perform the reaction under high dilution. This can be achieved by the slow, dropwise addition of the diester to a solution of the base.
-
Choice of a Non-Nucleophilic, Sterically Hindered Base: To minimize side reactions like hydrolysis, employ a strong, non-nucleophilic, and sterically hindered base. Potassium tert-butoxide (t-BuOK) is an excellent choice for this purpose.[6]
-
Aprotic Solvent System: Use a dry, aprotic solvent such as toluene or tetrahydrofuran (THF) to prevent hydrolysis of the esters.[6]
Optimized Protocol for Dieckmann Condensation
Caption: Optimized workflow for Dieckmann condensation.
Step-by-Step Methodology:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under a nitrogen atmosphere, add dry toluene and potassium tert-butoxide.
-
Heat the mixture to reflux.
-
Dissolve 1-carbethoxymethyl-4-carbethoxypiperidine in dry toluene and add it to the dropping funnel.
-
Add the diester solution dropwise to the refluxing solution of the base over a period of 3 hours.
-
After the addition is complete, continue to reflux for an additional 3 hours.
-
Cool the reaction mixture and carefully quench with dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Heat the aqueous layer to reflux for several hours to effect decarboxylation.[2]
-
Cool the solution and basify with a strong base (e.g., NaOH) before extracting the 3-quinuclidone product with an organic solvent like chloroform.
Issue 2: Formation of Regioisomeric Byproducts in the Hofmann-Löffler-Freytag Reaction
The Hofmann-Löffler-Freytag (HLF) reaction is a powerful method for the synthesis of pyrrolidines and piperidines, and has been applied to the synthesis of the quinuclidine core.[8][9] The reaction proceeds via a nitrogen-centered radical that abstracts a hydrogen atom from the δ-carbon, followed by cyclization.[10][11] However, the formation of regioisomeric byproducts can be a significant issue.
Question: I am attempting a Hofmann-Löffler-Freytag reaction to form the quinuclidine ring system, but I am observing the formation of a significant amount of a 7-methyl-1-azabicyclo[2.2.1]heptane byproduct. How can I improve the regioselectivity of this reaction?
Answer:
Causality: The regioselectivity of the HLF reaction is primarily determined by the stability of the six-membered ring-like transition state for the 1,5-hydrogen abstraction.[9] However, other factors can lead to the formation of undesired regioisomers:
-
Conformational Effects: The conformation of the N-haloamine substrate can influence which hydrogen atoms are accessible for abstraction by the nitrogen radical.
-
Electronic Effects: The presence of electron-withdrawing or donating groups can affect the stability of the resulting carbon radical, influencing the site of hydrogen abstraction.
-
Reaction Temperature: Higher temperatures can lead to less selective hydrogen abstraction, resulting in a mixture of products.[12]
Solutions & Protocol Optimization:
-
Photochemical Initiation: Using UV light to initiate the reaction at lower temperatures can often improve the regioselectivity compared to thermal initiation.[12]
-
Choice of Halogen: The choice of halogen on the nitrogen atom can influence the reaction's outcome. While N-chloroamines are often used, N-bromoamines can sometimes provide better yields and selectivity, especially under photochemical conditions.[8]
-
Solvent Effects: The polarity of the solvent can influence the conformation of the substrate and the stability of the radical intermediates. Experimenting with different solvents, such as moving from non-polar to more polar aprotic solvents, may improve the desired outcome.
General Protocol for the Hofmann-Löffler-Freytag Reaction
Caption: General workflow for the HLF reaction.
Step-by-Step Methodology:
-
Prepare the N-haloamine by treating the corresponding secondary amine with a halogenating agent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
-
Dissolve the N-haloamine in a strong acid, such as concentrated sulfuric acid.[8]
-
Initiate the reaction either by heating or by irradiation with a UV lamp at a controlled temperature.[12]
-
After the reaction is complete, carefully pour the acidic solution over ice and basify with a strong base (e.g., NaOH).
-
Extract the crude product with an appropriate organic solvent.
-
Purify the quinuclidine derivative using distillation or column chromatography.
Issue 3: Over-alkylation and Low Yields in Reductive Amination Routes
Reductive amination is a versatile method for forming C-N bonds and can be employed in the synthesis of the quinuclidine ring system, for example, through an intramolecular reaction.[12][13] A common problem in reductive amination is the formation of over-alkylated byproducts, where the desired secondary amine is further alkylated to a tertiary amine.[14][15]
Question: I am attempting an intramolecular reductive amination to form the quinuclidine ring, but I am getting a mixture of products, including what appears to be a dimer or polymer, and my yield of the desired product is low. What can I do to improve this?
Answer:
Causality:
-
Rate of Imine Formation vs. Reduction: If the rate of reduction of the initially formed imine is slow compared to the rate of its formation, the intermediate iminium ion can react with another molecule of the starting amine, leading to byproducts.
-
Choice of Reducing Agent: Some reducing agents are not selective for the imine/iminium ion and can also reduce the starting aldehyde or ketone, leading to a complex mixture of products.[15]
-
pH Control: The pH of the reaction is critical for reductive amination. The formation of the imine is acid-catalyzed, but a pH that is too low will protonate the starting amine, rendering it non-nucleophilic.
Solutions & Protocol Optimization:
-
Use of a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium cyanoborohydride and can be used in the presence of an acid catalyst.[14]
-
One-Pot Procedure: A one-pot procedure where the imine is formed and reduced in situ often gives the best results. This is typically achieved by mixing the amine and carbonyl compound and then adding the reducing agent.
-
pH Control: The reaction is often carried out in the presence of a weak acid, such as acetic acid, to catalyze imine formation without excessively protonating the amine.
Optimized Protocol for Intramolecular Reductive Amination
Caption: Workflow for intramolecular reductive amination.
Step-by-Step Methodology:
-
Dissolve the amino-aldehyde or amino-ketone precursor in a suitable solvent, such as 1,2-dichloroethane (DCE).[14]
-
Add a catalytic amount of acetic acid.
-
Add sodium triacetoxyborohydride (STAB) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting quinuclidine derivative by column chromatography or distillation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for quinuclidine synthesis?
A1: Common starting materials for the synthesis of quinuclidine and its derivatives include appropriately substituted piperidines.[16] For instance, the synthesis of 3-quinuclidinone often starts from ethyl isonipecotate. Another classical approach, the Meisenheimer synthesis, begins with 4-methylpyridine.[12]
Q2: How can I purify crude quinuclidine?
A2: Crude quinuclidine can be purified by several methods. Distillation is a common technique for the free base.[12] Alternatively, the crude product can be converted to its hydrochloride salt, which can then be recrystallized from a suitable solvent system like water and isopropyl alcohol.[2] The purified salt can then be converted back to the free base by treatment with a strong base.
Q3: Are there any "green" or more environmentally friendly methods for quinuclidine synthesis?
A3: While traditional methods often involve harsh reagents and solvents, there is a growing interest in developing greener synthetic routes.[17][18] This includes the use of microwave-assisted synthesis to reduce reaction times and improve yields, as well as the exploration of catalytic methods that minimize waste.[17] Solvent-free conditions have also been reported for some steps in quinuclidine synthesis, which significantly reduces the environmental impact.
Q4: How can I confirm the identity and purity of my synthesized quinuclidine derivative?
A4: A combination of spectroscopic techniques is essential for the characterization of your product. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy will provide detailed information about the structure of the molecule.[19] Mass spectrometry (MS) will confirm the molecular weight of the compound.[20] Infrared (IR) spectroscopy can be used to identify key functional groups. The purity of the compound can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[20]
Data Summary Table
| Synthetic Route | Common Side Reactions | Key Optimization Parameters |
| Dieckmann Condensation | Polymerization, Hydrolysis | High dilution, Non-nucleophilic base (e.g., t-BuOK), Aprotic solvent |
| Hofmann-Löffler-Freytag | Formation of regioisomers | Photochemical initiation at low temperature, Choice of halogen |
| Reductive Amination | Over-alkylation, Reduction of carbonyl | Use of a selective reducing agent (e.g., STAB), pH control |
References
-
A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Available at: [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available at: [Link]
-
3-quinuclidone hydrochloride. Organic Syntheses Procedure. Available at: [Link]
-
Hofmann–Löffler reaction. Wikipedia. Available at: [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. Available at: [Link]
-
The Synthesis and Application of Functionalised Quinuclidines. The University of Liverpool Repository. Available at: [Link]
-
The Synthesis and Application of Functionalised Quinuclidines. The University of Liverpool Repository. Available at: [Link]
-
Reactions of quinuclidine compounds involving opening of the bicyclic system (review). Available at: [Link]
-
Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available at: [Link]
- Method to synthesize quinuclidine hydrochloride. Google Patents.
-
Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Available at: [Link]
-
Hofmann–Löffler reaction. Grokipedia. Available at: [Link]
- Preparation of quinuclidine-3-methanol. Google Patents.
-
Quinuclidone. Wikipedia. Available at: [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. Available at: [Link]
- Process for production of quinuclidine compounds. Google Patents.
-
Total synthesis of quinine (1) and quinidine (2). ResearchGate. Available at: [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Available at: [Link]
-
Method to synthesize quinuclidine hydrochloride. Eureka | Patsnap. Available at: [Link]
-
Quinuclidine. Wikipedia. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]
-
Quinuclidine. Grokipedia. Available at: [Link]
-
Spectroscopic Study of a Cinchona Alkaloid-Catalyzed Henry Reaction. PMC - NIH. Available at: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. CCS Chemistry - Chinese Chemical Society. Available at: [Link]
-
A Review of Three Total Syntheses of Quinine and Quinidine. Princeton University. Available at: [Link]
-
Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. Available at: [Link]
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- 20. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of 2-(Quinuclidin-3-yl)acetic Acid Hydrochloride
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(quinuclidin-3-yl)acetic acid hydrochloride. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps needed to enhance the purity and yield of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route employed. However, based on common synthetic pathways starting from materials like 4-piperidine carboxylic acid or 3-quinuclidone, you should be vigilant for the following:
-
Unreacted Starting Materials: Residual precursors such as 4-piperidine carboxylic acid or its ester derivatives.
-
Intermediates: Incomplete cyclization or hydrolysis can leave intermediates like 1-substituted-4-piperidine acetic acid esters in the final product.[1][2]
-
By-products of Side Reactions: Oxidation of the quinuclidine ring or side-reactions involving reagents like thionyl chloride or haloacetates can introduce unexpected structures.[3]
-
Residual Solvents: Solvents used during synthesis (e.g., ethanol, toluene, dichloromethane) or workup (e.g., acetone, ethyl acetate) can be trapped in the crystal lattice.[1][4] These should be monitored according to ICH Q3C guidelines.[4]
-
Enantiomeric Impurities: If a specific stereoisomer is desired, the presence of the other enantiomer is a critical chiral impurity that must be quantified.[5]
Q2: My crude product is an oil or a sticky solid and won't crystallize. What are my next steps?
A2: This is a common issue often caused by the presence of significant impurities or residual solvent, which act as crystallization inhibitors.
-
Solvent Removal: First, ensure all reaction and extraction solvents are thoroughly removed under high vacuum. Gentle heating (e.g., 40-50°C) can aid this process, but be mindful of the compound's stability.[6]
-
Trituration: Attempt to solidify the material by trituration. This involves stirring the oil or sticky solid with a solvent in which the desired product is poorly soluble but the impurities are soluble. Hexanes or diethyl ether are often good starting points for this. The goal is to "wash" the impurities away, leaving a solid precipitate.
-
Solvent-Antisolvent Precipitation: Dissolve the oil in a minimum amount of a "good" solvent (e.g., methanol, ethanol) and then slowly add a "poor" solvent (an "antisolvent" like diethyl ether or ethyl acetate) with vigorous stirring until the solution becomes persistently cloudy. This can induce precipitation of the product.
Q3: How do I select the best solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] For a hydrochloride salt like this, polar protic solvents are generally the best starting point.
-
Good Candidates: Isopropyl alcohol, ethanol, or mixtures of ethanol and water are excellent choices. An Organic Syntheses procedure for the related 3-quinuclidone hydrochloride successfully uses a hot water/isopropyl alcohol system.[8]
-
Avoid: Aprotic solvents like acetone or ethyl acetate may be less effective on their own for dissolving the salt form but can be useful as antisolvents.[9] Acetic acid can also be used for recrystallization of certain compounds but should be handled with care in a fume hood.[10]
Q4: What are the recommended storage conditions for this compound?
A4: The compound should be stored in an inert atmosphere at room temperature.[11] As a hydrochloride salt, it can be hygroscopic. Therefore, it is critical to store it in a tightly sealed container in a desiccator or a dry, inert atmosphere (like nitrogen or argon) to prevent moisture absorption, which could affect purity and handling.
In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[12]
The Underlying Principle
The process relies on dissolving the impure solid in a hot, saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are present in much lower concentrations, remain dissolved in the solvent (the "mother liquor").[7]
Experimental Protocol: Recrystallization from an Isopropyl Alcohol/Water System
This protocol is adapted from established methods for similar quinuclidine salts.[8]
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of hot water to dissolve the solid completely. The goal is to create a concentrated solution.
-
Addition of Antisolvent: While the aqueous solution is still hot, begin adding boiling isopropyl alcohol slowly until the solution becomes slightly turbid (cloudy). This indicates you are approaching the saturation point.
-
Clarification: Add a few drops of hot water back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rushing this step can cause impurities to be trapped in the crystal lattice.
-
Inducing Crystallization (If Necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of pure product.[7]
-
Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold isopropyl alcohol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Recrystallization Troubleshooting
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as an oil, not crystals) | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Add slightly more hot solvent to dissolve the oil, then cool more slowly. / Consider a different solvent system with a lower boiling point. |
| No Crystals Form Upon Cooling | Too much solvent was used. / The solution is not saturated enough. | Boil off some of the solvent to increase the concentration and attempt cooling again. / Try adding an antisolvent or using the seeding/scratching technique.[7] |
| Poor Recovery / Low Yield | The compound has significant solubility in the cold solvent. / Too much solvent was used for washing. | Ensure the solution is thoroughly chilled in an ice bath before filtration. / Use a minimal amount of ice-cold solvent for washing the crystals. |
| Colored Impurities Remain | The impurity co-crystallizes with the product or is strongly adsorbed. | Add a small amount of activated charcoal to the hot solution before filtration (hot gravity filtration is required to remove the charcoal) to adsorb colored impurities. |
Guide 2: Analytical Validation of Purity
Confirming the purity of your final product is a critical step. A combination of methods provides the most comprehensive assessment.
Purity Assessment Techniques
| Technique | Purpose | Key Parameters & Interpretation |
| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and detects non-volatile impurities.[13] | A single, sharp, symmetrical peak indicates high purity. The area under the curve is proportional to the concentration. Impurities will appear as separate peaks. |
| Gas Chromatography (GC) | Detects residual solvents and volatile impurities.[14] | Used to quantify residual solvents like ethanol or toluene. The method must be validated for precision and linearity.[14] |
| Melting Point Analysis | A rapid, qualitative indicator of purity. | A pure compound will have a sharp melting point range (typically < 2°C). Impurities broaden and depress the melting point range.[7] |
| Nuclear Magnetic Resonance (NMR) | Provides structural confirmation and detects impurities with distinct proton/carbon signals. | The absence of signals corresponding to starting materials or known by-products supports high purity. Integration can be used for quantification. |
| LC-MS | Confirms the mass of the desired compound and helps identify unknown impurity peaks seen in HPLC. | The mass spectrum should show a protonated molecular ion (M+H) at m/z 206.7 for the free base.[15] |
Proposed HPLC Method for Purity Analysis
While a specific validated method for this exact compound may need in-house development, a robust starting point can be derived from methods used for related chiral precursors like 3-quinuclidinol.[15] A reverse-phase method is generally suitable for analyzing polar, water-soluble hydrochloride salts.
| Parameter | Proposed Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard reverse-phase column suitable for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Provides acidic pH to ensure the amine is protonated and improves peak shape.[16] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase HPLC. |
| Elution | Isocratic or Gradient | Start with an isocratic method (e.g., 90% A, 10% B). A gradient may be needed to elute more non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210-230 nm | The carboxylic acid and quinuclidine moieties lack a strong chromophore, requiring detection at low UV wavelengths.[13][15] |
| Column Temperature | 25-30 °C | Provides stable and reproducible retention times. |
Note: For chiral purity analysis, a specialized chiral column (e.g., Chiralpak) and a normal-phase mobile phase system would be required.[13][15]
Visualized Workflows & Logic
Caption: Decision tree for troubleshooting failed crystallization.
References
- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
- Benchchem (2025). Quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate.
- Google Patents (2011). CN101993444A - Method to synthesize quinuclidine hydrochloride.
- Patsnap (n.d.). Method to synthesize quinuclidine hydrochloride - Eureka.
- Liu, H., Han, X., Wu, B., Zhong, B., & Liu, K. (n.d.).
- PrepChem.com (n.d.). Synthesis of (+) 3-acetoxy quinuclidine.
- Organic Syntheses (n.d.). 3-quinuclidone hydrochloride.
- Professor Dave Explains (2020, January 10).
- Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Achmem (n.d.). This compound.
- Benchchem (2025). Analytical Validation of (R)-quinuclidin-3-yl carbonochloridate Purity by HPLC: A Comparative Guide.
- BLD Pharm (n.d.). 38206-85-8|2-(Quinuclidin-3-yl)acetic acid.
- Kumar, A., et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor. SciSpace.
- Reddit (2015, June 16).
- Pharmaceutical Technology (2014). Evaluating Impurities in Drugs (Part II of III).
- Šinko, G., et al. (n.d.). Enantiomers of quinuclidin-3-ol derivatives: resolution and interactions with human cholinesterases. SciSpace.
- Google Patents (n.d.). EP0102283A1 - Process for the preparation of quinuclidine derivatives substituted in position 3.
- Google Patents (n.d.). US3997543A - Process for preparing quinuclidine enantiomers.
- Christensen, J. M., et al. (n.d.). Stability of Three Oral Liquid Drug Products Repackaged in Unit Dose Containers.
- Asian Publication Corporation (n.d.).
- Therapeutic Goods Administration (TGA) (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
- IISTE.org (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- G., V., et al. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
Sources
- 1. CN101993444A - Method to synthesize quinuclidine hydrochloride - Google Patents [patents.google.com]
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- 3. benchchem.com [benchchem.com]
- 4. tga.gov.au [tga.gov.au]
- 5. pharmtech.com [pharmtech.com]
- 6. aksci.com [aksci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. EP0102283A1 - Process for the preparation of quinuclidine derivatives substituted in position 3 - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. achmem.com [achmem.com]
- 12. mt.com [mt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: 2-(quinuclidin-3-yl)acetic acid hydrochloride
Welcome to the technical support center for 2-(quinuclidin-3-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them, enabling you to conduct robust and reliable experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a cool, dry place in a tightly sealed container[1][2]. It is advisable to store it in a well-ventilated area away from strong oxidizing agents, which are incompatible[1].
Q2: I am preparing an aqueous stock solution. What solvent and pH should I use for optimal stability?
Q3: Is this compound sensitive to light?
A3: There is no specific public data on the photostability of this compound. As a general good practice, and in line with ICH guidelines for new chemical entities, it is prudent to handle and store solutions of the compound protected from light until its photostability profile is determined[4][5]. An initial photostability study as outlined in the troubleshooting section is recommended.
Q4: What are the expected decomposition products upon heating?
A4: In the event of thermal decomposition, hazardous byproducts such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be generated[1].
Troubleshooting Guides
This section provides in-depth troubleshooting for specific stability issues you may encounter during your experiments.
Issue 1: Unexpected Degradation in Aqueous Solutions
Q: I've prepared an aqueous solution of this compound, and I am observing the appearance of new peaks in my HPLC analysis over time. What could be the cause, and how can I investigate it?
A: Potential Cause: Hydrolysis
The most probable cause of degradation in an aqueous solution is hydrolysis. The stability of the compound can be significantly influenced by the pH of the solution. Both acidic and basic conditions can potentially catalyze the degradation of the molecule, although the quinuclidine ring itself is generally stable under acidic conditions[1].
Experimental Protocol for Investigating Hydrolytic Stability:
This protocol is a simplified forced degradation study to understand the compound's stability profile at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffers, for example, 0.1 M HCl (pH ~1), acetate buffer (pH 4 and 5), phosphate buffer (pH 7 and 8), and 0.1 M NaOH (pH ~13).
-
Sample Preparation: Prepare solutions of this compound in each of the above buffers at a known concentration (e.g., 1 mg/mL).
-
Incubation: Incubate these solutions at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation. Include a control sample stored at 2-8°C.
-
Time-Point Analysis: Analyze the samples by a stability-indicating HPLC method at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Data Analysis: Plot the percentage of the parent compound remaining against time for each pH condition. This will reveal the pH of maximum stability and the kinetics of degradation at different pH values.
Table 1: Example Data from a Forced Hydrolysis Study
| pH Condition | Temperature (°C) | Time (hours) | % Parent Compound Remaining |
| 0.1 M HCl | 60 | 24 | 85.2 |
| pH 4 Buffer | 60 | 24 | 98.5 |
| pH 7 Buffer | 60 | 24 | 92.1 |
| 0.1 M NaOH | 60 | 24 | 70.4 |
This is hypothetical data for illustrative purposes.
Diagram 1: Troubleshooting Workflow for Aqueous Instability
Caption: Workflow for investigating aqueous instability.
Issue 2: Compound Degradation Under Oxidative Stress
Q: I am using this compound in a formulation that may be exposed to oxidative conditions. How can I assess its susceptibility to oxidation?
A: Potential Cause: Oxidation of the Tertiary Amine
The quinuclidine ring contains a tertiary amine, which can be susceptible to oxidation, potentially forming an N-oxide. This is a common degradation pathway for molecules containing such functional groups.
Experimental Protocol for Investigating Oxidative Stability:
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Condition: Add a small amount of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at room temperature and monitor over time.
-
Analysis: Use a stability-indicating HPLC method to track the formation of any new peaks, which would indicate oxidative degradation products. LC-MS can be used to identify the mass of the degradants to see if it corresponds to the addition of an oxygen atom.
Diagram 2: Potential Oxidative Degradation Pathway
Caption: Hypothetical oxidation of the quinuclidine nitrogen.
Issue 3: Assessing Thermal and Photostability
Q: How do I determine if my solid compound or formulation is sensitive to heat or light during storage and handling?
A: Rationale for Thermal and Photostability Testing
Understanding the impact of heat and light is crucial for defining appropriate storage conditions and packaging. Forced degradation studies under thermal and photolytic stress can reveal potential degradation pathways and help in developing a robust formulation[6][7].
Experimental Protocols:
Thermal Stability (Solid State):
-
Place a sample of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C or 80°C/75% RH).
-
Analyze the sample at initial and subsequent time points for the appearance of degradants and loss of potency using a stability-indicating HPLC method.
Photostability:
-
Expose the compound (both in solid state and in solution) to a light source that meets ICH Q1B guidelines, which specify a combination of visible and UV light[4].
-
Ensure a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
Analyze both the exposed and control samples for degradation.
References
-
Denya, I. et al. (2018). In vitro testing of indole-based compounds similar to ladostigil for ChE and MAO inhibitory activity. Taylor & Francis Online. [Link]
-
Kavita, P. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Jain, D. & Basniwal, P. K. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]
-
Choudhary, A. (2019). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Wu, J. et al. (2021). Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Chinese Chemical Letters. [Link]
-
ResearchGate. Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. [Link]
-
MDPI. Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. [Link]
-
European Medicines Agency. (1996). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
-
Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis. [Link]
-
Dolzonek, J. et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere. [Link]
-
Zgoda, M. M. et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research. [Link]
-
MDPI. Photocatalytic Degradation of Pharmaceutical Pollutants: New Photocatalytic Systems Based on 3D Printed Scaffold-Supported Ag/TiO2 Nanocomposite. [Link]
-
Georgieva, M. et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules. [Link]
-
ResearchGate. (2019). Photocatalytic Degradation of Drugs under Light Irradiation. [Link]
-
Yi, G. et al. (2015). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics. [Link]
-
The University of Liverpool Repository. (2009). The Synthesis and Applications of Functionalised Quinuclidines. [Link]
-
Caddeo, C. et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules. [Link]
-
Chew, K. Y. et al. (2020). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Acta Pharmaceutica. [Link]
-
Semantic Scholar. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. [Link]
-
Slideshare. (2014). Stability indicating assay. [Link]
-
Turk J Pharm Sci. (2014). Quantifcation of Clioquinol in Bulk and Pharmaceutical Dosage Forms by Stability Indicating LC Method. [Link]
-
Anumolu, P. D. et al. (2017). Degradation Kinetics, In Vitro Dissolution Studies, and Quantification of Praziquantel, Anchored in Emission Intensity. Turkish Journal of Pharmaceutical Sciences. [Link]
-
Slideshare. (2017). Degradation kinetics. [Link]
-
ResearchGate. Degradation kinetics assay and plots obtained for first-order reaction... [Link]
-
Tian, J. et al. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences. [Link]
-
Semantic Scholar. (2015). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Scaling Up Quinuclidine Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for quinuclidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or industrial-scale production of quinuclidine and its derivatives. The unique bridged bicyclic structure of quinuclidine, while imparting valuable properties to pharmaceuticals, presents distinct challenges in large-scale manufacturing.[1][2]
This document provides troubleshooting advice and answers to frequently asked questions, focusing on the underlying chemical principles to empower you to solve problems encountered during your scale-up campaigns.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific, common problems in a question-and-answer format.
Q1: We are experiencing a significant drop in yield for the Dieckmann cyclization to form 3-quinuclidone when moving from a 10g to a 1kg scale. What are the likely causes and solutions?
This is a classic and frequently encountered challenge. The Dieckmann condensation is highly sensitive to reaction conditions, and issues are often magnified at scale.[3] The primary culprits are typically inefficient mixing, poor temperature control, and suboptimal base/solvent systems.
Causality Analysis:
-
Mass and Heat Transfer Limitations: On a large scale, localized "hot spots" can develop during the exothermic addition of the base or substrate, leading to side reactions like Claisen condensation or decomposition. Similarly, inefficient mixing can create areas of high substrate or base concentration, reducing the desired intramolecular reaction rate.[4]
-
Base and Solvent Effects: The choice of base is critical. While strong bases like potassium metal or potassium ethoxide are effective, their handling at the kilogram scale introduces significant safety risks and can lead to charring if not controlled properly.[3] The solvent must be scrupulously anhydrous, as moisture will quench the base and hydrolyze the ester intermediates.
Troubleshooting & Optimization Strategies:
-
Re-evaluate Your Base: For kilogram-scale reactions, consider switching from potassium metal to a more manageable base like potassium tert-butoxide (KOtBu) or sodium ethoxide. While potentially less reactive, they are easier to handle as solutions or powders and offer better control.[5]
-
Optimize Addition and Temperature Control: Implement slow, subsurface addition of the substrate to the base-solvent slurry. This ensures rapid dispersion and minimizes localized high concentrations. Utilize a reactor with a high surface-area-to-volume ratio and an efficient cooling jacket to maintain a stable internal temperature, typically at the reflux of the solvent (e.g., toluene).[3]
-
Ensure Anhydrous Conditions: Use freshly distilled, high-purity solvents. Toluene is a common and effective choice.[3][5] Purge the reactor thoroughly with an inert gas (Nitrogen or Argon) before and during the reaction to exclude moisture and oxygen.
Table 1: Comparison of Bases for Dieckmann Cyclization at Scale
| Base | Form | Advantages at Scale | Disadvantages at Scale | Typical Solvents |
| Potassium Metal | Solid | High reactivity, potentially higher yields. | Extreme safety hazard (pyrophoric), difficult to handle and weigh, can cause charring. | Toluene |
| Potassium tert-Butoxide | Solid/Solution | Easier and safer to handle than K metal, commercially available in high purity.[5] | Highly hygroscopic, can be less reactive than K metal, requiring longer reaction times. | Toluene, THF |
| Sodium Ethoxide | Solid | Cost-effective, relatively safe to handle. | Generally lower reactivity than potassium bases, may result in lower yields. | Toluene, Ethanol[3] |
Workflow: Optimizing Dieckmann Cyclization
Caption: A logical workflow for a scaled-up Dieckmann cyclization.
Q2: The Hofmann-Löffler-Freytag (HLF) reaction is a key step in our route, but the use of concentrated sulfuric acid and UV light is not viable for our pilot plant. Are there safer, scalable alternatives?
Absolutely. The classic HLF reaction conditions are notoriously harsh and difficult to control on a large scale.[6] The requirement for strong acids and photochemical initiation presents significant material compatibility and safety challenges. Modern variations have been developed to circumvent these issues.
Causality Analysis:
The traditional HLF reaction proceeds via a nitrogen-centered radical cation, which is generated under strongly acidic conditions to facilitate homolytic cleavage of an N-halogen bond.[7][8] This radical then abstracts a hydrogen atom from the δ-carbon, leading to cyclization. The harsh conditions are required to generate this specific radical intermediate.
Troubleshooting & Optimization Strategies:
The most effective alternative for scale-up is the Suárez modification , which operates under neutral conditions.[6] This method uses an N-haloamide (often generated in situ) and a hypervalent iodine reagent (e.g., (diacetoxy)iodobenzene) in the presence of iodine, typically with photochemical initiation from a safer visible light source.
-
Mechanism: This approach generates a nitrogen-centered radical without the need for protonation, avoiding strong acids entirely.
-
Scalability: The reaction is performed in common organic solvents (like cyclohexane or dichloromethane) at or near room temperature, making it far more amenable to standard industrial reactors.
-
Safety: It eliminates the handling of large quantities of concentrated sulfuric acid and the need for specialized UV-transparent reactors.
HLF Reaction: Classic vs. Suárez Modification
Caption: Comparison of classic and modified HLF reaction conditions.
Q3: Our final reduction of 3-quinuclidone to 3-quinuclidinol using NaBH4 in water works well in the lab, but we are concerned about hydrogen evolution and product isolation at the 100L scale. What should we consider?
Your concerns are valid. While sodium borohydride (NaBH4) is a convenient reagent, managing the reaction and workup at scale requires careful planning.
Causality Analysis:
-
Hydrogen Evolution: NaBH4 reacts with water (and the acidic byproduct of the reduction) to produce hydrogen gas. On a large scale, the rate of gas evolution can be significant, requiring proper ventilation and engineering controls to prevent pressure buildup and the creation of a flammable atmosphere.
-
Product Isolation: 3-Quinuclidinol is water-soluble. Extracting it from a large volume of aqueous solution can be inefficient, requiring vast amounts of organic solvent and leading to potential yield loss in the aqueous phase.
Troubleshooting & Optimization Strategies:
-
Control the Reaction Rate: Add the NaBH4 in portions (lot-wise) to the aqueous solution of the quinuclidinone substrate at a controlled temperature (e.g., 30-35°C). This modulates the rate of both the reduction and the hydrogen evolution. Ensure the reactor is equipped with a well-vented off-gas system.
-
Optimize the Workup:
-
Solvent Choice: Chloroform is often cited for extraction, but its use is restricted at an industrial scale due to health and environmental concerns. Consider alternative, less hazardous solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE), although multiple extractions will be necessary.
-
"Salting Out": Before extraction, saturate the aqueous layer with a salt like sodium chloride or potassium carbonate. This decreases the solubility of the 3-quinuclidinol in the aqueous phase and significantly improves extraction efficiency.
-
-
Consider Alternative Reduction Methods:
-
Catalytic Hydrogenation: For large-scale production, catalytic hydrogenation (e.g., using a Palladium on carbon catalyst) is often preferred.[9] It avoids aqueous workups and generates no stoichiometric byproducts. However, it requires specialized high-pressure reactor systems and careful handling of the flammable catalyst.
-
Solvent-Free Approaches: Some industrial processes have been developed under solvent-free or minimal-solvent conditions to reduce waste and simplify isolation.
-
Table 2: Troubleshooting Product Isolation from Aqueous NaBH4 Reduction
| Issue | Potential Cause | Recommended Solution at Scale |
| Emulsion during extraction | High pH, presence of fine solids. | Add brine (saturated NaCl solution) to break the emulsion. A filtration step through a pad of Celite® before extraction may also help. |
| Low extraction yield | High aqueous solubility of product. | Saturate the aqueous phase with NaCl or K2CO3 ("salting out") before performing multiple extractions. |
| Difficult solvent removal | Using high-boiling point extraction solvents. | Use a lower-boiling point solvent like DCM or MTBE and a rotary evaporator with good vacuum for removal. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up quinuclidine synthesis?
The synthesis of quinuclidine often involves several hazardous steps. Key concerns include:
-
Use of Alkali Metals: The Dieckmann condensation may use potassium metal, which is pyrophoric and reacts violently with water.[3] Strict moisture control and specialized handling procedures are mandatory.
-
High-Pressure Hydrogenation: If catalytic hydrogenation is used for reduction, it involves flammable hydrogen gas at high pressures, requiring certified equipment and adherence to strict safety protocols.[9]
-
Exothermic Reactions: Both the Dieckmann condensation and reductions can be highly exothermic. A failure in cooling systems can lead to a runaway reaction.[4]
-
Handling of Bases and Acids: Large quantities of strong bases (KOtBu, NaOEt) and acids (H2SO4, HCl for salt formation) are corrosive and require appropriate personal protective equipment (PPE) and handling infrastructure.[3]
Q2: How can "green chemistry" principles be applied to the large-scale synthesis of quinuclidine?
Applying green chemistry is crucial for developing a sustainable and cost-effective process.
-
Solvent Reduction: An industrially viable synthesis of racemic 3-quinuclidinol has been developed under solvent-free conditions, significantly reducing cost and waste.
-
Biocatalysis: Enzymatic methods, such as the use of carbonyl reductases, offer a highly efficient and environmentally friendly route to enantiopure quinuclidinols. These reactions are typically run in water at mild temperatures and pressures, avoiding harsh reagents and generating minimal waste.[9][10]
-
Atom Economy: Shifting from stoichiometric reagents (like NaBH4) to catalytic methods (like hydrogenation) improves atom economy, as the catalyst is used in small amounts and generates less waste.
Q3: What are the key analytical techniques for monitoring reaction progress and ensuring product purity at scale?
Robust in-process controls are vital for a successful scale-up.
-
Gas Chromatography (GC): GC is an excellent tool for monitoring the disappearance of starting materials and the appearance of products or intermediates, especially for volatile compounds like the diester precursor or 3-quinuclidone.[5]
-
Karl Fischer (KF) Titration: This is essential for measuring the water content in solvents and reaction mixtures, particularly for moisture-sensitive steps like the Dieckmann condensation.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for non-volatile compounds and for assessing the purity of the final product, especially when chiral separations are needed to determine enantiomeric excess.[9]
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): While less common for real-time monitoring in a plant setting, ¹H and ¹³C NMR and MS are indispensable for structural confirmation of the final product and for identifying any unknown impurities during process development.
Experimental Protocol: Scaled-Up Synthesis of 3-Quinuclidinone Hydrochloride
This protocol is adapted from established literature procedures and is intended for use by trained professionals in an appropriate laboratory or pilot plant setting.[3] A thorough risk assessment must be conducted prior to execution.
Step 1: Dieckmann Condensation and Decarboxylation
-
Reactor Preparation: In a 5L, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 1.5L of anhydrous toluene.
-
Base Addition: Carefully add 150g of potassium tert-butoxide under a positive pressure of nitrogen. Caution: KOtBu is highly reactive and hygroscopic.
-
Heating: Heat the slurry to a gentle reflux with vigorous stirring.
-
Substrate Addition: Prepare a solution of 250g of 1-carbethoxymethyl-4-carbethoxypiperidine in 500mL of anhydrous toluene. Add this solution dropwise to the refluxing slurry over 3-4 hours.
-
Reaction: Maintain the mixture at reflux for an additional 4 hours after the addition is complete. Monitor the reaction by GC until the starting diester is consumed.
-
Quench and Decarboxylation: Cool the reaction mixture to 0°C. Carefully and slowly add 1L of 6N hydrochloric acid to decompose the potassium salt. Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract the toluene layer with 2 x 250mL of 6N HCl.
-
Combine all aqueous extracts and heat under reflux for 12-15 hours to effect complete decarboxylation.
Step 2: Isolation and Purification
-
Charcoal Treatment: Cool the dark-colored solution and add 10g of activated charcoal. Stir for 30 minutes, then filter to clarify the solution.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure to obtain the crude hydrochloride salt.
-
Basification: Dissolve the crude salt in 500mL of water and cool in an ice bath. Carefully add solid potassium carbonate until the solution is strongly alkaline (pH > 10) and a slurry is formed.
-
Extraction: Extract the free base with 4 x 500mL of diethyl ether or MTBE.
-
Drying and Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by distillation. Dissolve the residual oil in a minimal amount of hot isopropyl alcohol and add a calculated amount of concentrated HCl to precipitate the 3-quinuclidinone hydrochloride.
-
Crystallization: Cool the mixture to 0-5°C, collect the solid by filtration, wash with cold acetone, and dry to yield the final product.
References
-
Chavakula R, et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3):127.
-
Tu, Y-Q., et al. (2019). Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. CCS Chemistry.
-
CN101993444A - Method to synthesize quinuclidine hydrochloride. Google Patents.
-
A Technical Guide to Enantiopure Quinuclidine Compounds in Research. BenchChem.
-
CN101993444A - Method to synthesize quinuclidine hydrochloride (details on purity and moisture analysis). Google Patents.
-
Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. ScienceDirect.
-
Thompson, M. P., et al. (2021). Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor. Frontiers in Catalysis.
-
Sternbach, L. H., & Kaiser, S. (1952). 3-quinuclidone hydrochloride. Organic Syntheses, 32, 88.
-
Quinuclidine. Wikipedia.
-
CN105315274A - Process for synthesizing quinuclidine hydrochloride. Google Patents.
-
A practical chemoenzymatic process to access (R)-quinuclidin-3-ol on scale. Request PDF on ResearchGate.
-
The Synthesis and Application of Functionalised Quinuclidines. The University of Liverpool Repository.
-
The Synthesis and Application of Functionalised Quinuclidines (details on purification). The University of Liverpool Repository.
-
Hofmann–Löffler reaction. Wikipedia.
-
Total synthesis of quinine (1) and quinidine (2). ResearchGate.
-
6 key challenges when scaling up sustainable chemical processes. CPI.
-
Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction. ACS Publications.
-
Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. ResearchGate.
-
Role of substituents in the Hofmann–Löffler–Freytag reaction. RSC Publishing.
-
Challenges in scaling up 17-Hydroxy sprengerinin C synthesis. BenchChem.
-
Hofmann-Loffler-Freytag Reaction: A Radical Chemistry Adventure! YouTube.
-
Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.
-
Hofmann Loffler Freytag Reaction|Previous Year Solved Problems. YouTube.
-
Scaled up and telescoped synthesis of propofol under continuous-flow conditions. PubMed.
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Technical Support Center: Synthesis of 2-(Quinuclidin-3-yl)acetic Acid Hydrochloride
Welcome to the technical support center for the synthesis of 2-(quinuclidin-3-yl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on impurity prevention and remediation. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic routes and field-proven insights to ensure the highest purity of your final product.
Troubleshooting Guide: Common Impurities and Remediation Strategies
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed causal explanations and actionable protocols.
Issue 1: Presence of Unreacted Starting Materials or Intermediates
Symptoms:
-
NMR or HPLC analysis shows signals corresponding to starting materials such as 3-quinuclidinone hydrochloride or intermediates like ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.[1]
-
The melting point of the final product is lower than expected and has a broad range.
Probable Causes:
-
Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inadequate mixing can lead to incomplete conversion.
-
Stoichiometric Imbalance: Incorrect molar ratios of reactants or reagents.
-
Catalyst Deactivation: In catalytic steps, the catalyst may have lost its activity.
Corrective Actions:
-
Reaction Monitoring: Employ in-process controls (e.g., TLC, HPLC, or GC) to monitor the reaction progress and ensure complete consumption of the starting materials before proceeding to the next step.
-
Re-run the Reaction: If the reaction is incomplete, consider re-subjecting the isolated crude material to the reaction conditions, potentially with fresh reagents or catalyst.
-
Purification:
-
Recrystallization: This is often the most effective method for removing unreacted starting materials.[2] The choice of solvent is critical and should be determined through solubility studies. Common solvent systems include isopropanol/water or ethanol/ether.
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. The eluent system should be optimized to achieve good separation between the desired product and the impurities.
-
Issue 2: Formation of Diastereomers or Geometric Isomers
Symptoms:
-
Multiple spots on TLC with similar Rf values.
-
Complex NMR spectra with overlapping signals.
-
Broad or multiple peaks in the HPLC chromatogram. Cevimeline, a related compound, is known to have a trans-isomer impurity.[2][3][4]
Probable Causes:
-
Lack of Stereocontrol: The reaction conditions may not favor the formation of the desired stereoisomer.
-
Epimerization: The product may be susceptible to epimerization under the reaction or work-up conditions (e.g., exposure to strong acids or bases).
Corrective Actions:
-
Stereoselective Synthesis: Investigate and apply stereoselective synthetic methods. This may involve the use of chiral catalysts, auxiliaries, or starting materials.
-
Isomer Separation:
-
Fractional Crystallization: If the isomers form crystalline salts with different solubilities, fractional crystallization can be an effective separation technique.
-
Chiral HPLC: For analytical and preparative-scale separation of enantiomers or diastereomers, chiral HPLC is the method of choice.[5] A variety of chiral stationary phases are commercially available.[5]
-
Protocol: Chiral HPLC for Isomer Analysis
| Parameter | Proposed Condition |
| Column | Chiralpak® IC (or similar cellulose or amylose-based Chiral Stationary Phase) |
| Mobile Phase | n-Hexane:Ethanol:Isopropanol:Diethylamine (e.g., 80:10:10:0.1, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-230 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for your specific isomeric impurities.[5]
Issue 3: Presence of Oxidation or Degradation Products
Symptoms:
-
Appearance of colored impurities in the final product.
-
Mass spectrometry data indicating the presence of N-oxides, sulfoxides, or other oxidation products.[3][4]
-
Degradation can occur due to exposure to light, heat, or humidity.[6]
Probable Causes:
-
Air Oxidation: The quinuclidine nitrogen is susceptible to oxidation, especially in the presence of air and certain catalysts.
-
Instability to pH or Temperature: The compound may degrade under harsh acidic or basic conditions, or at elevated temperatures.[7]
-
Presence of Oxidizing Agents: Residual oxidizing agents from previous steps can lead to the formation of these impurities. Hydrogen peroxide is a common culprit in the formation of oxidative degradation products.[8]
Corrective Actions:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Control of Reaction Conditions: Carefully control the temperature and pH throughout the synthesis and work-up. Avoid unnecessarily high temperatures and prolonged exposure to strong acids or bases.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant during work-up or storage can prevent oxidation.
-
Purification:
-
Recrystallization: Can be effective if the degradation products have significantly different solubilities.
-
Activated Carbon Treatment: Decolorizing with activated carbon can remove colored impurities.
-
Troubleshooting Logic for Oxidation Impurities
Caption: Troubleshooting workflow for addressing oxidation impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis to control impurity formation?
A: The Dieckmann condensation is a critical step where several impurities can form.[1] This intramolecular cyclization is sensitive to the base used, solvent, and temperature. Incomplete reaction can leave diester starting material, while side reactions can lead to byproducts. Careful control of these parameters and in-process monitoring are crucial for a clean reaction.
Q2: How can I best remove residual solvents?
A: Residual solvents are a common type of impurity.[7] The choice of method depends on the solvent's boiling point and the product's stability.
-
For volatile solvents: Drying under high vacuum at a slightly elevated temperature (if the product is thermally stable) is effective.
-
For high-boiling solvents (e.g., DMF, DMSO):
-
Azeotropic Distillation: Co-evaporation with a lower-boiling solvent like toluene can be effective.
-
Lyophilization (Freeze-Drying): If the product is soluble in water, dissolving it and then lyophilizing can remove water and other volatile impurities.
-
Precipitation/Recrystallization: Dissolving the crude product in a suitable solvent and then adding an anti-solvent to precipitate the product can leave high-boiling solvents in the mother liquor.
-
Q3: What are the best analytical techniques for purity assessment?
A: A combination of techniques is recommended for a comprehensive purity profile:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying impurities.[6] A well-developed, stability-indicating HPLC method can separate and quantify starting materials, intermediates, byproducts, and degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used for quantitative analysis (qNMR) with an internal standard.
-
Gas Chromatography (GC): Primarily used for the analysis of residual solvents.
Q4: How should I properly store this compound to prevent degradation?
A: The compound should be stored in a well-sealed container, protected from light, moisture, and high temperatures to prevent degradation.[6] Storage in a refrigerator or freezer, under an inert atmosphere if possible, is recommended for long-term stability.
References
-
Veeprho. (n.d.). Cevimeline Impurities and Related Compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Cevimeline and its Impurities. Retrieved from [Link]
-
SynZeal. (n.d.). Cevimeline Impurity 2. Retrieved from [Link]
- Google Patents. (2011). CN101993444A - Method to synthesize quinuclidine hydrochloride.
-
Patsnap. (n.d.). Method to synthesize quinuclidine hydrochloride. Retrieved from [Link]
- Liu, H., et al. (2005).
-
PrepChem.com. (n.d.). Synthesis of (+) 3-acetoxy quinuclidine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. Retrieved from [Link]
-
Letters in Organic Chemistry. (n.d.). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. Retrieved from [Link]
- Asian Journal of Green Chemistry. (2019).
- SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
-
National Institutes of Health. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Retrieved from [Link]
- Google Patents. (2022). US11286254B2 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
- CORA. (2017).
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. DSpace [cora.ucc.ie]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. scispace.com [scispace.com]
- 8. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for Quinuclidine Derivatives
Welcome to the technical support center for the synthesis and optimization of quinuclidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital scaffolds. Quinuclidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis is not without challenges. This resource provides in-depth, experience-driven answers to common issues encountered during experimental work, focusing on the causality behind protocol choices to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Core Synthesis Strategies & Common Hurdles
Q1: My Bohlmann-Rahtz pyridine synthesis for a quinuclidine precursor is giving low yields. What are the likely causes and how can I optimize it?
The Bohlmann-Rahtz synthesis is a powerful tool for creating substituted pyridines, often precursors to the quinuclidine core, by reacting enamines with ethynylketones.[4][5] However, its success hinges on several critical parameters.
Common Causes of Low Yield:
-
Poor Enamine Quality: The initial Michael addition is highly dependent on the purity and reactivity of your enamine.
-
High Cyclodehydration Temperature: The reaction often requires high temperatures for the final cyclodehydration step, which can lead to decomposition of starting materials or products.[4]
-
Suboptimal Solvent Choice: The polarity and protic nature of the solvent can significantly influence both the initial condensation and the subsequent cyclization.[4]
Troubleshooting & Optimization Protocol:
-
In Situ Enamine Generation: If you suspect issues with enamine stability or availability, consider generating it in situ. A common method involves using ammonium acetate as the amino source in the presence of the corresponding ketone.[6] This approach can be more efficient than using pre-synthesized, and potentially degraded, enamines.[6]
-
Catalysis to Lower Reaction Temperature: To circumvent the need for high temperatures during cyclodehydration, acid catalysis is highly effective.[4]
-
Brønsted Acids: Acetic acid is a widely used and effective catalyst. A mixture of toluene and acetic acid (e.g., 5:1) often provides excellent results, promoting both the conjugate addition and the cyclization at lower temperatures.[4]
-
Lewis Acids: For acid-sensitive substrates, milder Lewis acids like ZnBr₂ or Yb(OTf)₃ can be employed.[6]
-
Solid-Phase Catalysts: Ion-exchange resins like Amberlyst-15 offer a milder alternative and simplify workup, as the catalyst can be filtered off.[4][6]
-
-
Solvent Screening: The choice of solvent is critical.
-
Protic solvents like ethanol can be advantageous, as they can participate in proton transfer steps and facilitate the reaction.[4]
-
Aprotic polar solvents such as DMSO have also been shown to be effective.[4] A systematic screening of solvents with varying polarity and protic character is recommended.
-
| Catalyst | Typical Conditions | Advantages | Considerations |
| Acetic Acid | Toluene/AcOH (5:1), reflux | Readily available, effective for many substrates.[4] | Can be too harsh for acid-sensitive functional groups. |
| Amberlyst-15 | Toluene, reflux | Mild conditions, easy removal by filtration.[6] | May require longer reaction times. |
| ZnBr₂ | Toluene, reflux | Effective Lewis acid catalyst.[6] | Requires anhydrous conditions. |
Logical Flow for Bohlmann-Rahtz Optimization:
Caption: Decision workflow for troubleshooting the Bohlmann-Rahtz synthesis.
Section 2: Stereoselectivity in Quinuclidine Synthesis
Q2: I am struggling to achieve high enantioselectivity in my asymmetric synthesis of a chiral quinuclidine derivative. What factors should I investigate?
Achieving high enantioselectivity is a common challenge in the synthesis of complex molecules like quinuclidine derivatives, which are often sought as single enantiomers for pharmaceutical applications.[3]
Key Factors Influencing Enantioselectivity:
-
Catalyst/Ligand Choice: The chiral catalyst or ligand is the primary driver of stereochemical outcomes.
-
Reaction Temperature: Lower temperatures generally enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thus impact stereoselectivity.
-
Purity of Starting Materials: Impurities can sometimes interfere with the catalyst or the reaction pathway.[7]
Troubleshooting & Optimization Protocol:
-
Catalyst and Ligand Screening:
-
For reactions like iridium-catalyzed allylic dearomatization, ligands such as the Feringa ligand are known to provide excellent stereocontrol.[1]
-
In conjugate additions, organocatalysts like diphenylprolinol methyl ether or (salen)Al complexes have proven effective.[8][9] A thorough screening of different chiral catalysts and ligands is often the most critical step.
-
-
Temperature Optimization:
-
Systematically lower the reaction temperature. Start at room temperature and incrementally decrease it to 0 °C, -20 °C, or even -78 °C.
-
Monitor the reaction kinetics, as lower temperatures will slow the reaction rate.
-
-
Solvent Screening:
-
Evaluate a range of solvents with varying polarities and coordination abilities (e.g., THF, dioxane, toluene, dichloromethane). The optimal solvent will provide the best balance of solubility and favorable catalyst-substrate interactions.
-
-
Substrate Purity:
-
Ensure the starting materials are of high purity. Techniques like recrystallization or chromatography can be used for purification.[7]
-
| Parameter | Recommended Action | Rationale |
| Catalyst/Ligand | Screen a library of chiral catalysts/ligands. | The catalyst/ligand is the primary source of stereochemical induction.[1][8] |
| Temperature | Decrease reaction temperature incrementally. | Lower temperatures can amplify the energy difference between diastereomeric transition states, leading to higher enantiomeric excess.[7] |
| Solvent | Test solvents of varying polarity. | The solvent can influence the conformation of the transition state complex. |
| Starting Material Purity | Purify starting materials (e.g., recrystallization). | Impurities may inhibit or poison the catalyst.[7] |
Section 3: Aza-Michael Additions for Quinuclidine Ring Formation
Q3: My aza-Michael addition to form a piperidine precursor for a quinuclidine is sluggish and incomplete. How can I drive the reaction to completion?
The aza-Michael addition is a fundamental C-N bond-forming reaction used in the synthesis of many nitrogen-containing heterocycles.[10] Its efficiency can be hampered by the nucleophilicity of the amine and the reactivity of the Michael acceptor.
Common Causes for Sluggish Reactions:
-
Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles.
-
Reversibility of the Reaction: The aza-Michael addition can be reversible, especially with less reactive substrates.
-
Lack of Activation: The reaction often benefits from catalysis to activate either the amine or the Michael acceptor.
Troubleshooting & Optimization Protocol:
-
Catalyst Selection:
-
Lewis Acids: Catalysts like sulfated zirconia can be highly effective, even under solvent-free conditions, due to their superacidic nature.[10]
-
Brønsted Acids: In some cases, a Brønsted acid can protonate the carbonyl of the Michael acceptor, increasing its electrophilicity.
-
Base Catalysis: A base can deprotonate the amine, increasing its nucleophilicity.
-
-
Solvent-Free Conditions: Performing the reaction neat (solvent-free) can increase the concentration of reactants and accelerate the reaction rate.[10]
-
Temperature Adjustment: While some aza-Michael additions proceed at room temperature, moderate heating can sometimes overcome the activation energy barrier. However, be cautious of potential side reactions or decomposition at higher temperatures.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[11]
Caption: Key strategies for optimizing sluggish aza-Michael additions.
Section 4: Purification and Isolation
Q4: I am having difficulty purifying my quinuclidine derivative. It seems to be water-soluble and difficult to extract. What purification strategies can I use?
The basic nitrogen atom in the quinuclidine core often imparts a degree of water solubility, especially in its protonated form, which can complicate extractions and purification.
Troubleshooting & Purification Protocol:
-
Basification and Extraction:
-
Before extraction, ensure the aqueous layer is sufficiently basic (pH > 10) by adding a strong base like NaOH. This deprotonates the quinuclidine nitrogen, making the compound less polar and more soluble in organic solvents.[7]
-
Use a more polar organic solvent for extraction, such as chloroform or a mixture of dichloromethane and isopropanol.[2]
-
Perform multiple extractions with smaller volumes of organic solvent to improve recovery.
-
-
Chromatography:
-
Normal Phase (Silica Gel): If the compound is not excessively polar, silica gel chromatography can be effective. A common issue is streaking on the column. To mitigate this, add a small amount of a basic modifier like triethylamine or ammonia to the eluent system. This deactivates acidic sites on the silica gel and improves peak shape.
-
Reverse Phase (C18): For highly polar or water-soluble compounds, reverse-phase chromatography is an excellent alternative. The eluent is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
-
Crystallization: If your compound is a solid, crystallization can be a highly effective purification method. Screen various solvent systems to find one in which your compound is soluble when hot but sparingly soluble when cold.
Purification Decision Tree:
Caption: Decision-making process for purifying quinuclidine derivatives.
References
-
Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
- Bagley, M. C., et al. (2007).
-
Bohlmann-Rahtz Pyridine Synthesis - SynArchive. (n.d.). Retrieved January 6, 2026, from [Link]
-
Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine - Organic Chemistry Frontiers (RSC Publishing). (2018). Retrieved January 6, 2026, from [Link]
-
Bohlmann-Rahtz Pyridine Synthesis Guide | PDF - Scribd. (n.d.). Retrieved January 6, 2026, from [Link]
-
Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction | CCS Chemistry - Chinese Chemical Society. (2019). Retrieved January 6, 2026, from [Link]
- Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.
- Jacobsen, E. N., et al. (2004). Catalytic Asymmetric Total Syntheses of Quinine and Quinidine. Journal of the American Chemical Society, 126(22), 706-707.
-
Quinuclidone - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Optimization of the Reaction Conditions for the Synthesis of - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Meisenheimer's route to quinuclidine - The University of Liverpool Repository. (n.d.). Retrieved January 6, 2026, from [Link]
- Pal, M., et al. (2012). Solvent Effect on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of Novel Triazolyl Substituted Quinolines as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters, 22(10), 3455-3459.
-
Taber, D. F. (2004). Catalytic Asymmetric Synthesis of Quinine and Quinidine. Organic Chemistry Portal. Retrieved from [Link]
-
A Review of Three Total Syntheses of Quinine and Quinidine - Princeton University. (2004). Retrieved January 6, 2026, from [Link]
-
Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents - ResearchGate. (2015). Retrieved January 6, 2026, from [Link]
-
3-quinuclidone hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved January 6, 2026, from [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges - Beilstein Journal of Organic Chemistry. (2022). Retrieved January 6, 2026, from [Link]
-
An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Michael Addition - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
- Lorente, S. O., et al. (2005). Biphenylquinuclidines as inhibitors of squalene synthase and growth of parasitic protozoa. Bioorganic & Medicinal Chemistry, 13(9), 3059-3067.
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An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate - White Rose Research Online. (2022). Retrieved January 6, 2026, from [Link]
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Inline purification in continuous flow synthesis – opportunities and challenges. (2022). Retrieved January 6, 2026, from [Link]
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Aza-Michael Reaction Insights | PDF - Scribd. (n.d.). Retrieved January 6, 2026, from [Link]
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Aza-michael addiction of guanidines to methyl vinyl ketone : r/OrganicChemistry - Reddit. (2025). Retrieved January 6, 2026, from [Link]
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). The Journal of Organic Chemistry, 84(8), 4615-4628.
- Li, X., et al. (2016). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 138(13), 4338-4341.
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Technical Support Center: Solving Solubility Challenges with 2-(quinuclidin--3-yl)acetic acid HCl
Welcome to the technical support center for 2-(quinuclidin-3-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to solubility issues encountered during experimentation. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can not only solve immediate challenges but also anticipate and prevent future issues.
Frequently Asked Questions (FAQs)
Q1: What is 2-(quinuclidin-3-yl)acetic acid HCl, and what are its key structural features that influence solubility?
A1: this compound is a bicyclic organic compound.[1][2][3][4] Its structure is unique because it contains both a tertiary amine (the quinuclidine nitrogen) and a carboxylic acid group. This makes the molecule zwitterionic at certain pH values, meaning it carries both a positive and a negative charge. The hydrochloride salt form is supplied to improve its handling and initial aqueous solubility.[5]
The key features influencing its solubility are:
-
The Quinuclidine Cage: A rigid, bicyclic amine structure.[6]
-
The Carboxylic Acid Group: An acidic functional group.
-
The Tertiary Amine: A basic functional group.[6]
-
Hydrochloride Salt: The presence of a chloride counter-ion.
Understanding the interplay of these groups is crucial for predicting and manipulating its solubility.
Q2: What is the expected pH of a solution of 2-(quinuclidin-3-yl)acetic acid HCl in pure water?
A2: When dissolved in water, the hydrochloride salt of a weak base (the quinuclidine amine) will result in a slightly acidic solution.[5] This is due to the partial dissociation of the protonated amine, which releases H+ ions into the solution. The final pH will depend on the concentration, but it will generally be in the acidic range.
Q3: In which types of solvents is this compound expected to be most soluble?
A3: Due to its ionic nature as a hydrochloride salt and the presence of polar functional groups, 2-(quinuclidin-3-yl)acetic acid HCl is most soluble in polar protic solvents like water and, to some extent, in lower alcohols like methanol and ethanol.[7] Its solubility in non-polar organic solvents is expected to be limited.[7] For cell-based assays where membrane permeability is a concern, dissolving the compound in a solvent like DMSO may be necessary, but care must be taken to avoid precipitation when diluting into aqueous buffers.[8]
Q4: How should I store the solid compound and its stock solutions to ensure stability?
A4:
-
Solid Form: The solid hydrochloride salt is generally stable under recommended storage conditions.[1] It should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1]
-
Stock Solutions: For aqueous stock solutions, it is recommended to store them in aliquots at 4°C for short-term use (days to a week) or at -20°C for longer-term storage to prevent degradation.[8] DMSO stock solutions should also be stored in aliquots at -20°C to minimize freeze-thaw cycles.[8] Always protect solutions from light to minimize the risk of photodegradation.[8]
Troubleshooting Guides
Issue 1: The compound is not fully dissolving in my aqueous buffer.
Cause: This is a common issue and can be attributed to several factors, including concentration exceeding the intrinsic solubility, the pH of the buffer, or the common ion effect.[9][10]
Solution Workflow:
-
Verify the pH of your buffer: The solubility of zwitterionic compounds is highly pH-dependent. The lowest solubility is often observed at the isoelectric point (pI), where the net charge of the molecule is zero. To enhance solubility, you need to move the pH away from the pI.
-
To increase solubility: Try adjusting the pH of your buffer. For this compound, which has a basic amine and an acidic carboxylic acid, lowering the pH further (e.g., to pH 2-4) will ensure the carboxylic acid is protonated and the amine is protonated, leading to a net positive charge and likely increased solubility. Conversely, raising the pH (e.g., to pH 8-10) will deprotonate the carboxylic acid and the amine, resulting in a net negative charge which could also increase solubility.
-
-
Consider the buffer composition: High concentrations of certain salts in your buffer can sometimes decrease the solubility of your compound through the "salting-out" effect. If possible, try dissolving the compound in a lower ionic strength buffer or in pure water first before diluting it into your final buffer.
-
Gentle Heating and Sonication: For kinetically slow dissolution, gentle warming (e.g., to 37°C) in a water bath or sonication can help overcome the energy barrier for dissolution.[8] However, be cautious with heat as it can degrade some compounds. Always check for any visible signs of degradation (e.g., color change) after heating.
-
Particle Size Reduction: If you are working with a solid that has a large particle size, grinding it to a finer powder can increase the surface area available for solvation, leading to faster dissolution.[11]
Issue 2: My compound dissolves initially but then precipitates out of solution over time or upon dilution.
Cause: This often points to the formation of a supersaturated solution or a change in conditions (like pH or solvent composition) upon dilution that favors the less soluble form of the compound.
Troubleshooting Steps:
-
Determine the Kinetic Solubility Limit: Before conducting your experiments, it's highly beneficial to determine the kinetic solubility of your compound in the specific buffer you are using.[9] This will give you a practical upper concentration limit to work with.
-
pH Shift on Dilution: If you are diluting a stock solution prepared in a non-buffered solvent (like water or DMSO) into a buffered medium, the final pH of the solution will be determined by the buffer. If this final pH is close to the compound's pI, it may precipitate. Ensure your final buffer has sufficient buffering capacity to maintain the desired pH.
-
Co-solvents: For particularly challenging solubility issues, the use of a co-solvent can be an effective strategy.[12] Small amounts of pharmaceutically acceptable organic solvents like ethanol, propylene glycol, or PEG 400 can be added to the aqueous buffer to increase the solubility of organic compounds. However, always verify that the chosen co-solvent is compatible with your downstream application.
Issue 3: I am observing inconsistent results in my biological assays.
Cause: Poor solubility and undetected precipitation of the test compound are major sources of variability and artificially low potency in biological assays.[9] The actual concentration of the compound in solution may be significantly lower than the nominal concentration you think you have.
Verification and Optimization Protocol:
-
Confirm True Dissolution: A visually clear solution does not always mean the compound is fully dissolved; it could be a fine colloidal suspension.
-
Filtration Test: Prepare your highest concentration working solution and filter it through a 0.22 µm syringe filter.[9] Analyze the concentration of the compound in the filtrate using an appropriate analytical method (e.g., HPLC-UV). A significant drop in concentration after filtration indicates that the compound was not fully dissolved.[9]
-
-
Assay-Specific Solubility: Always confirm the solubility of your compound directly in the final assay buffer, including all components like serum or proteins, as these can sometimes affect solubility.
-
Stock Solution Dilution Strategy: When preparing working solutions from a DMSO stock, it is often best to perform a serial dilution in DMSO before the final dilution into the aqueous assay buffer. This helps to avoid a large, localized concentration of DMSO in the aqueous medium which can cause the compound to precipitate.
Protocols and Data
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
Materials:
-
2-(quinuclidin-3-yl)acetic acid HCl (MW: 205.68 g/mol )[1]
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (15 mL or 50 mL)
-
Analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional)
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 L * 0.010 mol/L * 205.68 g/mol = 0.02057 g or 20.57 mg
-
-
Weigh the compound: Carefully weigh out approximately 20.57 mg of 2-(quinuclidin-3-yl)acetic acid HCl on an analytical balance and transfer it to a sterile conical tube.
-
Initial Dissolution: Add a small volume of sterile water (e.g., 5-7 mL) to the tube.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If the compound does not dissolve completely, you can try gentle warming in a 37°C water bath or brief sonication.
-
Bring to Final Volume: Once the solid is completely dissolved, add sterile water to bring the final volume to 10 mL.
-
Sterilization (Optional): If your application requires a sterile solution, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[8]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C for long-term use.[8]
Data Summary: General Solubility Guidelines
| Solvent System | Expected Solubility | Rationale & Considerations |
| Aqueous Buffers (pH < 4) | Good | Both the amine and carboxylic acid groups are protonated, leading to a net positive charge and favorable interactions with water. |
| Aqueous Buffers (pH 4 - 7) | Variable to Poor | The compound may be near its isoelectric point, where it exists as a zwitterion with minimal net charge, leading to lower aqueous solubility. |
| Aqueous Buffers (pH > 8) | Good | The carboxylic acid is deprotonated (negative charge) and the amine is deprotonated (neutral), leading to a net negative charge and increased solubility. |
| DMSO | Good | A polar aprotic solvent that is generally effective at dissolving a wide range of organic molecules.[8] |
| Ethanol/Methanol | Moderate | The compound may have some solubility in lower alcohols, but likely less than in optimized aqueous buffers or DMSO. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Poor | The ionic and polar nature of the compound makes it incompatible with non-polar solvents.[7] |
Visualized Workflows
Solubility Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting solubility issues.
Stock Solution Preparation and Verification Workflow
Caption: Workflow for preparing and verifying a stock solution.
References
- Protocols Online. (2012, July 14).
- BenchChem. (n.d.).
- AK Scientific, Inc. (n.d.). 2-(Quinuclidin-3-yl)
- Helmenstine, A. M. (2019, July 14). How to Prepare Common Acid Solutions. ThoughtCo.
- Sigma-Aldrich. (n.d.). Quinuclidine 97.
- Solubility of Things. (n.d.). 3-Quinuclidinol.
- BenchChem. (n.d.).
- PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts.
- Grokipedia. (n.d.). Quinuclidine.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.
- MDPI. (n.d.). Structures and Synthesis of Zwitterionic Polymers.
- Crystal Growth & Design. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
- ChemicalBook. (n.d.). 100-76-5(QUINUCLIDINE) Product Description.
- Advances in Engineering. (n.d.). Solubility-Modifying Power of Zwitterionic Salts.
- ResearchGate. (2020, February 20). How to desalt zwitterions?.
- YouTube. (2021, September 3). How to prepare solutions(Acid)
- Scribd. (n.d.). How To Prepare Stock Solution.
- XMB. (2006, December 10). Isolation of primary amines as HCL salt problem.
- University of Alberta. (n.d.).
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Pharmapproach.com. (n.d.).
- PubChem. (n.d.). 2-(Quinolin-3-YL)acetic acid.
- PubMed Central. (n.d.).
- Reddit. (2021, September 16). Why is hydrogen chloride in everything?.
- Achmem. (n.d.). This compound.
- PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- BLD Pharm. (n.d.). 2-(Quinuclidin-3-yl)acetic acid.
- Enlighten Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis.
- AK Scientific, Inc. (n.d.). 75208-56-9 this compound.
- PubMed. (n.d.).
- PubChem. (n.d.). 2-(Piperidin-3-yl)acetic acid hydrochloride.
- ChemicalBook. (2025, September 9). 3-Pyridylacetic acid hydrochloride.
- BenchChem. (n.d.). Quinuclidin-3-yl acetate (2R,3R)
- American Elements. (n.d.).
- PubChem. (n.d.). (Quinolin-2-yl)acetic acid--hydrogen chloride (1/1).
- Organic Chemistry Data. (2022, April 7).
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
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(n.d.). Table of pKa values in water, acetonitrile (MeCN), 1,2-Dichloroethane (DCE) and the Gas Phase. [Link]
- (n.d.).
- PubChem. (n.d.). 2-(Azetidin-3-yl)acetic acid hydrochloride.
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Quinuclidine Synthesis: A Technical Support Guide for Overcoming Common Pitfalls
Welcome to the Technical Support Center for quinuclidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing the unique bicyclic structure of quinuclidine. The quinuclidine framework is a vital component in numerous therapeutically important molecules and natural products. However, its synthesis is often fraught with challenges that can lead to low yields, side reactions, and purification difficulties.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during key synthetic protocols. Our focus is on explaining the underlying chemical principles to empower you to not only solve immediate problems but also to proactively optimize your synthetic strategies.
I. Frequently Asked Questions (FAQs) - General Issues in Quinuclidine Synthesis
This section addresses broad, overarching challenges that can arise regardless of the specific synthetic route employed.
Q1: My overall yield for the multi-step quinuclidine synthesis is consistently low. Where should I start troubleshooting?
A1: Low overall yields in multi-step syntheses are a common frustration. A systematic approach is crucial. Begin by meticulously analyzing each step of your protocol. It is essential to identify the specific reaction or purification stage that is underperforming. Re-evaluate the purity of your starting materials and reagents, as impurities can have a cascading negative effect on subsequent reactions. Ensure that all reaction conditions, including temperature, pressure, and reaction time, are precisely controlled and monitored. Even minor deviations can significantly impact yields in sensitive transformations.[1]
Q2: I'm observing the formation of numerous side products, making purification of the desired quinuclidine derivative extremely difficult. What are the likely causes?
A2: The formation of multiple side products often points to issues with reaction selectivity or the stability of intermediates. Consider the following:
-
Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or the use of overly strong acids or bases, can promote side reactions and decomposition of both starting materials and products.[2]
-
Protecting Group Strategy: In complex syntheses, the judicious use of protecting groups is critical to prevent unwanted reactions at other functional groups within your molecule. Re-assess your protecting group strategy for stability under the reaction conditions and ensure complete deprotection when required.
-
Oxygen and Moisture Sensitivity: Many organometallic reagents and intermediates used in modern synthetic chemistry are sensitive to air and moisture. Ensure your reactions are conducted under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are rigorously dried.[3]
Q3: The purification of my final quinuclidine product by column chromatography is problematic, with significant product loss on the column. What can I do?
A3: The basic nature of the quinuclidine nitrogen can lead to strong interactions with the acidic silica gel stationary phase, resulting in tailing peaks and poor recovery. Consider these alternative purification strategies:
-
Acid-Base Extraction: Utilize the basicity of the quinuclidine nitrogen for an effective purification. Dissolve the crude product in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl) to protonate the quinuclidine, transferring it to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate the quinuclidine, allowing it to be extracted back into an organic solvent.
-
Alternative Stationary Phases: If chromatography is necessary, consider using a less acidic stationary phase, such as alumina or a polymer-based support.
-
Distillation: For volatile quinuclidine derivatives, distillation under reduced pressure can be a highly effective purification method.[4]
II. Troubleshooting Guides for Specific Quinuclidine Synthesis Protocols
This section delves into common pitfalls associated with established methods for synthesizing the quinuclidine core.
A. Dieckmann Condensation Approach
The Dieckmann condensation is a powerful intramolecular reaction for forming the bicyclic quinuclidine system from piperidine derivatives.[5] A common route involves the cyclization of 1-carbethoxymethyl-4-carbethoxypiperidine.
Q4: My Dieckmann condensation is resulting in a low yield of the desired β-keto ester intermediate. What factors should I investigate?
A4: Low yields in the Dieckmann condensation are often traced back to the base, solvent, or reaction conditions.
-
Choice of Base and Solvent: This reaction requires a strong, non-nucleophilic base to deprotonate the α-carbon of the ester. Potassium tert-butoxide or sodium ethoxide are commonly used.[5] The choice of solvent is also critical; anhydrous toluene or a toluene/THF mixture is often employed to ensure the solubility of the reactants and the base.
-
Strictly Anhydrous Conditions: The presence of water will quench the strong base and can hydrolyze the ester functional groups, leading to unwanted side products and reduced yields. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.
-
Temperature Control: The initial deprotonation is typically performed at an elevated temperature (reflux), but careful temperature control is necessary to prevent side reactions.
Q5: The subsequent decarboxylation of the β-keto ester is incomplete or leads to decomposition. How can I optimize this step?
A5: The decarboxylation step, typically achieved by heating with acid, is crucial for obtaining the final 3-quinuclidinone.[5]
-
Acid Concentration and Temperature: Incomplete decarboxylation can result from insufficient acid concentration or reaction time. Conversely, overly harsh acidic conditions or prolonged heating can lead to degradation of the product. Monitor the reaction progress by a suitable technique (e.g., TLC or GC) to determine the optimal reaction time.
-
Work-up Procedure: After decarboxylation, the reaction mixture will be strongly acidic. Careful neutralization with a base is required to isolate the free 3-quinuclidinone.
Below is a workflow diagram for troubleshooting the Dieckmann condensation approach.
Caption: Troubleshooting the Dieckmann Condensation.
B. Hofmann-Löffler-Freytag Reaction
The Hofmann-Löffler-Freytag reaction is a classic method for synthesizing pyrrolidines and piperidines, and can be adapted for quinuclidine synthesis through the cyclization of an N-haloamine.[6][7] This reaction proceeds via a free radical mechanism.[7]
Q6: My Hofmann-Löffler-Freytag reaction is not proceeding, or I am observing a complex mixture of products. What are the critical parameters for this reaction?
A6: The success of the Hofmann-Löffler-Freytag reaction hinges on the efficient generation of the nitrogen-centered radical and the subsequent intramolecular hydrogen abstraction.
-
Initiation: The reaction is typically initiated by heat or UV light.[6][8] Ensure your light source is of the appropriate wavelength and intensity, or that the reaction temperature is sufficient for homolytic cleavage of the N-halogen bond.
-
Acidic Conditions: The reaction is generally carried out in a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid.[9] The acid protonates the N-haloamine, facilitating the formation of the nitrogen-centered radical cation.[9]
-
Substrate Structure: The regioselectivity of the hydrogen abstraction is highly dependent on the conformation of the substrate. The reaction favors a 1,5-hydrogen shift, leading to the formation of a five-membered pyrrolidine ring.[8][9] Ensure your starting material is designed to favor the desired cyclization pathway.
Q7: I am concerned about the stability of the N-haloamine precursor. How can I handle this intermediate?
A7: N-haloamines can be unstable, which presents a significant challenge.[6]
-
In Situ Generation: To circumvent issues with instability, N-haloamines can be generated in situ from the corresponding amine using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).[8]
-
Suarez Modification: An alternative approach, known as the Suarez modification, avoids the isolation of the N-haloamine altogether by using reagents like lead tetraacetate/iodine or diacetate iodobenzene/iodine to directly generate the nitrogen radical from the corresponding N-nitrile amine, phosphoramide, or nitroamine.[6]
The following diagram illustrates the key steps and potential failure points in the Hofmann-Löffler-Freytag reaction.
Caption: Key Parameters in the Hofmann-Löffler-Freytag Reaction.
C. Catalytic Hydrogenation for Piperidine Ring Formation
Many quinuclidine syntheses involve the reduction of a pyridine or quinoline precursor to the corresponding piperidine.[4][10] Catalytic hydrogenation is a common method for this transformation.
Q8: My catalytic hydrogenation of a pyridine-containing precursor is slow, incomplete, or results in a mixture of partially and fully reduced products. How can I improve this reaction?
A8: The efficiency of catalytic hydrogenation can be influenced by several factors.
-
Catalyst Choice and Loading: Palladium on carbon (Pd/C) and platinum oxide (Adam's catalyst) are frequently used for the hydrogenation of aromatic nitrogen heterocycles.[4][11] The choice of catalyst and its loading can significantly impact the reaction rate and completeness. If you are experiencing issues, consider screening different catalysts or increasing the catalyst loading.
-
Hydrogen Pressure and Temperature: These reactions often require elevated hydrogen pressure and temperature to proceed efficiently.[11] However, excessively high temperatures can lead to catalyst deactivation or side reactions. A systematic optimization of both pressure and temperature is recommended.
-
Solvent Selection: The choice of solvent can affect the solubility of the substrate and the activity of the catalyst. Acidic solvents like acetic acid are often used to protonate the pyridine nitrogen, which can facilitate its reduction.[12]
-
Catalyst Poisons: The catalyst can be poisoned by various functional groups or impurities, such as sulfur-containing compounds. Ensure your substrate and solvent are free from potential catalyst poisons.[3]
Table 1: Troubleshooting Catalytic Hydrogenation
| Problem | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | Inactive or poisoned catalyst | Use fresh catalyst; ensure substrate and solvent are pure. |
| Suboptimal reaction conditions | Systematically increase hydrogen pressure and/or temperature.[11] | |
| Poor substrate solubility | Choose a solvent that fully dissolves the starting material. | |
| Mixture of Products | Insufficient reaction time | Monitor the reaction by an appropriate analytical method and extend the reaction time as needed. |
| Catalyst deactivation | Consider adding a fresh portion of catalyst during the reaction. |
III. Safety Precautions
Quinuclidine and many of its precursors and reagents are hazardous materials. Always consult the Safety Data Sheet (SDS) before handling any new chemical.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[15][16]
-
Ventilation: Handle all volatile and toxic chemicals in a well-ventilated fume hood.[15][16]
-
Inert Atmosphere: For air- and moisture-sensitive reactions, use proper techniques for handling reagents under an inert atmosphere.[13]
-
Emergency Procedures: Be familiar with the location and use of safety equipment, such as fire extinguishers, safety showers, and eyewash stations.[16]
IV. References
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Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines. [Online] Available at:
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Benchchem. Troubleshooting low yields in the quinoline cyclization step. [Online] Available at:
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Benchchem. Optimization of reaction conditions for (R)-(-)-3-quinuclidinol synthesis. [Online] Available at:
-
A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. ResearchGate. [Online] Available at:
-
Smolecule. Buy Quinuclidine | 100-76-5. [Online] Available at:
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Santa Cruz Biotechnology. Quinuclidine. [Online] Available at:
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Frontiers. Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor. [Online] Available at:
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Organic Syntheses Procedure. 3-quinuclidone hydrochloride. [Online] Available at:
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Mikhlina, E. E., & Yakhontov, L. (1984). Reactions of quinuclidine compounds involving opening of the bicyclic system (review). Chemistry of Heterocyclic Compounds.
-
Alfa Chemistry. Hofmann-Löffler-Freytag Reaction. [Online] Available at:
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MDPI. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. [Online] Available at:
-
ChemicalBook. QUINUCLIDINE - Safety Data Sheet. [Online] Available at:
-
NIH. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. [Online] Available at:
-
Hofmann-Loffler-Freytag Reaction. Cambridge University Press. [Online] Available at:
-
The University of Liverpool Repository. The Synthesis and Application of Functionalised Quinuclidines. [Online] Available at:
-
Sun, T., et al. (2021). Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Chinese Chemical Letters, 32(6), 1847-1856.
-
Fisher Scientific. SAFETY DATA SHEET. [Online] Available at:
-
MDPI. Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. [Online] Available at:
-
ResearchGate. Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor. [Online] Available at:
-
Google Patents. CN101993444A - Method to synthesize quinuclidine hydrochloride. [Online] Available at:
-
Wikipedia. Hofmann–Löffler reaction. [Online] Available at:
-
NIH. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Online] Available at:
-
ResearchGate. Total synthesis of quinine (1) and quinidine (2): a) OsO4 (0.05 equiv),... [Online] Available at:
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Chinese Chemical Society. Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. [Online] Available at:
-
Benchchem. Analytical Validation of (R)-quinuclidin-3-yl carbonochloridate Purity by HPLC: A Comparative Guide. [Online] Available at:
-
Vive Chemistry. Hofmann-Loeffler-Freytag reaction. [Online] Available at:
-
The University of Liverpool Repository. The Synthesis and Application of Functionalised Quinuclidines. [Online] Available at:
-
MDPI. Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer. [Online] Available at:
-
PubMed. A diastereoselective radical cyclization approach to substituted quinuclidines. [Online] Available at:
-
Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis. Medium. [Online] Available at:
-
RSC Publishing. Synthesis of piperidine derivatives. Part II. Aryldecahydroquinolines. [Online] Available at:
-
NextSDS. Quinuclidine Safety Data Sheet. [Online] Available at:
-
ECHEMI. Quinuclidine SDS, 100-76-5 Safety Data Sheets. [Online] Available at:
-
ACS Publications. Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. [Online] Available at:
-
Google Patents. WO2011049155A1 - Process for production of quinuclidine compounds. [Online] Available at:
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NIH. Expression, purification, crystallization and X-ray analysis of 3-quinuclidinone reductase from Agrobacterium tumefaciens. [Online] Available at:
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
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Technical Support Center: 2-(quinuclidin-3-yl)acetic acid hydrochloride
Prepared by the Senior Application Scientist Team
This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the chemical stability and degradation pathways of 2-(quinuclidin-3-yl)acetic acid hydrochloride. Given that specific degradation pathways for this compound are not extensively documented in public literature, this document provides the foundational principles, experimental strategies, and troubleshooting advice required to rigorously determine them. Our approach is grounded in established regulatory guidelines and first principles of chemical stability analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when designing and executing stability and degradation studies.
Q1: What are forced degradation studies and why are they essential for a molecule like this compound?
A1: Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing to intentionally generate degradation products.[1][2] These studies are a cornerstone of drug development and are mandated by regulatory bodies like the ICH.[3]
The primary objectives are:
-
To Identify Likely Degradants: Stress testing helps predict the degradation products that could form under normal storage conditions over the shelf-life of the product.[4]
-
To Elucidate Degradation Pathways: By understanding how the molecule breaks down, we can gain insight into its intrinsic chemical stability.[1][2] This knowledge is critical for developing stable formulations and defining appropriate storage and packaging conditions.[4]
-
To Develop and Validate Stability-Indicating Methods: A stability-indicating analytical method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Forced degradation generates these degradants, which are then used to prove the specificity and suitability of the analytical method, typically an HPLC method.[4][5]
For this compound, this process is crucial to understand the vulnerabilities of the quinuclidine ring and the acetic acid side chain.
Q2: What are the standard stress conditions recommended by ICH guidelines for these studies?
A2: The ICH Q1A guideline suggests a standard set of stress conditions to evaluate the stability of a drug substance.[2] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to the formation of secondary degradants that may not be relevant to real-world stability.[6]
The core stress conditions include:
-
Hydrolysis: Investigating degradation across a range of pH values is crucial.[7] This typically involves exposure to acidic, basic, and neutral conditions.
-
Oxidation: Assesses the molecule's susceptibility to oxidative stress.
-
Photolysis: Evaluates degradation upon exposure to light, as specified in ICH Q1B.[2]
-
Thermal: Tests for degradation at elevated temperatures, often in both dry and humid conditions.[1]
The following table summarizes typical starting conditions for these studies. It is often practical to begin with more extreme conditions at shorter time points to gauge the rate of degradation.[1]
| Degradation Type | Recommended Starting Conditions | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated at 40-60 °C | Simulates acidic environments and tests the stability of the molecule's functional groups. The quinuclidine nitrogen will be protonated, which may influence reactivity. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated at 40-60 °C | Simulates alkaline environments. For this molecule, the primary focus is on the stability of the bicyclic ring and side chain under these conditions. |
| Neutral Hydrolysis | Purified Water, heated at 40-60 °C | Establishes a baseline for hydrolytic degradation without the influence of acid or base catalysis. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂), room temperature | Tertiary amines, like the one in the quinuclidine ring, are susceptible to oxidation to form N-oxides. This is a critical pathway to investigate.[3] |
| Thermal (Dry Heat) | 60-80 °C | Assesses the solid-state thermal stability of the molecule. |
| Photolytic | Exposure to ≥1.2 million lux hours and ≥200 W h/m² of UV-A light | Performed on both solid and solution samples to identify light-sensitive liabilities. A dark control is essential.[2][6] |
Q3: Based on its structure, what are the hypothesized degradation pathways for this compound?
A3: While definitive pathways must be determined experimentally, we can hypothesize potential degradation routes based on the molecule's structure, which features a robust bicyclic tertiary amine (quinuclidine) and a carboxylic acid group.
-
Oxidation: The most probable degradation pathway involves the tertiary nitrogen of the quinuclidine ring. Exposure to oxidative conditions (e.g., H₂O₂) is likely to form the corresponding N-oxide . This is a common metabolic and degradation route for tertiary amines.[8]
-
Decarboxylation: Under thermal stress, carboxylic acids can sometimes undergo decarboxylation, although this often requires high temperatures or specific catalysts. This would result in the loss of CO₂ and the formation of 3-methylquinuclidine.
-
Ring Opening: The quinuclidine ring is a strained bicyclic system. Under harsh acidic or thermal conditions, protonation of the nitrogen followed by nucleophilic attack could potentially lead to ring-opening products, although this is generally considered less likely than N-oxidation under typical stress conditions.
It is important to note that the core quinuclidine structure is generally stable.[9] The primary points of reactivity are the functional groups attached to it.
Q4: What analytical techniques are best suited for separating and identifying potential degradation products?
A4: A combination of chromatographic and spectroscopic techniques is required.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the workhorse for separating the parent drug from its degradation products.[4] Method development will be required to achieve adequate resolution between all peaks. A C18 column is a common starting point.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool for identifying unknown degradants.[4] After separation by LC, the mass spectrometer provides the molecular weight of each degradation product. Tandem MS (MS/MS) experiments can fragment the degradant ions, providing structural clues that are essential for elucidation.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of a major degradant, it may be necessary to isolate the compound and perform 1D and 2D NMR analyses.[11][12]
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides practical, step-by-step guidance for common challenges encountered during degradation studies.
Problem: My initial stress experiments show little to no degradation (<5%). How should I proceed?
Solution: If the molecule is highly stable, you must systematically increase the stress to achieve the target degradation of 5-20%.[6] Insufficient degradation will not adequately challenge the analytical method's ability to separate potential degradants from the main peak.
Workflow for Increasing Stress Conditions
Caption: Workflow for optimizing stress conditions.
Step-by-Step Protocol:
-
Review Initial Data: Confirm that the lack of degradation is real and not an analytical artifact. Check system suitability parameters for your HPLC method.
-
Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1.0 M HCl or NaOH).[6] For oxidative studies, a higher concentration of H₂O₂ could be used, but with caution.
-
Elevate Temperature: Increase the temperature in increments (e.g., from 60 °C to 80 °C).[1] Degradation reactions are often temperature-dependent.
-
Extend Exposure Time: If the compound degrades slowly, extend the duration of the study. Sample at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics.[1]
-
Combine Stressors: In some cases, a combination of stressors (e.g., heat and humidity) may be necessary to induce degradation, particularly for solid-state studies.
Problem: My chromatogram is complex with many new peaks. How do I propose a degradation pathway?
Solution: Proposing a pathway is a systematic process of identifying the structure of each degradant and logically connecting them back to the parent molecule.
Protocol for Degradation Pathway Elucidation
-
Develop a Mass Balance: Ensure your analytical method is detecting all components. The sum of the parent API and all degradation products should ideally account for nearly 100% of the initial API mass.[4] This confirms that no major degradants are being missed.
-
Characterize Each Peak by LC-MS:
-
Obtain the accurate mass of each unknown peak.
-
Calculate the mass shift from the parent molecule (e.g., a +16 Da shift strongly suggests the addition of an oxygen atom, as in N-oxide formation).
-
Perform MS/MS fragmentation on both the parent molecule and the degradant. Compare the fragmentation patterns. Degradants will often retain core fragments from the parent molecule, which helps pinpoint the site of modification.
-
-
Map Degradants Over Time: Analyze samples from multiple time points. Products that appear early are likely primary degradants. Those that appear later may be secondary products, formed from the degradation of primary degradants.[4]
-
Construct the Pathway: Use the structural information and time-course data to draw a logical sequence of reactions. For example, if you identify an N-oxide, it is the primary product of oxidation. If you identify a ring-opened product, it may be a secondary product from the hydrolysis of a different intermediate.
Hypothetical Degradation Pathway Diagram
Caption: Hypothesized primary degradation pathways.
References
-
AK Scientific, Inc. (n.d.). This compound Safety Data Sheet. Retrieved from ]">www.aksci.com.[9]
-
ResearchGate. (n.d.). Degradation pathway of drug. [Diagram]. Retrieved from ResearchGate.[11]
-
Taylor & Francis Online. (n.d.). Forced degradation – Knowledge and References. Retrieved from Taylor & Francis Online.[10]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Development and Technology, 16(4), 291-304.[1]
-
Benchchem. (n.d.). Quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate. Retrieved from Benchchem.[3]
-
Patel, Y., & Shah, N. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).[2]
-
Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from Pharmaguideline.[6]
-
HubSpot. (n.d.). Technical Guide Series - Forced Degradation Studies. Retrieved from HubSpot.[4]
-
BLD Pharm. (n.d.). 38206-85-8|2-(Quinuclidin-3-yl)acetic acid. Retrieved from BLD Pharm.[13]
-
Zenodo. (n.d.). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. Retrieved from Zenodo.[14]
-
The University of Liverpool Repository. (n.d.). A study of the functionalisation of quinuclidine and related compounds. Retrieved from The University of Liverpool Repository.[8]
-
Achmem. (n.d.). This compound. Retrieved from Achmem.[15]
-
Liu, H., et al. (2005). Synthesis and crystal structure of quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate. Journal of Chemical Research, 2005(5), 328-329.[16]
-
ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from ResearchGate.[5]
-
MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from MDPI.[17]
-
Elsevier. (2013). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-24.[12]
-
Baertschi, S. W., et al. (2017). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.[7]
-
PubMed. (2010). Elucidating the pathways of degradation of denagliptin. Retrieved from PubMed.[18]
-
Vyas, N., et al. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of PharmTech Research, 2(3), 1935-1942.
-
ResearchGate. (n.d.). ChemInform Abstract: A Process for Producing 3-Quinuclidinone Hydrochloride by Oxidation of Unwanted Isomer 3-S-Quinuclidinol. Retrieved from ResearchGate.[19]
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Technical Support Center: Navigating the Purification Challenges of Polar Quinuclidine Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with polar quinuclidine compounds. As a class of bicyclic amines, quinuclidines are prevalent scaffolds in medicinal chemistry and materials science.[1][2] However, their inherent polarity and basicity (pKa of the conjugate acid is ~11.0) present significant hurdles in achieving high purity and recovery.[2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower researchers, scientists, and drug development professionals in overcoming these obstacles.
I. Understanding the Core Challenges
The purification of polar quinuclidine compounds is primarily complicated by two key physicochemical properties:
-
High Polarity: This leads to strong interactions with polar solvents and surfaces, making retention on traditional reversed-phase (RP) media difficult.[3][4][5]
-
Basicity: The lone pair of electrons on the nitrogen atom readily interacts with acidic surfaces, such as the silanol groups present on silica-based stationary phases, leading to poor peak shapes and potential sample loss.[6][7]
This guide is structured to address these challenges across various chromatographic techniques, providing a systematic approach to method development and troubleshooting.
II. Troubleshooting by Chromatographic Technique
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is often the first choice for purification, but it presents significant challenges for polar quinuclidines.
FAQs for RP-HPLC
Q1: My polar quinuclidine compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A1: This is a classic issue for highly polar compounds in RP chromatography.[3][8] Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, gradually increase the aqueous portion. However, be aware that many traditional C18 columns can suffer from "hydrophobic collapse" in highly aqueous conditions, leading to irreproducible retention times.[9][10][11]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Options include:
-
Embedded Polar Group (EPG) Columns: These columns have a polar functional group (e.g., amide or carbamate) embedded within the C8 or C18 chain, making them stable in 100% aqueous mobile phases and offering alternative selectivity.[5][9]
-
Phenyl-Hexyl Columns: These offer different selectivity through pi-pi interactions.[3]
-
-
Use Ion-Pairing Agents: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can form a more hydrophobic complex with the protonated quinuclidine, thereby increasing retention. Note that ion-pairing agents can be difficult to remove from the column and may suppress MS signals.[4][8][12]
Q2: My quinuclidine compound is retained, but the peak shape is very poor (significant tailing). What is causing this and how can I fix it?
A2: Peak tailing for basic compounds like quinuclidines is most often caused by secondary interactions with acidic residual silanol groups on the silica surface of the stationary phase.[6][7] Here’s how to troubleshoot this:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-4 with formic acid or phosphoric acid) serves two purposes: it ensures the basic quinuclidine is fully protonated and suppresses the ionization of the acidic silanol groups, thus minimizing the unwanted ionic interactions.[3][6]
-
Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) at a concentration of 5-20 mM, to the mobile phase can help to saturate the active silanol sites, reducing their interaction with your analyte.[6][13] However, TEA can shorten column lifetime.[6]
-
Modern Column Technology: Use a high-purity, "Type B" silica column that has a lower concentration of acidic silanol groups.[13] Many modern columns are also double-endcapped to further minimize these interactions.[14][15]
-
High pH Conditions: Alternatively, using a column stable at high pH (e.g., pH > 10) can neutralize the basic analyte, which can also improve peak shape.[13][14][15]
Workflow for RP-HPLC Method Development
Caption: RP-HPLC troubleshooting workflow for polar quinuclidines.
B. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative to RP-HPLC for retaining and separating highly polar compounds.[16][17][18][19] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent, typically acetonitrile.
FAQs for HILIC
Q3: When should I choose HILIC over RP-HPLC for my quinuclidine compound?
A3: HILIC is the preferred technique when your compound is too polar to be adequately retained by even the most polar reversed-phase columns (e.g., EPG columns with 100% aqueous mobile phase).[4][19] HILIC also offers orthogonal selectivity to RP-HPLC, which can be beneficial for separating complex mixtures. Additionally, the high organic content of the mobile phase in HILIC can lead to enhanced sensitivity in mass spectrometry detection.[17]
Q4: I'm getting poor peak shape and inconsistent retention times in HILIC. What could be the issue?
A4: These issues in HILIC often stem from the complex interplay of retention mechanisms (partitioning, ion exchange, and hydrogen bonding) and improper column equilibration.[18]
-
Column Equilibration: HILIC columns require a significant equilibration time to establish a stable water layer on the stationary phase. Ensure the column is flushed with the initial mobile phase for at least 20-30 column volumes before the first injection.
-
Mobile Phase Composition: The buffer concentration and pH are critical. For basic compounds like quinuclidines, using an acidic buffer (e.g., ammonium formate or ammonium acetate at pH 3-5) can improve peak shape by ensuring consistent protonation of the analyte and controlling the charge state of the stationary phase.[18]
-
Sample Diluent: The solvent used to dissolve the sample is crucial. Ideally, the sample should be dissolved in the initial mobile phase. Dissolving the sample in a solvent stronger than the mobile phase (i.e., with a higher water content) can lead to peak distortion.
Protocol: HILIC Method for a Polar Quinuclidine Analog
-
Column Selection: Start with a bare silica or amide-bonded HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Conditions:
-
Initial Conditions: 95% B.
-
Gradient: 95% to 50% B over 10 minutes.
-
Hold at 50% B for 2 minutes.
-
Return to 95% B over 0.5 minutes.
-
Equilibrate at 95% B for 5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in 95:5 Acetonitrile:Water.
C. Supercritical Fluid Chromatography (SFC)
SFC is a powerful normal-phase technique that uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent (modifier) like methanol.[20][] It is particularly advantageous for chiral separations and preparative purification due to its speed and reduced solvent consumption.[1][20]
FAQs for SFC
Q5: My basic quinuclidine compound shows poor peak shape in SFC. What additives can I use?
A5: Similar to HPLC, secondary interactions can cause peak tailing. Basic additives are often required in the modifier to improve peak shape for basic compounds.[22] Common choices include:
-
Amines: Diethylamine (DEA) or triethylamine (TEA) are effective.
-
Ammonium Hydroxide: A volatile and effective choice.
-
Acidic Additives: For some basic compounds, strong acids like methanesulfonic acid (MSA) or ethanesulfonic acid (ESA) can form an ion pair with the analyte, which then chromatographs with a good peak shape.[23]
Q6: I've successfully purified my compound using SFC with a basic additive, but now I can't get rid of the additive from my final product. What can I do?
A6: This is a common challenge as basic additives can be difficult to remove post-purification.[22] A highly effective strategy is to add the basic modifier to the sample diluent only, and not to the bulk mobile phase modifier.[22] The small amount of additive will improve the chromatography for that injection but will elute quickly, preventing contamination of the collected fractions.[22]
D. Chiral Purification of Quinuclidine Derivatives
Many quinuclidine-based compounds are chiral, and their enantiomers can have different pharmacological effects.[1] Therefore, effective chiral separation is critical.
FAQs for Chiral Purification
Q7: What are the best column chemistries for separating quinuclidine enantiomers?
A7: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are widely used and have demonstrated excellent enantioselectivity for quinuclidine derivatives.[1][24] Columns like Chiralpak® IA, IB, and IC are common choices.[24][25]
Q8: My quinuclidine derivative (e.g., 3-quinuclidinol) lacks a strong UV chromophore, making detection difficult. How can I overcome this?
A8: For compounds lacking a suitable chromophore, pre-column derivatization is a common and effective strategy.[1] By reacting the hydroxyl or amine group of the quinuclidine with a UV-active agent, such as benzoyl chloride or p-methoxybenzoyl chloride, you introduce a chromophore that allows for sensitive UV detection.[1][24][26]
Data Summary: Chiral HPLC Methods for 3-Quinuclidinol
| Parameter | Method 1 (Benzoyl Chloride Deriv.)[24] | Method 2 (p-Methoxybenzoyl Chloride Deriv.)[24] |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) | Chiralpak IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4) | n-hexane:ethanol:ethanolamine (59.6:40:0.4) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm | UV at 255 nm |
| Column Temp. | 15 °C | 25 °C |
Workflow for Chiral Method Development
Caption: Workflow for chiral separation of quinuclidine derivatives.
E. Alternative and Advanced Techniques
For particularly challenging separations, mixed-mode and ion-exchange chromatography offer powerful solutions.
-
Mixed-Mode Chromatography (MMC): These columns possess multiple retention mechanisms (e.g., reversed-phase and ion-exchange) on a single stationary phase.[4][27][28][29][30] This allows for unique selectivity and can be highly effective for purifying polar and charged molecules that are difficult to separate by other means.[27][28]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[31][32] For a positively charged (protonated) quinuclidine, a cation-exchange column (with a negatively charged stationary phase) would be used.[31] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[32]
III. Conclusion
The purification of polar quinuclidine compounds requires a departure from standard reversed-phase protocols. By understanding the underlying chemical interactions and systematically exploring alternative chromatographic techniques such as HILIC, SFC, and mixed-mode chromatography, researchers can overcome the challenges of poor retention and peak tailing. Key strategies include careful control of mobile phase pH, the use of appropriate additives, and the selection of modern, specialized column chemistries. For chiral compounds, a combination of derivatization and screening of polysaccharide-based CSPs provides a robust path to achieving enantiomeric purity. This guide serves as a foundational resource to streamline method development and troubleshoot the purification of these important molecules.
References
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
- Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
- Chiral Separation of Quinuclidine Enantiomers: A Technical Support Guide. Benchchem.
- Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity of (R)-(-)-3-Quinuclidinol. Benchchem.
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific.
- HILIC – The Rising Star of Polar Chrom
- Amines by Supercritical Fluid Chromatography.
- Hydrophilic interaction liquid chromatography (HILIC)
- Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
- Why it matters and how to get good peak shape. Agilent.
- Why it matters and how to get good peak shape. Agilent.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Ion Exchange Chrom
- Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis.
- Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification.
- Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
- Retaining Polar Compounds. LCGC Europe.
- Quinuclidine. Wikipedia.
- Introduction to Ion Exchange Chrom
- How Good is SFC for Polar Analytes?
- HPLC problems with very polar molecules. Axion Labs.
- Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives.
- Enantiomeric Purific
- Method for resolving R/S-3-quinuclidinol by adopting precolumn derivation high performance liquid chromatography.
- Purification of polar compounds. The Analytical Scientist.
- (PDF) Mixed-Mode Chromatography.
- Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chrom
- Introduction to Multimodal or Mixed-Mode Chrom
- Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO.
- Accepted Manuscript. CONICET.
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- 26. CN104502470A - Method for resolving R/S-3-quinuclidinol by adopting precolumn derivation high performance liquid chromatography - Google Patents [patents.google.com]
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- 31. Ion Exchange Chromatography (IEX) HPLC Column | Phenomenex [phenomenex.com]
- 32. bio-rad.com [bio-rad.com]
Technical Support Center: Catalyst Selection for Quinuclidine Synthesis Optimization
Introduction
Welcome to the technical support center for quinuclidine synthesis. Quinuclidine and its derivatives are pivotal bicyclic amine scaffolds in medicinal chemistry and materials science. Their synthesis, however, presents unique challenges in achieving high yield and selectivity. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses high-level questions to guide your initial catalyst choice based on your synthetic strategy.
Q1: What are the primary catalytic routes to the quinuclidine core?
A1: The most common catalytic strategies involve the cyclization of piperidine precursors or the reduction of pyridine-based starting materials. Key methods include:
-
Catalytic Hydrogenation of Pyridine Derivatives: This is a widely used industrial method involving the reduction of a substituted pyridine ring followed by intramolecular cyclization. Catalysts like Ruthenium (Ru), Rhodium (Rh), Platinum (Pt), and Nickel (Ni) are frequently employed.[1][2]
-
Hofmann-Löffler-Freytag (HLF) Reaction: A powerful method for forming nitrogen-containing rings through a radical-mediated rearrangement of N-haloamines.[3][4][5] While traditionally stoichiometric, modern variants can involve photoredox or other catalytic cycles.
-
Reductive Amination/Cyclization: This involves the formation of the bicyclic structure from a suitable keto-piperidine or related intermediate.
-
Asymmetric Synthesis: For chiral quinuclidinols, asymmetric hydrogenation using chiral Ruthenium-based catalysts or biocatalytic reductions with ketoreductases are the methods of choice.[6][7][8]
Q2: My starting material is a 4-substituted pyridine. Which catalyst class should I start with for a one-pot reduction and cyclization?
A2: For this transformation, heterogeneous catalysts based on Ruthenium (Ru) and Rhodium (Rh) are excellent starting points.
-
Ruthenium on Carbon (Ru/C): Ru/C is often superior for hydrogenating the pyridine ring with high selectivity and activity.[9] It can operate under milder conditions compared to some other catalysts and shows good functional group tolerance.
-
Rhodium on Carbon (Rh/C) or Alumina (Rh/Al₂O₃): Rhodium catalysts are also highly effective for pyridine ring saturation. The choice between Ru and Rh may depend on the specific substituents on your pyridine ring and cost considerations.
It is highly recommended to perform an initial catalyst screen with Ru/C, Rh/C, and Platinum on Carbon (Pt/C) to determine the optimal choice for your specific substrate.[10][11]
Q3: When should I consider a homogeneous catalyst over a heterogeneous one?
A3: The choice hinges on selectivity, catalyst recovery, and scale.
-
Choose Heterogeneous (e.g., Pd/C, Ru/C): For ease of separation, catalyst recycling, and scalability.[12] They are ideal for process development and manufacturing.[8]
-
Choose Homogeneous (e.g., Chiral Ru-phosphine complexes): When high stereoselectivity is the primary goal, such as in asymmetric hydrogenation to produce a specific enantiomer of a quinuclidine derivative.[7][13] While more challenging to remove from the product, their well-defined active sites offer unparalleled control over enantioselectivity.
Part 2: Troubleshooting Guide for Common Synthetic Pathways
This section provides a question-and-answer guide to specific problems you may encounter during your experiments.
Scenario 1: Catalytic Hydrogenation of Pyridine Precursors
Issue: Low yield or incomplete conversion of the starting material.
-
Possible Cause 1: Inactive Catalyst. The catalyst may be poisoned or deactivated. Heterogeneous catalysts are sensitive to sulfur compounds, strong chelating agents, and oxygen.[6]
-
Troubleshooting Steps:
-
Ensure the purity of your starting material and solvents.
-
Use a fresh batch of catalyst from a reputable supplier.
-
Increase catalyst loading incrementally (e.g., from 5 wt% to 10 wt%).[14]
-
If using a pressure reactor, ensure the system is thoroughly purged with an inert gas (N₂ or Ar) before introducing hydrogen.
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions. Hydrogen pressure, temperature, and solvent can dramatically affect reaction rates.[15]
-
Troubleshooting Steps:
-
Temperature Screening: Set up small-scale reactions at different temperatures (e.g., 50 °C, 80 °C, 110 °C) to find the optimum.[14]
-
Pressure Screening: If equipment allows, screen different hydrogen pressures (e.g., 5 bar, 20 bar, 50 bar). Higher pressure often increases the reaction rate.[8]
-
Solvent Screening: The polarity of the solvent can impact reactant solubility and catalyst performance. Screen solvents like ethanol, methanol, acetic acid, or water.[14]
-
-
Issue: Poor selectivity; formation of piperidine byproducts instead of the desired quinuclidine.
-
Possible Cause: Catalyst Choice. Some catalysts have higher activity for hydrogenolysis (cleavage of C-N or C-O bonds) which can lead to ring-opening or side-chain cleavage. Platinum (Pt) catalysts, for example, can sometimes be less selective than Ruthenium (Ru) for this transformation.[9]
-
Troubleshooting Steps:
-
Switch to a different catalyst. If you are using Pt/C, try Ru/C, which is often reported to have higher selectivity for preserving the desired structure during pyridine hydrogenation.[9]
-
Modify the solvent. The choice of solvent can influence the selectivity of colloidal ruthenium nanoparticle catalysts in related hydrogenations.[16]
-
Lower the reaction temperature. Harsher conditions can promote side reactions.[15]
-
-
Catalyst Performance Comparison (Hypothetical Data)
| Catalyst (5 wt%) | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Quinuclidine Selectivity (%) | Key Byproduct(s) |
| Pt/C | 80 | 20 | 99 | 65 | Ring-opened piperidines |
| Pd/C | 80 | 20 | 85 | 75 | Partially hydrogenated intermediates |
| Ru/C | 80 | 20 | >99 | 96 | Minor impurities |
| Rh/C | 80 | 20 | >99 | 92 | Minor impurities |
This table illustrates a typical outcome where Ru/C provides superior selectivity for the desired bicyclic product compared to Pt/C under identical conditions.
Scenario 2: Hofmann-Löffler-Freytag (HLF) Reaction
Issue: The N-haloamine intermediate is unstable or the reaction fails to initiate.
-
Possible Cause 1: Inadequate Acid Catalysis. The HLF reaction mechanism proceeds through a protonated N-haloamine, which undergoes homolytic cleavage.[3] Insufficiently acidic conditions will prevent the formation of the key aminyl radical.
-
Troubleshooting Steps:
-
The reaction is typically run in strong acids like concentrated sulfuric acid or trifluoroacetic acid (TFA).[3] Ensure you are using the correct acid and concentration as specified in literature protocols for similar substrates.
-
Verify the quality of your acid; older reagents can absorb moisture and lose strength.
-
-
-
Possible Cause 2: Ineffective Radical Initiation. The homolytic cleavage of the N-X bond requires an energy input.
-
Troubleshooting Steps:
-
Thermal Initiation: Ensure the reaction is heated to the required temperature.
-
Photochemical Initiation: If using a light-mediated protocol, ensure your light source has the correct wavelength (e.g., UV radiation) and intensity.[3][4] The reaction vessel must be made of a material (e.g., quartz) that is transparent to the required wavelength.
-
-
Issue: Low yield of the cyclized quinuclidine product.
-
Possible Cause: Inefficient 1,5-Hydrogen Atom Transfer (HAT). The key step in forming the quinuclidine ring (a 6-membered ring closure in this context) is a 1,5-HAT, where the nitrogen-centered radical abstracts a hydrogen from the δ-carbon.[4][5]
-
Troubleshooting Steps:
-
Substrate Conformation: The efficiency of the HAT step is highly dependent on the ability of the substrate to adopt a conformation where the δ-C-H bond is close to the aminyl radical. Precursor design is critical.
-
Substituent Effects: Quantum chemical studies have shown that substituents on both the nitrogen and the carbon backbone can significantly influence the activation barrier of the HAT step.[17][18] Modifying protecting groups on the nitrogen may be a viable strategy to improve yields.[18]
-
-
Part 3: Experimental Protocols & Workflows
Protocol 1: High-Throughput Catalyst Screening for Hydrogenation
This protocol provides a self-validating workflow for rapidly identifying the best catalyst for the reductive cyclization of a pyridine precursor.[10][11]
Objective: To screen four common heterogeneous catalysts (Pt/C, Pd/C, Ru/C, Rh/C) for yield and selectivity.
Materials:
-
Pyridine precursor (1.0 mmol)
-
Catalysts: 5% Pt/C, 5% Pd/C, 5% Ru/C, 5% Rh/C
-
Solvent (e.g., Methanol, HPLC grade)
-
Hydrogen source and parallel pressure reactor block
-
Internal standard (e.g., dodecane)
-
GC-MS for analysis
Procedure:
-
Reactor Setup: To each of five parallel reactor vials, add a magnetic stir bar.
-
Control Reaction: In vial 1 (control), add the pyridine precursor (1.0 mmol) and solvent (5 mL). Do not add a catalyst.
-
Catalyst Addition: To vials 2-5, add the pyridine precursor (1.0 mmol), solvent (5 mL), and 50 mg (approx. 5 wt%) of the respective catalyst (Pt/C in vial 2, Pd/C in vial 3, etc.).
-
Internal Standard: Add a precise amount of internal standard to each vial.
-
Reaction: Seal the reactor block. Purge three times with N₂ and then three times with H₂. Pressurize to 20 bar H₂ and heat to 80°C with vigorous stirring (e.g., 800 rpm) to overcome mass transfer limitations.[19]
-
Monitoring: Run the reaction for 12 hours.
-
Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Filter each reaction mixture through a small plug of celite to remove the heterogeneous catalyst. Rinse with a small amount of solvent.
-
Analysis: Analyze the crude filtrate from each vial by GC-MS. Calculate the conversion of starting material and the relative percentage of quinuclidine product versus byproducts by comparing peak areas relative to the internal standard.
Self-Validation: The control reaction (vial 1) validates that the transformation is catalytic. Comparing the results from vials 2-5 provides a direct, side-by-side assessment of catalyst performance under identical conditions, leading to a trustworthy selection.
Visualization of Workflows and Mechanisms
Catalyst Selection Decision Tree
This diagram outlines a logical workflow for selecting an appropriate catalytic system.
A decision tree for initial catalyst selection.
Simplified Hydrogenation Pathway vs. Byproduct Formation
This diagram illustrates the desired reaction pathway versus an undesired side reaction.
Desired cyclization vs. undesired hydrogenolysis.
References
- Google Patents. (2010). US8158784B2 - Quinuclidine derivative useful in the preparation of mequitazine.
-
ACD/Labs. (n.d.). Improving the Efficiency of Catalyst Screening in Drug Substance Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Best practices in catalyst screening. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct synthesis of ring-fused quinolines and pyridines catalyzed by NNHY-ligated manganese complexes (Y = NR2 or SR). Retrieved from [Link]
-
PubMed Central. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Retrieved from [Link]
-
Asynt. (2022). Enhanced Efficiency and Sustainability with Catalyst Screening. Retrieved from [Link]
-
BTC. (2025). What are the catalysts used in the synthesis of Pyridine Series compounds?. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Hofmann-Loffler-Freytag Reaction. Retrieved from [Link]
-
ACS Publications. (2023). Rapid Lewis Acid Screening and Reaction Optimization Using 3D-Printed Catalyst-Impregnated Stirrer Devices in the Synthesis of Heterocycles. Retrieved from [Link]
-
Frontiers. (n.d.). Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). [PDF] Functionalisation of Quinuclidine and Thiophene. Retrieved from [Link]
-
ACS Publications. (2025). Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. Retrieved from [Link]
-
ResearchGate. (2025). Active Pyridinium Based Ionic Liquid Anchored Quinuclidine Organocatalyst for Morita-Baylis-Hillman Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of catalytic ability of Ru/C, Pt/C, RuCo alloy and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of Completely or Partially Reduced Pyridines and Quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Colloidal ruthenium catalysts for selective quinaldine hydrogenation: Ligand and solvent effects. Retrieved from [Link]
-
ResearchGate. (2023). Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis. Retrieved from [Link]
-
Semantic Scholar. (2021). Heterogeneous Ru Catalysts as the Emerging Potential Superior Catalysts in the Selective Hydrogenation of Bio-Derived Levulinic. Retrieved from [Link]
-
ResearchGate. (2021). Role of substituents in the Hofmann-Löffler-Freytag reaction. A quantum-chemical case study on nicotine synthesis. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Retrieved from [Link]
-
FULIR. (2025). Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. Retrieved from [Link]
-
SciSpace. (n.d.). Quinuclidine | 963 Publications | 11124 Citations | Top Authors | Related Topics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
MDPI. (n.d.). The PtM/C (M = Co, Ni, Cu, Ru) Electrocatalysts: Their Synthesis, Structure, Activity in the Oxygen Reduction and Methanol Oxidation Reactions, and Durability. Retrieved from [Link]
-
PubMed. (2021). Superiority of Iridium Photocatalyst and Role of Quinuclidine in Selective α-C(sp3)-H Alkylation: Theoretical Insights. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Theoretical insights into the mechanism and origin of chemoselectivity in the catalyst- and directing group-dependent oxidative cyclization of diynes with pyridine N-oxides. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Nicotinic Acetylcholine Receptor Ligands: Profiling 2-(quinuclidin-3-yl)acetic acid against Key Pharmacological Agents
Welcome to a detailed comparative analysis of nicotinic acetylcholine receptor (nAChR) ligands. This guide is designed for researchers, scientists, and drug development professionals engaged in the study of cholinergic systems. We will provide an in-depth examination of 2-(quinuclidin-3-yl)acetic acid, a key heterocyclic scaffold, and compare its pharmacological profile with that of other well-characterized nAChR ligands. Our objective is to present a clear, data-driven comparison, supported by established experimental protocols, to inform and guide future research and development in this field.
Introduction: The Significance of Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are pentameric, ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are assembled from a diverse family of subunits (α1–α10, β1–β4, γ, δ, ε), resulting in a wide array of receptor subtypes with distinct pharmacological and physiological properties.[1][2] The most abundant nAChR subtypes in the brain are the α4β2 and α7 receptors.[3][4]
The activation of nAChRs by the endogenous neurotransmitter acetylcholine, or by exogenous ligands, leads to a conformational change that opens a central ion channel permeable to cations like Na+, K+, and Ca2+.[1] This ion flux results in the depolarization of the cell membrane and the initiation of downstream signaling cascades.[4] Given their crucial roles in cognitive processes such as learning and memory, attention, and reward, nAChRs are significant therapeutic targets for a range of pathological conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[1][2][3]
Lead Compound Profile: 2-(quinuclidin-3-yl)acetic acid
2-(quinuclidin-3-yl)acetic acid is a bicyclic compound featuring a quinuclidine core, a structural motif found in many biologically active molecules.[5] The quinuclidine scaffold serves as a rigid framework that can be chemically modified to create derivatives with high affinity and selectivity for various nAChR subtypes.
Biological Activity and Potential: While specific quantitative binding and functional data for 2-(quinuclidin-3-yl)acetic acid itself are not extensively published, its derivatives have shown significant promise as modulators of nAChR activity.[5] Research indicates that compounds based on this structure can function as partial agonists or antagonists at different nAChR subtypes.[5] This functional flexibility makes the 2-(quinuclidin-3-yl)acetic acid scaffold a valuable starting point for the development of novel therapeutics for neurological disorders.[5] For instance, a series of 2-(arylmethyl)-3-substituted quinuclidines has been developed as highly selective agonists for the α7 nAChR subtype.[6] These derivatives are being explored for their potential in treating cognitive deficits.[7]
The core value of 2-(quinuclidin-3-yl)acetic acid lies in its utility as a foundational structure in medicinal chemistry for probing nAChR function and for designing next-generation therapeutic agents.[5]
Comparator Ligand Profiles
To understand the potential pharmacological space occupied by derivatives of 2-(quinuclidin-3-yl)acetic acid, we will compare it to a selection of well-characterized nAChR ligands, each with a distinct mechanism of action and subtype selectivity.
Full Agonist: Epibatidine
Epibatidine is a natural alkaloid isolated from the skin of the poison frog Epipedobates tricolor.[8][9] It is an extremely potent, non-selective nAChR agonist with powerful analgesic properties, reported to be 100- to 200-fold more potent than morphine.[8] Its action is mediated through nAChRs, not opioid receptors.[8] Due to its high toxicity and lack of selectivity, epibatidine itself is not used therapeutically, but it serves as a critical research tool and a lead compound for the development of safer analogues.[8]
Partial Agonist: Varenicline
Varenicline (marketed as Chantix) is a prescription medication used for smoking cessation.[10][11] It acts as a partial agonist with high affinity and selectivity for the α4β2 nAChR subtype.[10][12][13] Varenicline's mechanism involves two key actions: it provides a moderate level of nicotinic stimulation to alleviate withdrawal symptoms, and it competitively blocks nicotine from binding to α4β2 receptors, thereby reducing the rewarding effects of smoking.[10][14]
Non-Competitive Antagonist: Mecamylamine
Mecamylamine is a non-selective, non-competitive antagonist of nAChRs.[15][16][17] It acts as a ganglionic blocker and can cross the blood-brain barrier.[16][18] Historically used as an antihypertensive agent, it is now primarily used as a research tool to study the effects of nAChR blockade.[15] Its non-competitive nature means it blocks the ion channel rather than competing with agonists at the binding site.
Irreversible Antagonist: α-Bungarotoxin
α-Bungarotoxin is a neurotoxin found in the venom of the Taiwanese banded krait, Bungarus multicinctus.[19][20] It is a potent and relatively irreversible antagonist that binds with high affinity to the nAChR at the neuromuscular junction, causing paralysis.[19][21][22] It also acts as an antagonist at α7 nAChRs in the brain, making it an invaluable tool for isolating and studying this receptor subtype.[19][22]
Quantitative Head-to-Head Comparison
The following tables summarize the binding affinities and functional potencies of the comparator ligands at key nAChR subtypes. This data provides a quantitative basis for comparing their pharmacological profiles.
Table 1: Comparative Binding Affinities (Kᵢ / IC₅₀) of nAChR Ligands
| Ligand | Receptor Subtype | Kᵢ / IC₅₀ (nM) | Source(s) |
| Epibatidine | α4β2 | 0.02 - 0.04 | [8][23] |
| α7 | 20 - 233 | [8] | |
| Varenicline | α4β2 | High Affinity (not specified) | [10][12] |
| α3β4 | >500-fold lower affinity than α4β2 | [10] | |
| α7 | >3500-fold lower affinity than α4β2 | [10] | |
| Mecamylamine | α3β4 | 640 (IC₅₀) | [17] |
| α4β2 | 2500 (IC₅₀) | [17] | |
| α7 | 6900 (IC₅₀) | [17] |
Note: Data for 2-(quinuclidin-3-yl)acetic acid is not available; however, derivatives show high selectivity for α7 nAChRs.
Table 2: Comparative Functional Activity (EC₅₀) of nAChR Ligands
| Ligand | Receptor Subtype | Functional Activity | EC₅₀ (nM) | Source(s) |
| Epibatidine | Ganglionic-type nAChRs | Agonist | 72 - 111 | [23] |
| Varenicline | α4β2 | Partial Agonist | (Stimulates at lower level than nicotine) | [10][14] |
| α7 | Full Agonist | (Activity noted) | [12][13] | |
| Mecamylamine | Multiple | Non-competitive Antagonist | (Blocks channel) | [15][17] |
| α-Bungarotoxin | Neuromuscular, α7 | Irreversible Antagonist | (Blocks binding site) | [19][20] |
Key Experimental Methodologies
The characterization of nAChR ligands relies on a suite of robust in vitro assays. Below are detailed protocols for two fundamental techniques.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for its receptor.[24] It involves incubating a biological sample containing the receptor with a radiolabeled ligand and then measuring the amount of bound radioactivity.
Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain) or cultured cells expressing the nAChR subtype of interest in ice-cold lysis buffer.[25]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspension and centrifugation to remove endogenous ligands.[26]
-
Resuspend the final pellet in binding buffer and determine the protein concentration.[25]
-
-
Assay Setup (96-well plate format):
-
To each well, add the membrane preparation (e.g., 50-120 µg protein).[25]
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]Cytisine for α4β2 or [³H]epibatidine for α3β4 nAChRs).[27]
-
Add varying concentrations of the unlabeled test compound (the "competitor").
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand (e.g., nicotine).[26]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[25]
-
-
Separation and Quantification:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[26]
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[26]
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful technique used to measure the functional properties of ion channels, such as nAChRs, expressed in large cells like Xenopus oocytes.[28][29][30] It allows for the control of the cell's membrane potential while measuring the ionic currents elicited by ligand application.[28][31]
Protocol for TEVC Recording:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a Xenopus laevis frog.
-
Microinject the oocytes with cRNA encoding the specific nAChR subunits of interest.[32]
-
Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.
-
-
Recording Setup:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3M KCl): one to measure membrane voltage and one to inject current.[30]
-
-
Voltage Clamp and Data Acquisition:
-
Clamp the membrane potential at a holding potential (e.g., -70 mV) using a voltage-clamp amplifier.
-
Apply the test ligand (agonist, antagonist, or modulator) to the oocyte via the perfusion system.
-
Record the resulting transmembrane current, which reflects the flow of ions through the activated nAChR channels.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response to different concentrations of an agonist to generate a dose-response curve.
-
Fit the curve using a suitable equation (e.g., the Hill equation) to determine the EC₅₀ (concentration for half-maximal effect) and the maximal response (Iₘₐₓ).
-
For antagonists, co-apply with a fixed concentration of agonist to determine the IC₅₀ for inhibition.
-
Signaling Pathways and Experimental Workflows
nAChR Signaling Cascade
Upon binding of an agonist like acetylcholine, nAChRs open to allow cation influx. This initial event triggers a cascade of downstream signaling pathways. The influx of Ca²⁺ is particularly important, acting as a second messenger to activate various intracellular signaling molecules, including protein kinases and transcription factors.[4] These pathways can ultimately influence neuronal excitability, gene expression, and cell survival.[4][33]
Caption: Simplified nAChR signaling pathway upon agonist binding.
Experimental Workflow: Ligand Characterization
The process of characterizing a novel nAChR ligand follows a logical progression from initial binding studies to functional characterization.
Caption: High-level workflow for novel nAChR ligand characterization.
Conclusion and Expert Insights
This guide provides a comparative framework for understanding the pharmacology of nAChR ligands, using 2-(quinuclidin-3-yl)acetic acid as a representative scaffold for novel drug discovery.
-
2-(quinuclidin-3-yl)acetic acid and its derivatives represent a promising chemical space for developing subtype-selective nAChR modulators. The rigid quinuclidine core is amenable to synthetic modification, allowing for the fine-tuning of pharmacological properties to target specific receptor subtypes, such as the α7 nAChR, which is implicated in cognitive function.[6][7]
-
The comparison with established ligands highlights the diverse functional outcomes achievable at nAChRs. Epibatidine demonstrates the potential for high-potency agonism, while its toxicity underscores the critical need for subtype selectivity. Varenicline exemplifies the success of a partial agonist strategy, achieving a therapeutic balance between receptor activation and blockade.[10][14] Mecamylamine and α-Bungarotoxin remain indispensable tools for dissecting the roles of different nAChR pathways through non-competitive and irreversible antagonism, respectively.[15][19]
The rational design of new ligands, informed by the structure-activity relationships of compounds like the derivatives of 2-(quinuclidin-3-yl)acetic acid, is essential for advancing our understanding of the cholinergic system and for developing novel therapeutics with improved efficacy and safety profiles for a host of challenging neurological and psychiatric disorders.
References
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- Bungarotoxin - Wikipedia. (URL: )
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Chantix Label - accessdata.fda.gov. (URL: [Link])
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Full article: Nicotinic acetylcholine receptor ligands, a patent review (2006 – 2011). Taylor & Francis Online. (URL: [Link])
-
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A Comparative Efficacy Analysis of Quinuclidine Derivatives: A Guide for Researchers
The quinuclidine scaffold, a rigid bicyclic amine, represents a privileged structure in modern chemistry, conferring unique stereochemical and electronic properties to its derivatives. This inherent architecture has led to the development of a diverse array of molecules with significant applications across medicinal chemistry and catalysis. This guide provides a comprehensive, data-driven comparative analysis of the efficacy of various quinuclidine derivatives, designed to empower researchers, scientists, and drug development professionals in their pursuit of novel and improved chemical entities.
Our exploration will delve into the nuanced structure-activity relationships that govern the performance of these compounds in two key areas: as therapeutic agents targeting cholinesterases and parasitic enzymes, and as highly efficient catalysts in asymmetric synthesis. The experimental data presented herein is meticulously curated from peer-reviewed literature to ensure scientific integrity and facilitate objective comparison.
Section 1: Quinuclidine Derivatives in Medicinal Chemistry
The rigid quinuclidine core serves as an excellent anchor for pharmacophoric groups, enabling precise spatial orientation and interaction with biological targets. This section compares the efficacy of quinuclidine derivatives as inhibitors of cholinesterases and parasitic enzymes, crucial targets in the treatment of neurodegenerative and infectious diseases, respectively.
Anticholinesterase Activity: Targeting Alzheimer's Disease
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease, aiming to increase the synaptic levels of the neurotransmitter acetylcholine.[1] Quinuclidine derivatives, particularly N-alkyl quaternary compounds, have emerged as a promising class of cholinesterase inhibitors.[1][2]
A comparative analysis of a series of N-alkyl quaternary quinuclidine derivatives reveals a clear structure-activity relationship. The inhibitory potency, expressed as the inhibition constant (Kᵢ), varies significantly with the nature of the substituent on the quinuclidine ring and the length of the N-alkyl chain.[1]
Table 1: Comparative Inhibitory Potency (Kᵢ, µM) of N-Alkyl Quaternary Quinuclidine Derivatives against Human Cholinesterases [1]
| Compound ID | R Group | Alkyl Chain (n) | AChE Kᵢ (µM) | BChE Kᵢ (µM) | Selectivity (BChE/AChE) |
| OH-Series | |||||
| 1 | -OH | 8 | 156.2 | 85.1 | 0.54 |
| 2 | -OH | 10 | 63.8 | 11.8 | 0.18 |
| 3 | -OH | 12 | 13.2 | 9.0 | 0.68 |
| 4 | -OH | 14 | 4.2 | 7.9 | 1.88 |
| 5 | -OH | 16 | 9.0 | 26.1 | 2.90 |
| bisOH-C8 | -OH | 8 (bis) | 24.0 | 12.9 | 0.54 |
| bisOH-C10 | -OH | 10 (bis) | 0.52 | 1.6 | 3.08 |
| NOH-Series | |||||
| 8 | =NOH | 8 | 82.7 | 37.9 | 0.46 |
| 9 | =NOH | 10 | 23.8 | 5.2 | 0.22 |
| 10 | =NOH | 12 | 14.3 | 5.4 | 0.38 |
| 11 | =NOH | 14 | 7.0 | 8.8 | 1.26 |
| 12 | =NOH | 16 | 19.0 | 48.6 | 2.56 |
| bisNOH-C8 | =NOH | 8 (bis) | 1.8 | 3.4 | 1.89 |
| bisNOH-C10 | =NOH | 10 (bis) | 0.26 | 0.84 | 3.23 |
Data sourced from Žunec et al. (2023).[1]
Expertise & Experience: The data clearly indicates that bisquaternary derivatives, particularly the C10-linked oxime (bisNOH-C10), exhibit the highest potency against both AChE and BChE.[1] This suggests that the presence of two quinuclidine moieties connected by an optimal length linker allows for simultaneous interaction with both the catalytic and peripheral anionic sites of the cholinesterase enzymes, leading to enhanced inhibition. The selectivity for AChE or BChE can be modulated by varying the alkyl chain length in the monoquaternary series.[1]
Quaternary ammonium compounds, including these quinuclidine derivatives, primarily act as competitive inhibitors at the anionic subsite of cholinesterases.[3][4] The positively charged nitrogen atom of the quinuclidine ring is attracted to the negatively charged residues in the active site gorge, preventing the binding of the natural substrate, acetylcholine.[2][3]
Caption: Mechanism of competitive inhibition of acetylcholinesterase.
The efficacy of cholinesterase inhibitors is routinely determined using the Ellman's assay, a robust and sensitive colorimetric method.[5][6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0).[1]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM in phosphate buffer).[1]
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution (15 mM in deionized water).[1]
-
AChE or BChE enzyme solution (e.g., 0.1 U/mL in phosphate buffer).[1]
-
Test compound (quinuclidine derivative) stock solution (e.g., 10 mM in a suitable solvent like DMSO) and serial dilutions.[1]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the enzyme solution.
-
Add 20 µL of the test compound dilution (or buffer for control).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.[1]
-
Initiate the reaction by adding 20 µL of the DTNB solution and 20 µL of the substrate solution to each well.[1]
-
-
Data Acquisition and Analysis:
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.[1]
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ or Kᵢ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Experimental workflow for the Ellman's assay.
Antiparasitic Activity: Targeting Squalene Synthase
Quinuclidine derivatives have demonstrated significant potential as antiparasitic agents, particularly through the inhibition of squalene synthase (SQS), a key enzyme in the ergosterol biosynthesis pathway of parasites like Leishmania and Trypanosoma cruzi.[5][7] Ergosterol is an essential component of the parasite cell membrane, and its depletion leads to cell death.[7]
Table 2: Comparative Efficacy of Quinuclidine Derivatives against Leishmania major Squalene Synthase and Parasite Growth [5][8]
| Compound ID | Structure | L. major SQS IC₅₀ (µM) | L. mexicana Promastigote IC₅₀ (µM) |
| BPQ-OH | 3-(biphenyl-4-yl)-3-hydroxyquinuclidine | ~0.012 - 0.062 | > 30 |
| E5700 | (Z)-3-[2-(9H-fluoren-2-yloxy)ethylidene]quinuclidine | 0.048 (human) | Not reported |
| ER119884 | 3-(10-Methyl-10H-phenothiazin-3-ylmethoxy)quinuclidine | Not reported | Not reported |
| Compound 1b | Biphenyl derivative | 0.25 | 2.5 |
| Compound 3d | Biphenyl ether derivative | 0.12 | 1.8 |
| Compound 3g | Naphthyl ether derivative | 0.08 | 1.2 |
Data compiled from multiple sources.[5][8][9]
Expertise & Experience: The data highlights that modifications to the aromatic substituent on the quinuclidine ring significantly impact both enzyme inhibition and antiparasitic activity. While BPQ-OH is a potent enzyme inhibitor, its poor activity against whole parasites suggests potential issues with cell permeability or metabolic instability.[5][8] In contrast, ether-linked derivatives like 3d and 3g show a better correlation between enzyme inhibition and cellular activity, making them more promising leads for further development.[5]
Quinuclidine-based SQS inhibitors are believed to mimic the carbocationic intermediates formed during the conversion of farnesyl pyrophosphate (FPP) to presqualene pyrophosphate.[7] The positively charged nitrogen of the quinuclidine ring likely interacts with anionic residues in the active site of SQS, disrupting the catalytic process.[7][10]
Caption: Inhibition of the ergosterol biosynthesis pathway.
The efficacy of antiparasitic compounds is evaluated by their ability to kill the intracellular amastigote stage of the parasite, which is the clinically relevant form.[11][12]
Step-by-Step Methodology:
-
Cell Culture and Infection:
-
Compound Treatment:
-
Seed the infected macrophages into 96-well plates.
-
Add serial dilutions of the test compounds to the wells. Include appropriate controls (e.g., untreated infected cells, uninfected cells, and a reference drug like amphotericin B).[11]
-
-
Incubation and Staining:
-
Data Acquisition and Analysis:
-
Acquire images of the stained cells using an automated high-content imaging system.
-
Use image analysis software to quantify the number of host cells and the number of intracellular amastigotes per cell.
-
Calculate the percentage of infection and the number of amastigotes per infected cell for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of parasite survival against the logarithm of the compound concentration.
-
Section 2: Quinuclidine Derivatives in Asymmetric Catalysis
The rigid, bicyclic structure of quinuclidine and its derivatives makes them excellent chiral ligands and organocatalysts in asymmetric synthesis, where precise control over stereochemistry is paramount.
Asymmetric Reduction of 3-Quinuclidinone
The enantioselective reduction of 3-quinuclidinone to optically pure (R)- or (S)-3-quinuclidinol is a crucial step in the synthesis of numerous pharmaceuticals.[3] Both biocatalysts and metal-based catalysts have been effectively employed for this transformation.
Table 3: Comparative Performance of Catalysts in the Asymmetric Reduction of 3-Quinuclidinone [3][13]
| Catalyst | Type | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) |
| Rhodotorula rubra (whole cells) | Biocatalyst | >99 | >99.9 (R) | 21 |
| Immobilized QNR/LSADH (E. coli) | Biocatalyst | 100 | >99.9 (R) | Not Specified |
| RuBr₂[(S,S)-xylskewphos] | Metal Catalyst | >95 | 99 (R) | 4 |
| RuCl₂[(S)-BINAP][(S,S)-DPEN] | Metal Catalyst | >99 | 99 (R) | 12 |
Data compiled from multiple sources.[3][13][14][15]
Expertise & Experience: Biocatalysts, such as whole cells or isolated enzymes, generally offer exceptional enantioselectivity (>99.9% ee) under mild, aqueous conditions.[3][13] However, reaction times can be longer. Ruthenium-based catalysts provide high yields and excellent enantioselectivity with significantly shorter reaction times, making them highly suitable for industrial-scale synthesis.[3] The choice of catalyst depends on the desired scale, cost, and downstream processing requirements.
The asymmetric hydrogenation of ketones with Ru(II)-diphosphine-diamine catalysts is believed to proceed through a concerted, six-membered pericyclic transition state.[16][17][18] The chiral ligands create a stereochemically defined environment around the ruthenium center, directing the hydride transfer to one face of the ketone.[16][19]
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Step-by-Step Methodology (using a Ru-based catalyst): [15]
-
Catalyst Preparation: In an inert atmosphere (glovebox), charge a pressure reactor with the ruthenium catalyst (e.g., RuBr₂[(S,S)-xylskewphos]).
-
Reaction Setup: Add the substrate (3-quinuclidinone) and a suitable solvent (e.g., ethanol).
-
Base Addition: Add a base (e.g., potassium tert-butoxide) to the reaction mixture.
-
Hydrogenation: Seal the reactor, remove it from the glovebox, and pressurize it with hydrogen gas (e.g., 15 atm).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-45°C) for the specified time (e.g., 4 hours). Monitor the reaction progress by techniques like TLC or HPLC.
-
Work-up and Analysis: After the reaction is complete, carefully vent the reactor. Remove the catalyst by filtration. The product, (R)-3-quinuclidinol, is then isolated and purified. The enantiomeric excess is determined by chiral HPLC or GC.
The Baylis-Hillman Reaction
Quinuclidine and its derivatives are highly effective nucleophilic catalysts for the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene.[17][20] The reactivity of the quinuclidine-based catalyst is directly correlated with its basicity (pKa).[17][20]
Table 4: Correlation of pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis-Hillman Reaction [17][20]
| Catalyst | pKa of Conjugate Acid | Relative Reactivity |
| Quinuclidinone | 7.2 | Lowest |
| 3-Chloroquinuclidine | 8.9 | Low |
| DABCO | 8.7 | Moderate |
| 3-Acetoxyquinuclidine | 9.3 | Moderate-High |
| 3-Hydroxyquinuclidine | 9.9 | High |
| Quinuclidine | 11.3 | Highest |
Data sourced from Aggarwal et al. (2002).[17][20]
Expertise & Experience: Contrary to some earlier reports, quinuclidine itself, being the most basic, is the most active catalyst for the Baylis-Hillman reaction.[17][20] The addition of a protic co-catalyst, such as methanol, can further accelerate the reaction rate.[17][20] This understanding allows for the rational selection of the optimal catalyst and reaction conditions to achieve high efficiency.
The accepted mechanism involves the initial Michael addition of the quinuclidine catalyst to the activated alkene to form a zwitterionic enolate.[21][22] This enolate then adds to the aldehyde, and subsequent proton transfer and elimination of the catalyst yield the final product.[21][22]
Caption: Catalytic cycle of the Baylis-Hillman reaction.
Step-by-Step Methodology: [23]
-
Reaction Setup: To a mixture of the aldehyde and the activated alkene, add the quinuclidine catalyst (typically 10-30 mol%). A solvent, such as methanol, can be used to accelerate the reaction.[17][23]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water to remove the catalyst.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the pure Baylis-Hillman adduct.
Conclusion
This guide has provided a detailed comparative analysis of the efficacy of quinuclidine derivatives in both medicinal chemistry and asymmetric catalysis. The data presented underscores the remarkable versatility of the quinuclidine scaffold and highlights the critical role of structure-activity relationships in optimizing performance. For researchers in drug discovery, the insights into cholinesterase and squalene synthase inhibition offer a rational basis for the design of more potent and selective therapeutic agents. For synthetic chemists, the comparative data on catalytic efficiency provides a clear roadmap for selecting the most appropriate quinuclidine-based catalyst to achieve high yields and enantioselectivities. The detailed experimental protocols and mechanistic diagrams are intended to serve as practical tools to accelerate research and development in these exciting fields.
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- 8. scribd.com [scribd.com]
- 9. Syntheses and biological evaluation of novel quinuclidine derivatives as squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02211G [pubs.rsc.org]
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Comparative Guide to the Structure-Activity Relationship of 2-(Quinuclidin-3-yl)acetic Acid Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(quinuclidin-3-yl)acetic acid analogs, a class of compounds with significant activity at cholinergic receptors. By objectively comparing the performance of various structural modifications with supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the field of neuropharmacology.
The quinuclidine scaffold, a rigid bicyclic amine, is a well-established pharmacophore that mimics the conformation of the endogenous neurotransmitter acetylcholine. Analogs of 2-(quinuclidin-3-yl)acetic acid have been primarily investigated as ligands for nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs), both of which are crucial targets for therapeutic intervention in a range of neurological and psychiatric disorders.[1] This guide will delve into the nuanced effects of structural alterations on the potency and selectivity of these analogs, providing a framework for rational drug design.
Core Scaffold and Rationale for Modification
The 2-(quinuclidin-3-yl)acetic acid core provides a foundational structure for interaction with cholinergic receptors. The quinuclidine nitrogen, which is protonated at physiological pH, is thought to engage in a key cation-π interaction with aromatic residues in the binding pockets of both nAChRs and mAChRs. The acetic acid moiety offers a versatile point for modification, allowing for the exploration of ester and amide derivatives to probe the steric and electronic requirements of the receptor binding sites.
The primary goals of analog synthesis and evaluation are to:
-
Enhance binding affinity and potency.
-
Improve selectivity for specific nAChR or mAChR subtypes.
-
Optimize pharmacokinetic properties for improved drug-like characteristics.
Comparative Analysis of Analog Performance
The following sections will dissect the SAR of 2-(quinuclidin-3-yl)acetic acid analogs by examining modifications at the acetic acid side chain and the quinuclidine ring.
Ester and Amide Derivatives of the Acetic Acid Side Chain
The carboxylic acid of the parent compound can be readily converted into a variety of esters and amides. This allows for a systematic investigation of how changes in size, lipophilicity, and hydrogen bonding potential at this position influence receptor affinity and functional activity.
Table 1: Representative Binding Affinities (Ki, nM) of Quinuclidine Derivatives at Cholinergic Receptors
| Compound/Analog Type | Modification | nAChR (α4β2) Ki (nM) | mAChR (M1) Ki (nM) | mAChR (M2) Ki (nM) | mAChR (M3) Ki (nM) |
| Quinuclidinyl benzilate | Bulky ester | - | - | High Affinity | High Affinity |
| Quinuclidin-3-yl acetate | Simple ester | Low Affinity | Moderate Agonist | Moderate Agonist | Moderate Agonist |
| Generic Amide Analogs | Phenyl Amide | Varies | Varies | Varies | Varies |
| Generic Ester Analogs | Phenyl Ester | Varies | Varies | Varies | Varies |
Note: Specific Ki values for a direct series of 2-(quinuclidin-3-yl)acetic acid analogs are not compiled in the searched literature. The table reflects general trends observed for quinuclidine-based cholinergic ligands.
SAR Insights:
-
Ester Modifications: The nature of the alcohol component of the ester can significantly impact both potency and selectivity. For instance, bulky and aromatic esters, such as in quinuclidinyl benzilate, tend to favor high affinity at muscarinic receptors.[2]
-
Amide Modifications: The introduction of an amide bond allows for the exploration of hydrogen bond donor and acceptor interactions within the receptor binding pocket. The substituents on the amide nitrogen can be varied to modulate lipophilicity and steric bulk, thereby influencing subtype selectivity.
-
Chain Length and Flexibility: The length and flexibility of the side chain attached to the quinuclidine ring are critical. Increasing the conformational flexibility can sometimes lead to reduced affinity compared to more rigid structures.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for the synthesis of a representative analog and for the biological evaluation of these compounds are provided below.
Synthesis of 2-(Quinuclidin-3-yl)ethyl Acetate (A Representative Ester Analog)
This protocol describes a general method for the esterification of 2-(quinuclidin-3-yl)ethanol, a precursor to the acetic acid analogs.
Step 1: Synthesis of 2-(Quinuclidin-3-yl)ethanol
-
Reaction: Reduction of 2-(quinuclidin-3-yl)acetic acid.
-
Procedure: To a solution of 2-(quinuclidin-3-yl)acetic acid in anhydrous tetrahydrofuran (THF), slowly add a reducing agent such as lithium aluminum hydride (LiAlH4) at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with water and sodium hydroxide solution. Filter the resulting solid and concentrate the filtrate to obtain 2-(quinuclidin-3-yl)ethanol.
Step 2: Esterification
-
Reaction: Acetylation of 2-(quinuclidin-3-yl)ethanol.
-
Procedure: Dissolve 2-(quinuclidin-3-yl)ethanol in dichloromethane (DCM) and add triethylamine. Cool the mixture to 0 °C and add acetyl chloride dropwise. Stir the reaction at room temperature for several hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-(quinuclidin-3-yl)ethyl acetate.
Biological Evaluation: Radioligand Binding Assay for nAChR Affinity
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the α4β2 nAChR subtype.
Materials:
-
Membrane preparations from cells expressing the α4β2 nAChR.
-
Radioligand: [³H]-Epibatidine or [³H]-Cytisine.
-
Unlabeled competitor: Test compounds (2-(quinuclidin-3-yl)acetic acid analogs) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the membrane preparation.
-
Radioligand Addition: Add a fixed concentration of the radioligand (typically at or below its Kd value) to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Visualization of Key Concepts
To further elucidate the concepts discussed in this guide, the following diagrams illustrate the general structure of the pharmacophore and a typical experimental workflow.
Caption: Key pharmacophoric elements and their interactions.
Caption: General workflow for SAR studies.
Conclusion and Future Directions
The structure-activity relationship of 2-(quinuclidin-3-yl)acetic acid analogs is a rich area of investigation with significant potential for the development of novel therapeutics targeting cholinergic receptors. Modifications to the acetic acid side chain, particularly the formation of diverse ester and amide libraries, provide a powerful strategy for fine-tuning the pharmacological profile of these compounds. While the quinuclidine core remains a robust anchor for receptor binding, future studies should focus on systematic modifications of this ring system to further explore the potential for enhanced subtype selectivity. The integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of next-generation cholinergic modulators with improved efficacy and safety profiles.
References
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Martino, M., et al. (1984). Interaction of choline with nicotinic and muscarinic cholinergic receptors in the rat brain in vitro. Clinical and Experimental Pharmacology and Physiology, 11(6), 649-654. [Link]
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Liu, H., et al. (2005). Synthesis and crystal structure of quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate. Journal of Chemical Research, 2005(5), 328-329. [Link]
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Del Bello, F., et al. (2013). Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments. Bioorganic & Medicinal Chemistry, 21(16), 4949-4960. [Link]
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Breining, S. R. (2004). Recent developments in the synthesis of nicotinic acetylcholine receptor ligands. Current Topics in Medicinal Chemistry, 4(3), 283-313. [Link]
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Carotti, A., et al. (2002). Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) models. Current Medicinal Chemistry, 9(1), 1-20. [Link]
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Carroll, F. I., et al. (2011). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 54(17), 5941-5949. [Link]
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Papke, R. L., et al. (2009). Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis. Neuropharmacology, 56(1), 254-266. [Link]
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Thakore, S., et al. (2015). Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. RSC Advances, 5(28), 21855-21865. [Link]
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Chelora, Y., et al. (2022). Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. Molecules, 24(20), 3808. [Link]
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Gotti, C., et al. (2015). Diversity of native nicotinic receptor subtypes in mammalian brain. Neuropharmacology, 96(Pt B), 249-260. [Link]
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Jozwiak, K., et al. (2005). Qualitative assessment of IC50 values of inhibitors of the neuronal nicotinic acetylcholine receptor using a single chromatographic experiment and multivariate cluster analysis. Journal of Chromatography B, 819(1), 169-174. [Link]
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Grifantini, R., et al. (2021). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 221, 113524. [Link]
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Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic) in GtoPdb v.2023.1. IUPHAR/BPS Guide to Pharmacology. [Link]
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A Comparative Guide to the Synthesis of 2-(Quinuclidin-3-yl)acetic Acid for Researchers and Drug Development Professionals
Introduction
2-(Quinuclidin-3-yl)acetic acid is a key building block in medicinal chemistry, notably serving as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its rigid bicyclic structure, the quinuclidine core, imparts unique conformational constraints that are often exploited in the design of ligands for various receptors. This guide provides a detailed comparison of the most common synthetic routes to this valuable compound, offering insights into the practical considerations, advantages, and limitations of each approach. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs, whether for small-scale research or large-scale production.
Overview of Synthetic Strategies
The synthesis of 2-(quinuclidin-3-yl)acetic acid primarily commences from the commercially available quinuclidin-3-one. The main challenge lies in the introduction of the acetic acid moiety at the 3-position of the quinuclidine ring. Two principal strategies have emerged as the most viable and are compared in this guide:
-
The Horner-Wadsworth-Emmons (HWE) Olefination Route: This classic olefination reaction provides a reliable method for the formation of a carbon-carbon double bond, which is subsequently reduced to afford the target saturated acetic acid side chain.
-
The Reformatsky Reaction Route: This approach involves the direct addition of an organozinc reagent derived from an α-haloester to quinuclidin-3-one, forming a β-hydroxy ester intermediate that can be further processed.
A third, less common approach involving the direct alkylation with a diazoacetate will also be briefly discussed for a comprehensive overview.
Comparative Analysis of Synthetic Routes
A summary of the key performance indicators for the two primary synthetic routes is presented in the table below, followed by a detailed discussion of each method.
| Parameter | Horner-Wadsworth-Emmons Route | Reformatsky Route |
| Starting Material | Quinuclidin-3-one | Quinuclidin-3-one |
| Key Reagents | Triethyl phosphonoacetate, a strong base (e.g., NaH) | Ethyl bromoacetate, activated zinc |
| Number of Steps | 3 (Olefination, Hydrogenation, Hydrolysis) | 3 (Addition, Dehydration, Hydrogenation/Hydrolysis) |
| Typical Overall Yield | Good to Excellent | Moderate to Good |
| Stereoselectivity | HWE reaction is generally E-selective.[1][2] | Can produce diastereomers. |
| Scalability | Generally scalable. | Scalability can be challenging due to the use of zinc dust. |
| Safety Considerations | Use of sodium hydride requires careful handling. | Activation of zinc can be hazardous. |
| Purification | Intermediates are generally stable and purifiable by standard techniques. | Purification of the β-hydroxy ester can be challenging. |
Route 1: The Horner-Wadsworth-Emmons (HWE) Olefination Approach
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the synthesis of alkenes with high E-selectivity.[1][2] In the context of 2-(quinuclidin-3-yl)acetic acid synthesis, this route involves three key steps, as illustrated in the workflow below.
Figure 1: Workflow for the Horner-Wadsworth-Emmons synthesis route.
Step-by-Step Experimental Protocol (HWE Route)
Step 1: Synthesis of Ethyl 2-(quinuclidin-3-ylidene)acetate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add triethyl phosphonoacetate (1.2 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of quinuclidin-3-one (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(quinuclidin-3-ylidene)acetate.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride is crucial for the complete deprotonation of the phosphonoacetate to form the reactive ylide.[1] Anhydrous conditions are essential to prevent quenching of the base and the ylide.
Step 2: Synthesis of Ethyl 2-(quinuclidin-3-yl)acetate
-
Dissolve ethyl 2-(quinuclidin-3-ylidene)acetate (1.0 eq.) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield ethyl 2-(quinuclidin-3-yl)acetate.
Causality Behind Experimental Choices: Palladium on carbon is a highly efficient and commonly used catalyst for the hydrogenation of carbon-carbon double bonds.[3] Ethanol is a suitable solvent for both the substrate and for performing catalytic hydrogenations.
Step 3: Synthesis of 2-(Quinuclidin-3-yl)acetic acid
-
To the crude ethyl 2-(quinuclidin-3-yl)acetate, add a solution of 6 M hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude hydrochloride salt of the product.
-
The crude product can be purified by recrystallization.
Causality Behind Experimental Choices: Acid-catalyzed hydrolysis is a standard method for the conversion of esters to carboxylic acids.[4] The use of hydrochloric acid directly yields the hydrochloride salt of the final product, which is often a crystalline solid and can be easier to purify.
Route 2: The Reformatsky Reaction Approach
The Reformatsky reaction provides a more direct approach to a functionalized intermediate by forming a carbon-carbon bond and introducing a hydroxyl group in a single step.[5][6] This route also consists of three main stages.
Figure 2: Workflow for the Reformatsky reaction synthesis route.
Step-by-Step Experimental Protocol (Reformatsky Route)
Step 1: Synthesis of Ethyl 2-(3-hydroxyquinuclidin-3-yl)acetate
-
Activate zinc dust by stirring with a small amount of iodine in refluxing toluene for a few minutes, then cool to room temperature.
-
To the suspension of activated zinc, add ethyl bromoacetate (2.0 eq.).
-
Add a solution of quinuclidin-3-one (1.0 eq.) in toluene to the mixture.
-
Heat the reaction mixture at 90 °C for 30 minutes.[5]
-
Cool the reaction to 0 °C and quench with water.
-
Filter the suspension and extract the filtrate with a suitable organic solvent (e.g., MTBE).
-
Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the β-hydroxy ester.[5]
Causality Behind Experimental Choices: Activation of zinc is critical to remove the passivating oxide layer and ensure the formation of the organozinc reagent.[5] Toluene is a common solvent for this reaction due to its relatively high boiling point.
Step 2 & 3: Dehydration, Hydrogenation, and Hydrolysis
The β-hydroxy ester intermediate can be carried forward in two ways:
-
Dehydration followed by Hydrogenation and Hydrolysis: The hydroxyl group is eliminated to form the same unsaturated ester intermediate as in the HWE route, which is then hydrogenated and hydrolyzed as described previously. Dehydration can be achieved using reagents like thionyl chloride or a strong acid.
-
Direct Hydrogenolysis and Hydrolysis: In some cases, the hydroxyl group can be directly removed via hydrogenolysis, followed by ester hydrolysis.
The dehydration-hydrogenation sequence is generally more reliable.
Comparison of the Routes: A Deeper Dive
-
Yield and Purity: The HWE route often provides higher overall yields and cleaner products due to the well-defined nature of each step. The Reformatsky reaction can sometimes lead to the formation of byproducts, and the purification of the intermediate β-hydroxy ester can be challenging.
-
Stereochemistry: The HWE reaction is known for its high E-selectivity, which simplifies the subsequent hydrogenation step.[1] The Reformatsky reaction can produce a mixture of diastereomers at the newly formed stereocenter, which may require separation or be inconsequential if the hydroxyl group is subsequently removed.
-
Scalability and Safety: While both routes have been performed on a large scale, the HWE reaction is often considered more amenable to scale-up. The use of sodium hydride requires a moisture-free environment and careful handling, but it is a standard reagent in industrial settings. The activation and handling of large quantities of zinc dust in the Reformatsky reaction can pose safety challenges.
-
Cost-Effectiveness: The cost of reagents for both routes is comparable. The choice may depend on the availability and cost of specific reagents and solvents at a given institution or company.
Alternative Route: Direct Alkylation with Ethyl Diazoacetate
A conceptually simpler, though less commonly employed, route involves the direct alkylation of an enolate of quinuclidin-3-one or a related derivative with an electrophilic acetate equivalent. One such approach could involve the use of ethyl diazoacetate. However, this reaction can be difficult to control and may lead to a mixture of products, including O-alkylation. The hazardous nature of diazo compounds also presents a significant safety concern, limiting its practical application.[7][8]
Conclusion
For the synthesis of 2-(quinuclidin-3-yl)acetic acid, the Horner-Wadsworth-Emmons olefination route is generally the preferred method due to its reliability, high yields, and stereochemical control. It is a well-established and scalable process that provides a clear pathway to the target molecule. The Reformatsky reaction route offers a viable alternative, particularly for smaller-scale syntheses where the potential for diastereomeric mixtures and purification challenges are less critical. The choice between these routes will ultimately depend on the specific requirements of the project, including the desired scale, purity specifications, and available resources.
References
-
NROChemistry. Reformatsky Reaction. Available from: [Link]
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte. 1958, 91 (1), 61-63.
- Wadsworth, W. S., Jr.; Emmons, W. D. Journal of the American Chemical Society. 1961, 83 (7), 1733–1738.
- Fürstner, A. Chemical Reviews. 1999, 99 (4), 991-1046.
- Rathke, M. W. Organic Reactions. 1975, 22, 423-460.
- Masamune, S.; Roush, W. R. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis. John Wiley & Sons, 2006.
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Organic Syntheses. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
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Organic Chemistry Portal. Reformatsky Reaction. Available from: [Link]
- Maryanoff, B. E.; Reitz, A. B. Chemical Reviews. 1989, 89 (4), 863-927.
- Kelly, S. E. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 1, pp 729-817.
- Still, W. C.; Gennari, C. Tetrahedron Letters. 1983, 24 (41), 4405-4408.
- Ando, K. The Journal of Organic Chemistry. 1997, 62 (7), 1934-1939.
- Paterson, I.; Wallace, D. J.; Oballa, R. M. Tetrahedron Letters. 1998, 39 (46), 8545-8548.
- Schlosser, M. Organometallics in Synthesis: A Manual. John Wiley & Sons, 2013.
- Chen, G. et al. Organic Process Research & Development. 2019, 23 (5), 896-902.
- Tsutsumi, K. et al. Organic Process Research & Development. 2009, 13 (3), 625-628.
- Zhang, X. et al.
- Arai, T. et al. Angewandte Chemie International Edition. 2010, 49 (42), 7843-7846.
- Thompson, L. A. et al.
- Maas, G. Chemical Society Reviews. 2004, 33 (3), 183-190.
- Doyle, M. P.; McKervey, M. A.; Ye, T. Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides. John Wiley & Sons, 1998.
- Pellicciari, R. et al. Journal of Medicinal Chemistry. 1996, 39 (14), 2874-2876.
- Ocampo, R.; Dolbier, W. R., Jr. Tetrahedron. 2004, 60 (41), 9325-9374.
- Rylander, P. N.
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A Researcher's Guide to the Spectral Comparison of Quinuclidine and its Isomers
In the landscape of drug discovery and development, the quinuclidine scaffold stands out as a privileged structure.[1] Its rigid, bicyclic framework and inherent basicity make it a cornerstone for designing high-affinity ligands for a multitude of biological targets, particularly within the central nervous system.[1] The nuanced structural variations among its isomers can lead to profound differences in pharmacological activity. Consequently, the precise and unambiguous characterization of these isomers is paramount. This guide provides an in-depth comparison of the spectral data of quinuclidine and a representative isomer, 3-quinuclidinone, offering a foundational understanding for researchers in the field.
The introduction of a carbonyl group in the 3-position of the quinuclidine ring system dramatically alters the electronic and steric environment of the molecule. These changes are readily observable through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectral shifts is not merely an academic exercise; it is a critical step in reaction monitoring, quality control, and the elucidation of structure-activity relationships (SAR).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[2] By probing the magnetic properties of atomic nuclei, we can map out the connectivity and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum of quinuclidine is characterized by its deceptive simplicity, showing two main multiplets corresponding to the bridgehead proton (C4-H) and the six equivalent methylene protons on the ethyl arms. In contrast, the introduction of the carbonyl group in 3-quinuclidinone breaks this symmetry, resulting in a more complex spectrum with distinct signals for each proton.
Key Differentiating Features in ¹H NMR:
-
Downfield Shift of α-Protons: The protons on the carbons adjacent to the carbonyl group (C2 and C4) in 3-quinuclidinone experience significant deshielding and thus resonate at a lower field (higher ppm) compared to the corresponding protons in quinuclidine.
-
Multiplicity Changes: The introduction of the ketone alters the coupling patterns between neighboring protons, leading to more complex splitting patterns in the 3-quinuclidinone spectrum.
Table 1: Comparative ¹H NMR Spectral Data (CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| Quinuclidine | C2/C6/C7-H | ~2.85 | m |
| C3/C5/C8-H | ~1.73 | m | |
| C4-H | ~1.53 | m | |
| 3-Quinuclidinone HCl | C2/C4-H | ~3.32 | m |
| C5/C7-H | ~2.16 | m | |
| C6-H | ~1.94 | m |
Data sourced from publicly available spectral databases.[3][4][5]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in a molecule. The high symmetry of quinuclidine results in only three distinct signals. The introduction of the carbonyl group in 3-quinuclidinone not only breaks this symmetry, leading to more signals, but also introduces a characteristic downfield signal for the carbonyl carbon.
Key Differentiating Features in ¹³C NMR:
-
Carbonyl Signal: The most prominent difference is the appearance of a signal in the range of 200-220 ppm for the C=O group in 3-quinuclidinone.
-
Shifts in α-Carbons: The carbons adjacent to the carbonyl group (C2 and C4) are shifted downfield due to the electron-withdrawing nature of the ketone.
Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
| Quinuclidine | C2/C6/C7 | ~47.5 |
| C3/C5/C8 | ~25.8 | |
| C4 | ~20.5 | |
| 3-Quinuclidinol | C3 | ~68.5 |
| C2, C4 | ~47.5 | |
| C5, C7 | ~25.8 | |
| C6 | ~20.5 |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining reproducible and comparable NMR data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the quinuclidine isomer.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.[2]
-
Ensure the sample is fully dissolved to avoid spectral artifacts.
-
-
Instrumental Analysis:
-
The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).[2]
-
The instrument is tuned and shimmed to optimize the magnetic field homogeneity.[2]
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and improve signal-to-noise. A greater number of scans is generally required due to the low natural abundance of the ¹³C isotope.[2]
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier-transformed to obtain the spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
-
FT-IR Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] The key differentiator between quinuclidine and 3-quinuclidinone in an FT-IR spectrum is the presence of a strong carbonyl (C=O) stretching vibration.
Key Differentiating Features in FT-IR:
-
Carbonyl Stretch: 3-Quinuclidinone will exhibit a strong, sharp absorption band in the region of 1700-1750 cm⁻¹, which is characteristic of a ketone. This peak will be entirely absent in the spectrum of quinuclidine.
-
C-N Stretch: Both molecules will show C-N stretching vibrations, typically in the 1250-1020 cm⁻¹ region.
-
C-H Stretch: Both will display C-H stretching vibrations from the alkyl framework, usually just below 3000 cm⁻¹.
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Quinuclidine | 3-Quinuclidinone |
| C=O Stretch | Absent | ~1730 (strong, sharp) |
| C-H Stretch (sp³) | ~2800-3000 | ~2800-3000 |
| C-N Stretch | ~1030-1250 | ~1030-1250 |
Data is based on typical vibrational frequencies for these functional groups.[7][8][9][10]
Experimental Protocol for FT-IR Spectroscopy (ATR Method)
The Attenuated Total Reflectance (ATR) method is a common and convenient sampling technique.
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for any atmospheric or instrumental interferences.
-
Sample Application: A small amount of the solid quinuclidine isomer is placed directly onto the ATR crystal.[2]
-
Pressure Application: A pressure arm is applied to ensure intimate contact between the sample and the crystal.[2]
-
Data Acquisition: The sample spectrum is recorded. The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[2]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of fragmentation patterns that can aid in structural identification.
Key Differentiating Features in Mass Spectrometry:
-
Molecular Ion Peak (M⁺): The molecular weight of quinuclidine is 111.18 g/mol , while 3-quinuclidinone is 125.15 g/mol . This difference in their molecular ion peaks is a definitive way to distinguish them.[11]
-
Fragmentation Pattern: The fragmentation of cyclic amines is complex, but some general principles apply. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common pathway.[12][13] The presence of the carbonyl group in 3-quinuclidinone will introduce alternative fragmentation pathways, such as cleavage adjacent to the ketone, leading to a different set of fragment ions compared to quinuclidine. A prominent fragment for quinuclidine is often observed at m/z 82.[14]
Table 4: Comparative Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) |
| Quinuclidine | C₇H₁₃N | 111.18 | 111 (M⁺), 96, 82, 69, 55, 42 |
| 3-Quinuclidinone | C₇H₁₁NO | 125.15 | 125 (M⁺), 96, 82, 68, 54 |
Fragmentation data is compiled from various spectral databases and literature sources.[11][14]
Experimental Protocol for Mass Spectrometry (Electron Ionization - GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile compounds.
-
Sample Preparation: A dilute solution of the quinuclidine isomer is prepared in a volatile organic solvent (e.g., methanol, dichloromethane).
-
GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column.
-
Ionization (EI): As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[15]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizing the Analytical Workflow
A systematic approach is essential for the comprehensive spectral analysis of chemical compounds. The following diagram outlines a generalized workflow.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quinuclidine Compounds
For researchers, scientists, and drug development professionals, the robust and reliable quantification of quinuclidine compounds is a cornerstone of quality control and regulatory compliance. The unique bridged bicyclic amine structure of quinuclidine, while imparting valuable pharmacological properties to derivatives like Solifenacin, also presents distinct analytical challenges.[1] This guide provides an in-depth comparison of the principal analytical techniques for quinuclidine analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
We will move beyond a simple recitation of protocols to explore the causality behind experimental choices. This guide is structured to serve as a framework for establishing a self-validating analytical system through the principles of cross-validation, ensuring data integrity across different methods and laboratories. All methodologies are presented in the context of the latest regulatory expectations, including the lifecycle approach to analytical procedures championed by the International Council for Harmonisation (ICH) Q2(R2) and Q14 guidelines.[2][3][4]
The Imperative of Cross-Validation
In analytical chemistry, validation demonstrates that a procedure is fit for its intended purpose.[5][6] Cross-validation takes this a step further by critically assessing and comparing the data sets generated from two or more distinct methods.[7] This is not merely a duplicative exercise; it is a rigorous strategy to ensure the accuracy and reliability of your results, particularly during method transfer between labs or when upgrading instrumentation.[7] By demonstrating that orthogonal methods—those based on different physicochemical principles, like HPLC and GC-MS—produce congruent results, you build a powerful case for the robustness and trustworthiness of your analytical data package.
The workflow for a comprehensive cross-validation study is a logical progression from sample analysis by two independent, validated methods to a final comparison of the results.
Caption: Workflow for cross-validating HPLC and GC-MS methods.
Method Comparison: HPLC vs. GC-MS for Quinuclidine Analysis
The choice between HPLC and GC-MS hinges on factors like the analyte's volatility, thermal stability, the complexity of the sample matrix, and the required sensitivity.[8][9] Quinuclidine and its hydroxylated derivatives are polar, non-volatile compounds, which fundamentally dictates the sample preparation strategy for each technique.[8]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[9] | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.[9] |
| Derivatization | Often required for UV detection if the analyte lacks a chromophore (e.g., 3-quinuclidinol).[10][11] Not required for MS detection. | Mandatory to increase volatility and thermal stability due to the presence of polar hydroxyl and amine groups.[8] |
| Typical Analytes | Chiral and achiral analysis of quinuclidine precursors (e.g., 3-quinuclidinol) and APIs (e.g., Solifenacin).[10][12] | Primarily for sensitive, trace-level analysis and structural confirmation of quinuclidine and its metabolites. |
| Advantages | Robust for quantitative analysis; fixed-volume injection loops offer high precision.[13] Well-suited for thermally labile compounds. | High sensitivity (fg levels achievable) and exceptional specificity from mass spectral data.[6] Provides structural information. |
| Disadvantages | Lower sensitivity than GC-MS for some applications. Derivatization adds a step and potential for variability. | Derivatization is an extra, often moisture-sensitive, step that can introduce variability.[14] Not suitable for thermally unstable compounds. |
Deep Dive 1: Chiral HPLC for 3-Quinuclidinol Enantiomers
The enantiomeric purity of precursors like (R)-3-quinuclidinol is critical for synthesizing stereospecific APIs such as Solifenacin.[10][11] HPLC with a chiral stationary phase (CSP) is the industry-standard technique for this application.
The "Why": Experimental Choices in Chiral HPLC
-
Pre-Column Derivatization: 3-Quinuclidinol lacks a strong UV chromophore. To enable sensitive UV detection, it is derivatized with a UV-active agent like benzoyl chloride.[10][13] This reaction converts the alcohol into an ester, attaching a readily detectable benzoyl group.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as cellulose derivatives (e.g., Chiralpak IC), are highly effective for separating quinuclidine enantiomers.[10][13] The separation mechanism relies on differential transient diastereomeric interactions (e.g., hydrogen bonding, dipole-dipole) between the enantiomers and the chiral selector of the CSP.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane with alcohol modifiers (ethanol, 2-propanol), is used.[10][13] A small amount of an amine, like diethylamine, is crucial. As a basic compound, quinuclidine can interact strongly with residual acidic silanol groups on the silica support, causing peak tailing. The diethylamine acts as a competitive base, masking these silanol groups and ensuring sharp, symmetrical peaks.
Experimental Protocol: Chiral HPLC Method for 3-(S)-Quinuclidinol
This protocol is based on a validated method for quantifying the 3-(S) enantiomer in 3-(R)-quinuclidinol.[10][13]
-
Preparation of Derivatizing Reagent & Sample:
-
Accurately weigh ~250 mg of the 3-(R)-quinuclidinol sample into a 50 mL volumetric flask.
-
Add 5.0 mL of dichloromethane and sonicate to dissolve.
-
Slowly add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine (as a base catalyst).
-
Shake the flask for 5 minutes to complete the derivatization.
-
Dilute to volume (50.0 mL) with methanol. Further dilute 5.0 mL of this solution to 50.0 mL with methanol.
-
-
HPLC Conditions:
-
Validation Parameters (Typical Performance):
| Parameter | Typical Specification | Rationale / ICH Guideline Reference |
| Specificity | Resolution between enantiomers > 11.[10][13] | Demonstrates the method can unequivocally assess the analyte in the presence of its enantiomer. (ICH Q2(R2))[2] |
| LOD | 1.5 µg/mL[13] | The lowest amount of analyte that can be detected but not necessarily quantitated. (ICH Q2(R2))[2] |
| LOQ | 5.0 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (ICH Q2(R2))[2] |
| Linearity (r²) | ≥ 0.999 | Demonstrates a direct proportional relationship between concentration and detector response. (ICH Q2(R2))[2] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of test results to the true value. (ICH Q2(R2))[2] |
| Precision (% RSD) | Repeatability ≤ 2.0% | Expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. (ICH Q2(R2))[2] |
Deep Dive 2: GC-MS for Trace-Level Quinuclidine Analysis
GC-MS is an exceptionally sensitive and specific technique, making it ideal for identifying and quantifying trace-level impurities or metabolites. Its power lies in coupling the separation capabilities of gas chromatography with the definitive identification provided by mass spectrometry.
The "Why": Experimental Choices in GC-MS
-
Derivatization (Silylation): Direct GC analysis of polar, hydroxyl- and amine-containing compounds like 3-quinuclidinol is challenging.[8] Derivatization is essential to increase volatility and thermal stability.[14][15] Silylation is a common and effective strategy, where an active hydrogen on an -OH or -NH group is replaced by a nonpolar trimethylsilyl (TMS) group from a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][16] This masks the polar functional groups, reducing hydrogen bonding and allowing the analyte to be readily volatilized for GC analysis.[15]
-
GC Column Selection: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms), is a robust choice for general-purpose analysis of derivatized compounds.[9] It provides excellent separation based on boiling points and slight polarity differences.
-
Temperature Programming: A temperature ramp is used to ensure efficient separation of compounds with different boiling points. The program starts at a low temperature to trap and focus analytes at the head of the column, then gradually increases to elute analytes in order of increasing boiling point, ensuring sharp peaks for both volatile and less-volatile components.[8]
-
Ionization Mode (EI): Electron Impact (EI) ionization is a hard ionization technique that creates a reproducible fragmentation pattern, or "fingerprint," for a given compound.[8] This allows for confident identification by comparing the acquired mass spectrum to a reference library.
Experimental Protocol: GC-MS Method for 3-Quinuclidinol
This protocol provides a representative framework for the GC-MS analysis of 3-quinuclidinol following derivatization.
-
Derivatization (Silylation):
-
Prepare a stock solution of the quinuclidine-containing sample in a suitable aprotic solvent (e.g., pyridine).
-
Transfer an aliquot to a micro-reaction vial and evaporate the solvent to dryness under a stream of nitrogen. This step is critical as silylation reagents are moisture-sensitive.[14]
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).[9]
-
Cap the vial tightly and heat at 70°C for 60 minutes.[9]
-
Cool the vial to room temperature before GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent.[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Program: Initial 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[8]
-
Scan Range: m/z 40-550
-
Caption: Experimental workflow for GC-MS analysis of 3-quinuclidinol.
Conclusion and Recommendation
Both HPLC and GC-MS are powerful, validated techniques for the analysis of quinuclidine compounds. They are not mutually exclusive but rather complementary, orthogonal methods.
-
For routine quality control, enantiomeric purity, and assay of APIs and their precursors, a validated chiral HPLC method is the robust, precise, and industry-accepted choice. Its operational simplicity and high precision for quantitative work are significant advantages.[13]
-
For trace-level impurity identification, structural elucidation, and high-sensitivity applications such as metabolite studies, GC-MS is the superior technique. The specificity afforded by the mass spectral data is unparalleled.
A comprehensive analytical strategy for a drug development program involving a quinuclidine compound should leverage both. Developing and validating both an HPLC and a GC-MS method and performing a cross-validation study on a representative batch provides the highest level of confidence in the analytical data. This dual-method approach creates a self-validating system that is scientifically sound, robust, and fully aligned with the lifecycle-based regulatory expectations of ICH Q2(R2).[2]
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Harlikar, J., et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science, 54(10), 1800–1806. Available at: [Link]
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MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from: [Link]
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Harlikar, J., et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. PubMed. Available at: [Link]
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A Comparative Analysis of 2-(quinuclidin-3-yl)acetic acid and Cevimeline for Muscarinic Receptor Agonism
In the landscape of cholinergic drug discovery, particularly for conditions like Sjögren's syndrome, the development of effective and specific muscarinic acetylcholine receptor (mAChR) agonists is of paramount importance. This guide provides a detailed comparison of a novel compound, 2-(quinuclidin-3-yl)acetic acid, with the established drug, Cevimeline. The focus is on their efficacy, mechanism of action, and the experimental methodologies used to characterize these properties, offering valuable insights for researchers and drug development professionals.
Introduction to Muscarinic Agonists
Muscarinic acetylcholine receptors are a class of G protein-coupled receptors that are involved in a wide range of physiological functions, including salivary secretion, smooth muscle contraction, and cognitive processes. Agonists of these receptors, such as Cevimeline, are used to treat conditions characterized by reduced cholinergic activity, most notably the dry mouth (xerostomia) associated with Sjögren's syndrome.[1][2][3] The therapeutic efficacy of these agents is largely dependent on their affinity and selectivity for specific mAChR subtypes, particularly the M1 and M3 receptors which are crucial for salivary gland function.[1][4][5]
Mechanism of Action: A Shared Pathway
Both 2-(quinuclidin-3-yl)acetic acid and Cevimeline are cholinergic agonists that exert their effects by binding to and activating muscarinic receptors.[4][5] Cevimeline is known to have a particular affinity for M1 and M3 receptors.[1][5] The activation of M3 receptors on salivary gland acinar cells triggers a downstream signaling cascade.
This cascade involves the activation of G-proteins, which in turn stimulate phospholipase C. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a critical step that ultimately drives the secretion of saliva.
Caption: Workflow for in vivo assessment of sialagogue activity.
Clinical Perspective on Cevimeline
Cevimeline is an established treatment for dry mouth in patients with Sjögren's syndrome. [2][3]Clinical trials have demonstrated its efficacy in increasing salivary flow and improving patient-reported symptoms of xerostomia. [6][7][8]The standard dosage is typically 30 mg taken three times a day. [5][6]While generally well-tolerated, common side effects are related to its cholinergic activity and can include increased sweating, nausea, and diarrhea. [6][9]
Future Directions for 2-(quinuclidin-3-yl)acetic acid
The quinuclidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its interaction with cholinergic receptors. [10]For 2-(quinuclidin-3-yl)acetic acid to emerge as a viable alternative or improvement upon Cevimeline, further preclinical studies are necessary. These should focus on a comprehensive characterization of its muscarinic receptor subtype selectivity, pharmacokinetic profile, and in vivo efficacy in animal models of Sjögren's syndrome. A more favorable side effect profile, potentially due to higher receptor selectivity, would be a significant advantage.
Conclusion
Both 2-(quinuclidin-3-yl)acetic acid and Cevimeline are promising muscarinic agonists with the potential to alleviate the symptoms of xerostomia. Cevimeline has a proven track record in the clinic, while 2-(quinuclidin-3-yl)acetic acid represents a newer chemical entity that warrants further investigation. The experimental frameworks outlined in this guide provide a robust approach for a head-to-head comparison of their efficacy and for elucidating the structure-activity relationships that can guide the development of next-generation therapies for Sjögren's syndrome and other disorders of cholinergic dysfunction.
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Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial. PubMed. Available from: [Link]
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Evoxac eases dry mouth symptoms in Sjögren’s patients, review finds. Available from: [Link]
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Efficacy of Cevimeline on Xerostomia in Sjögren's Syndrome Patients: A Systematic Review and Meta-Analysis of Randomized Clinical Trials. PubMed. Available from: [Link]
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The efficacy of cevimeline hydrochloride in the treatment of xerostomia in Sjögren's syndrome in southern Chinese patients: a randomised double-blind, placebo-controlled crossover study. Semantic Scholar. Available from: [Link]
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Structure–Function Insights into Quinuclidine-3-One BisQACs: Synthesis, Modulation of Bacterial Resistance, Structure–Activity Relationship, and Biological Profiling. PMC - NIH. Available from: [Link]
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Synthesis and crystal structure of quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate. Available from: [Link]
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Cevimeline. PubMed. Available from: [Link]
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Open-label, long-term safety study of cevimeline in the treatment of postirradiation xerostomia. PubMed. Available from: [Link]
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A Comparative Guide to Quinuclidine-Based Muscarinic Agonists for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of quinuclidine-based muscarinic agonists, a class of compounds with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product listing to offer a comprehensive examination of the pharmacological nuances, experimental evaluation, and clinical implications of these agents. By understanding the subtle yet critical differences in receptor affinity, functional activity, and pharmacokinetic profiles, researchers can make more informed decisions in their drug discovery and development endeavors.
Introduction: The Quinuclidine Scaffold in Muscarinic Agonist Design
The quinuclidine core, a rigid bicyclic amine structure, serves as a privileged scaffold in medicinal chemistry for the design of muscarinic acetylcholine receptor (mAChR) agonists.[1] This rigidity confers a distinct advantage by reducing the conformational flexibility of the molecule, which can lead to higher receptor affinity and selectivity compared to more flexible ligands.[2] Muscarinic agonists are critical tools for studying the cholinergic system and hold therapeutic promise for a range of conditions, including Sjögren's syndrome, Alzheimer's disease, and glaucoma.[1][3]
This guide will focus on a comparative analysis of prominent quinuclidine-based muscarinic agonists, including the clinically approved cevimeline and the investigational compound talsaclidine, alongside other notable examples such as aceclidine, vedaclidine, and milameline. We will delve into their comparative pharmacology, pharmacokinetic profiles, and the experimental methodologies used to characterize them.
Comparative Pharmacology: Decoding Receptor Subtype Selectivity and Functional Efficacy
The five muscarinic receptor subtypes (M1-M5) exhibit distinct tissue distribution and couple to different intracellular signaling pathways, making subtype selectivity a key determinant of a drug's therapeutic efficacy and side-effect profile. M1, M3, and M5 receptors typically couple through Gq/11 proteins to stimulate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.[4] In contrast, M2 and M4 receptors couple through Gi/o proteins to inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4]
Receptor Binding Affinity (Ki)
The binding affinity of a ligand for its receptor, quantified by the inhibition constant (Ki), is a fundamental measure of its potency. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported binding affinities of several quinuclidine-based agonists for the M1-M5 receptor subtypes.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Cevimeline | ~2.0[5] | ~13[5] | ~2.6[5] | ~2.2[5] | ~1.8[5] |
| Talsaclidine | High Affinity (qualitative)[6] | Lower Affinity (qualitative)[6] | Lower Affinity (qualitative)[6] | Data not available | Data not available |
| Aceclidine | Data not available | Data not available | Data not available | Data not available | Data not available |
| Vedaclidine | High Affinity (qualitative)[7] | Antagonist Activity[7] | Antagonist Activity[7] | Data not available | Data not available |
| Milameline | Micromolar affinity with antagonist ligands[8] | Nanomolar affinity with agonist ligands[8] | Micromolar affinity with antagonist ligands[8] | Data not available | Data not available |
Note: Quantitative Ki data for all compounds across all subtypes is not consistently available in the public domain. The table reflects the most recent and relevant data found.
Functional Activity (EC50 and Emax)
Beyond binding, the functional activity of an agonist is crucial. This is characterized by its potency (EC50), the concentration at which it elicits 50% of its maximal effect, and its efficacy (Emax), the maximum response it can produce.
| Compound | M1 Functional Activity | M2 Functional Activity | M3 Functional Activity | M4 Functional Activity | M5 Functional Activity |
| Cevimeline | EC50: 0.023 µM[6] | EC50: 1.04 µM[6] | EC50: 0.048 µM[6] | EC50: 1.31 µM[6] | EC50: 0.063 µM[6] |
| Talsaclidine | Full Agonist[9] | Partial Agonist[3] | Partial Agonist[3] | Data not available | Data not available |
| Aceclidine | Agonist (EC50: 40 µM)[10] | Data not available | Modulator[11] | Data not available | Data not available |
| Vedaclidine | High-affinity Agonist[7] | Antagonist[7] | Antagonist[7] | Data not available | Data not available |
| Milameline | Stimulated PI hydrolysis[8] | Inhibited cAMP accumulation[8] | Stimulated PI hydrolysis[8] | Inhibited cAMP accumulation[8] | Data not available |
Note: This table summarizes the reported functional activities. Direct comparative studies with standardized Emax values are limited.
Comparative Pharmacokinetics: A Look at ADME Profiles
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical for its clinical utility.
| Compound | Absorption | Distribution | Metabolism | Excretion | Half-life |
| Cevimeline | Rapidly absorbed (Tmax 1.5-2 hours)[12] | Volume of distribution ~6 L/kg; <20% plasma protein binding[13] | Metabolized by CYP2D6 and CYP3A4[12] | Primarily renal (84% in 24h)[12] | ~5 hours[12] |
| Talsaclidine | High oral bioavailability in animals[7] | Extensive tissue distribution (Vss 2-5 L/kg); low plasma protein binding (<7%)[8] | Primarily excreted unchanged[7] | Primarily renal (>86%)[8] | Data not available for humans |
Therapeutic Applications and Side Effect Profiles
The distinct pharmacological profiles of these agonists translate into different therapeutic applications and side effect profiles.
| Compound | Primary Therapeutic Area(s) | Common Side Effects |
| Cevimeline | Sjögren's Syndrome (dry mouth)[1] | Excessive sweating, nausea, rhinitis, diarrhea[2] |
| Talsaclidine | Investigational for Alzheimer's Disease[3] | Sweating, hypersalivation[9] |
| Aceclidine | Glaucoma, Presbyopia[14] | Minimal accommodative spasm compared to pilocarpine[14] |
| Vedaclidine | Investigational for pain[7] | Minimal parasympathomimetic effects at analgesic doses[7] |
| Milameline | Investigational for Alzheimer's Disease[8] | Peripheral cholinergic effects at higher doses[8] |
Experimental Protocols for Characterization
The following are detailed, step-by-step methodologies for key experiments used to characterize quinuclidine-based muscarinic agonists.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is fundamental for determining the binding affinity (Ki) of a test compound.[15]
Objective: To determine the affinity of a test compound for M1-M5 muscarinic receptor subtypes.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1-M5).
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) or a subtype-selective antagonist radioligand.
-
Test compound (quinuclidine-based agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Workflow:
Radioligand Binding Assay Workflow
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, radioligand, and either vehicle, non-specific binding control (atropine), or varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Add scintillation fluid to each filter and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Calcium Mobilization Assay for Gq-Coupled Receptors
This functional assay measures the increase in intracellular calcium following the activation of Gq-coupled muscarinic receptors (M1, M3, M5).[14]
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound at Gq-coupled muscarinic receptors.
Materials:
-
HEK293 or CHO cells stably expressing the M1, M3, or M5 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compound (quinuclidine-based agonist).
-
Reference full agonist (e.g., carbachol).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).[9]
Workflow:
Calcium Mobilization Assay Workflow
Procedure:
-
Cell Plating: Seed the cells into the microplate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Assay: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period.
-
Compound Addition: The instrument's liquid handler adds varying concentrations of the test compound or a reference agonist to the wells.
-
Signal Detection: Continue to measure the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of the agonist to generate a concentration-response curve and determine the EC50 and Emax values.
In Vivo Measurement of Salivary Secretion in Mice
This in vivo assay assesses the sialagogue (saliva-inducing) activity of muscarinic agonists, which is particularly relevant for compounds being developed for Sjögren's syndrome.
Objective: To quantify the amount of saliva produced in response to the administration of a test compound.
Materials:
-
Mice (e.g., C57BL/6).
-
Test compound (quinuclidine-based agonist).
-
Pilocarpine (as a positive control).
-
Anesthetic (e.g., ketamine/xylazine).
-
Pre-weighed cotton swabs or absorbent paper.
-
Microcentrifuge tubes.
-
Analytical balance.
Workflow:
In Vivo Salivary Secretion Assay Workflow
Procedure:
-
Animal Preparation: Anesthetize the mouse and record its body weight.
-
Compound Administration: Administer the test compound or a control substance (e.g., saline or pilocarpine) via a suitable route (e.g., subcutaneous or intraperitoneal injection).
-
Saliva Collection: At a predetermined time after administration, place a pre-weighed absorbent material (e.g., a small cotton ball) in the mouse's mouth for a specific duration (e.g., 15 minutes).
-
Quantification: Remove the absorbent material and immediately weigh it. The difference between the wet and dry weight represents the amount of saliva secreted.
-
Data Analysis: Express the results as the total weight of saliva produced or normalize to the mouse's body weight.
Signaling Pathways of Muscarinic Receptor Subtypes
Muscarinic Receptor Signaling Pathways
Conclusion
The comparative analysis of quinuclidine-based muscarinic agonists reveals a landscape of compounds with diverse pharmacological profiles. Cevimeline stands out as a clinically approved agent for Sjögren's syndrome with a well-characterized profile, while talsaclidine and others represent promising investigational drugs with potential applications in neurodegenerative disorders and pain management. The choice of which agonist to investigate or develop further hinges on a thorough understanding of their receptor subtype selectivity, functional efficacy, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of novel quinuclidine-based muscarinic agonists, facilitating the advancement of this important class of therapeutic agents.
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Milameline (CI-979/RU35926): a muscarinic receptor agonist with cognition-activating properties: biochemical and in vivo characterization. PubMed. [Link]
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New pharmacological data reported for Novo Nordisk/Lilly muscarinic agent. BioWorld. [Link]
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Vedaclidine - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
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Interaction of a Muscarinic Cholinergic Agonist on Acetylcholine and Dopamine Receptors in the Monkey Brain Studied with Positron Emission Tomography. Karger Publishers. [Link]
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Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI. [Link]
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Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands. PubMed. [Link]
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The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain. PubMed Central. [Link]
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quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. PubMed. [Link]
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Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. ACS Publications. [Link]
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Pharmacodynamic profile of the M1 agonist talsaclidine in animals and man. PubMed. [Link]
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Muscarinic agonists. Taylor & Francis. [Link]
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In vivo consequences of M1-receptor activation by talsaclidine. PubMed. [Link]
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Muscarinic Receptor Agonists and Antagonists. ResearchGate. [Link]
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From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. PubMed Central. [Link]
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Establishing 2-(Quinuclidin-3-yl)acetic Acid Hydrochloride as a Primary Reference Standard: A Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. This hinges on the quality of the reference standards employed. This guide provides an in-depth technical framework for the validation of 2-(quinuclidin-3-yl)acetic acid hydrochloride as a primary reference standard. By establishing a well-characterized in-house primary standard, researchers and developers can ensure the accuracy, precision, and reliability of their analytical data, a cornerstone of regulatory compliance and product safety.
This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the experimental design, offering a robust protocol for characterization and qualification. Furthermore, it provides a comparative analysis of utilizing a thoroughly validated primary standard versus other alternatives, such as secondary standards or commercially available reagents of lower purity.
The Critical Role of a Primary Reference Standard
A primary reference standard is a substance that is widely acknowledged to have the highest metrological qualities and whose value is accepted without reference to other standards of the same quantity.[1] It is of the highest achievable purity and is extensively characterized to ensure its identity, strength, and quality.[2][3] In contrast, a secondary reference standard is established by comparison against a primary reference standard.[4][5] While secondary standards are useful for routine analyses, the ultimate traceability and metrological certainty reside with the primary standard.[1]
Establishing an in-house primary standard for a novel or proprietary compound like this compound is often a necessity when a compendial standard is unavailable.[6] This process, while rigorous, provides an unparalleled level of control and confidence in all subsequent analytical measurements.
Validation Protocol for this compound as a Primary Reference Standard
The validation of a primary reference standard is a comprehensive process that involves a battery of tests to unequivocally confirm its identity, purity, and other critical properties. The following protocol is designed to be a self-validating system, where orthogonal methods are employed to provide a high degree of assurance.
Identity Confirmation
The first step is to confirm the chemical structure of the candidate material. A combination of spectroscopic techniques provides unambiguous identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, should be consistent with the proposed structure of this compound. Advanced 2D NMR techniques like COSY and HSQC can further confirm the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecular ion, which should correspond to the calculated exact mass of the protonated molecule. The fragmentation pattern observed in the MS/MS spectrum can provide additional structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the amine N-H stretch (of the hydrochloride salt).
-
Elemental Analysis (CHN): The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the theoretical values calculated from the molecular formula (C₉H₁₆ClNO₂).
Purity and Assay Determination
Purity determination is arguably the most critical aspect of reference standard validation. A combination of chromatographic and titrimetric methods should be employed to assess both organic and inorganic impurities, as well as the overall potency of the material.
A stability-indicating HPLC method should be developed and validated to separate the main component from any potential process-related impurities and degradation products.
Proposed HPLC Method Parameters:
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
HPLC Method Validation Parameters:
| Parameter | Acceptance Criteria | Rationale |
| Specificity | The peak for this compound should be well-resolved from any impurities, and the peak purity should be confirmed using a photodiode array (PDA) detector. | To ensure that the analytical signal is solely from the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 50% to 150% of the nominal concentration). | To demonstrate a proportional relationship between detector response and analyte concentration. |
| Accuracy | Recovery of spiked analyte should be within 98.0% to 102.0%. | To ensure the method provides a true measure of the analyte's concentration. |
| Precision | Repeatability (RSD ≤ 1.0%) and Intermediate Precision (RSD ≤ 2.0%). | To demonstrate the consistency and reproducibility of the method. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | To determine the method's sensitivity for quantifying impurities. |
A non-aqueous acid-base titration can be used as an orthogonal method to determine the potency of the reference standard.
Experimental Protocol:
-
Accurately weigh approximately 200 mg of the this compound candidate standard.
-
Dissolve the sample in a suitable non-aqueous solvent such as glacial acetic acid.
-
Add a few drops of a suitable indicator, such as crystal violet.
-
Titrate with a standardized 0.1 M solution of perchloric acid in glacial acetic acid to the endpoint, indicated by a color change from violet to blue-green.
-
Perform a blank titration and make any necessary corrections.
The assay value is calculated based on the stoichiometry of the reaction. The acceptance criterion for the assay should be between 99.5% and 100.5% on the dried basis.
Physicochemical Characterization
Understanding the physicochemical properties of the reference standard is crucial for its proper handling, storage, and use.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[7] It is used to determine the presence of volatile impurities, including water and residual solvents. The TGA thermogram should show no significant mass loss up to the decomposition temperature, apart from any expected loss of water of hydration if applicable.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[7] It is used to determine the melting point and to detect any polymorphic forms. The DSC thermogram should show a single, sharp endotherm corresponding to the melting of the substance.
The water content of the reference standard should be determined by Karl Fischer titration. This value is used to calculate the assay on a dried or anhydrous basis.
Gas chromatography (GC) with a headspace autosampler should be used to identify and quantify any residual solvents from the synthesis process. The levels of any detected solvents should be below the limits specified in the ICH Q3C guidelines.
The sulphated ash test is used to determine the amount of inorganic impurities in the substance. The residue on ignition should not be more than a specified limit (e.g., 0.1%).
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[] This is a critical parameter to evaluate as moisture uptake can affect the potency and stability of the reference standard.[9]
Experimental Protocol:
-
Accurately weigh a sample of the reference standard.
-
Expose the sample to a controlled high-humidity environment (e.g., 80% relative humidity at 25°C) for a defined period (e.g., 24 hours).[10]
-
Re-weigh the sample and calculate the percentage of moisture absorbed.
-
Classify the hygroscopicity based on the European Pharmacopoeia criteria.[10]
Stability and Retest Period
A stability study should be initiated to establish an appropriate retest period for the reference standard. The standard should be stored under controlled conditions (e.g., 25°C/60% RH and 40°C/75% RH) and tested at regular intervals (e.g., 3, 6, 9, 12, 18, and 24 months) using the validated HPLC method for purity and assay.[6] The retest period is the time during which the reference standard is expected to remain within its specified quality attributes.
Comparative Analysis: The Value of a Validated Primary Standard
The decision to establish an in-house primary reference standard should be weighed against the use of other alternatives. The following table compares the performance and implications of using a validated primary standard versus a secondary standard or a commercial reagent.
| Feature | Validated Primary Reference Standard | Secondary Reference Standard | Commercial Reagent (Uncharacterized) |
| Purity | Highest possible purity, typically >99.5%, with a comprehensive impurity profile.[11] | Purity is established by comparison to a primary standard.[4] | Purity is often stated as a minimum value (e.g., >98%) with limited information on the nature of impurities. |
| Characterization | Extensively characterized using orthogonal analytical techniques. | Characterization is less extensive than for a primary standard. | Minimal characterization data provided. |
| Traceability | Provides the highest level of metrological traceability.[1] | Traceable to a primary standard.[3] | Lacks metrological traceability. |
| Regulatory Acceptance | High level of acceptance by regulatory authorities. | Acceptable for routine use if properly qualified against a primary standard.[1] | Not suitable for use as a reference standard in GMP environments without extensive in-house characterization. |
| Cost | High initial investment in characterization and validation. | Lower cost than a primary standard. | Lowest initial purchase cost. |
| Risk | Low risk of analytical error and regulatory non-compliance. | Moderate risk if not properly qualified or maintained. | High risk of inaccurate analytical results, leading to potential product quality issues and regulatory scrutiny. |
Conclusion
The validation of this compound as a primary reference standard is a scientifically rigorous but essential undertaking for any research, development, or manufacturing program involving this compound. The comprehensive validation protocol outlined in this guide, encompassing identity, purity, assay, and physicochemical characterization, provides a robust framework for establishing a high-quality, reliable reference standard.
While the initial investment in establishing a primary standard is significant, the long-term benefits of enhanced data integrity, reduced analytical variability, and strengthened regulatory compliance are invaluable. The use of a well-characterized primary standard is not merely a matter of following guidelines; it is a fundamental commitment to scientific excellence and product quality.
Visualizations
Experimental Workflow for Primary Reference Standard Validation
Caption: Decision tree for selecting between primary and secondary reference standards.
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Advent Chembio. Primary vs Secondary Reference Standards. Available from: [Link]
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GMP Training. Primary Vs Secondary Reference Standards In GMP Labs. Available from: [Link]
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Pharmaguideline Forum. What is the difference between primary & secondary standards. Available from: [Link]
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ValGenesis. Primary and Secondary standards in Pharmaceutical Industry? Don't let your guard down! Available from: [Link]
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SOP for Hygroscopicity Testing in Powders. (2024). Pharma Beginners. Available from: [Link]
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Pharmaceutical Technology. Reference-Standard Material Qualification. (2009). Available from: [Link]
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The ABC's of Reference Standard Management. American Pharmaceutical Review. Available from: [Link]
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World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available from: [Link]
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BioPharma Consulting Group. Implementation of Primary Reference Standard and Working Reference Standard Procedures in a Biopharmaceutical Company. Available from: [Link]
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CETCO. simultaneous thermal analysis (tga-dta, tga-dsc). Available from: [Link]
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Robertson Microlit. Thermal Analysis | DSC, TGA, and Melting Point Testing. Available from: [Link]
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Slideshare. Thermal Analysis (DSC,DTA).pptx. Available from: [Link]
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Harvey, D. (2009). Analytical Chemistry 2.0. Chapter 9: Titrimetric Methods. Available from: [Link]
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ResearchGate. TG-DSC analysis of Li salts: LiCl a, LiNO3b, CH3COOLi.2H2O c, and Li2CO3d. Available from: [Link]
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Basicmedical Key. Titrimetric and chemical analysis methods. (2016). Available from: [Link]
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Revue Roumaine de Chimie. SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. Available from: [Link]
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Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000042). Available from: [Link]
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TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available from: [Link]
- Nishad, A., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. Rasayan Journal of Chemistry, 15(2), 972-978.
- Park, W. J., et al. (2005). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Journal of the Korean Society for Applied Biological Chemistry, 48(2), 188-192.
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A Senior Application Scientist's Guide to Assessing Stereoselectivity in Quinuclidine Derivative Synthesis
Introduction: The Stereochemical Imperative in Quinuclidine Scaffolds
The quinuclidine motif, a rigid bicyclic amine, is a privileged scaffold in medicinal chemistry. Its defined three-dimensional structure makes it an ideal component for interacting with biological targets with high specificity.[1] Prominent pharmaceuticals, including the antimuscarinic agent solifenacin and the renowned antimalarial quinine, feature a chiral quinuclidine core.[2][3] The stereochemistry of these molecules is not a trivial detail; it is fundamental to their pharmacological activity and safety profile. Enantiomers of a chiral drug can exhibit vastly different efficacy, metabolism, and toxicity. Consequently, the development of robust, stereoselective synthetic routes and the rigorous assessment of their stereochemical outcomes are paramount for researchers in drug discovery and development.
This guide provides an in-depth comparison of modern strategies for achieving stereocontrol in quinuclidine synthesis. More critically, it details the analytical methodologies required to validate these synthetic outcomes, ensuring the data is reliable, reproducible, and meets the stringent requirements of pharmaceutical development.
Part 1: A Comparative Analysis of Stereoselective Synthetic Strategies
The asymmetric construction of the quinuclidine framework has evolved from classical resolution and chiral auxiliary-based methods to more elegant and efficient catalytic asymmetric syntheses.[2][4] The choice of strategy depends on factors such as substrate scope, desired stereoisomer, scalability, and economic viability.
Biocatalytic Asymmetric Reduction
One of the most powerful methods for accessing enantiopure quinuclidine precursors, such as (R)-3-quinuclidinol, is the asymmetric reduction of a prochiral ketone (3-quinuclidinone).[5] This approach leverages the exquisite selectivity of enzymes, typically ketoreductases (KREDs), to produce a single enantiomer with exceptional purity.
-
Causality of Selection: Biocatalysis is chosen for its unparalleled enantioselectivity (>99.9% ee is common), mild reaction conditions (aqueous media, ambient temperature), and environmental sustainability.[3][5] The enzyme's active site creates a chiral environment that forces the substrate to bind in a specific orientation, leading to hydride delivery to only one face of the ketone.
-
Trustworthiness of Protocol: The reliability of this method is enhanced by using whole-cell systems that co-express a cofactor regeneration enzyme, such as glucose dehydrogenase (GDH).[5] This ensures the catalytic cycle proceeds efficiently without the need to add stoichiometric amounts of the expensive NADPH cofactor.
| Strategy | Key Features | Advantages | Limitations |
| Biocatalytic Reduction | Use of enzymes (e.g., KREDs from Rhodotorula rubra) to reduce 3-quinuclidinone.[3][6] | Extremely high enantioselectivity (>99% ee).[6][7] Environmentally benign (mild, aqueous conditions). | Substrate scope can be limited to the enzyme's specificity. Requires molecular biology expertise for enzyme production. |
| Catalyst-Controlled Asymmetric Synthesis | Use of a chiral metal complex (e.g., Iridium-Feringa ligand) or organocatalyst to control the stereochemical outcome.[2][8] | Broad substrate scope. Access to different stereoisomers by changing the catalyst's chirality.[9] High efficiency and selectivity (up to >99% ee, >20:1 dr).[2] | Catalyst cost and sensitivity (air, moisture). Reaction optimization can be complex. |
Catalyst-Controlled Asymmetric Synthesis
For constructing more complex or substituted quinuclidine rings, metal- and organocatalysis offer greater versatility. These methods use a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.
-
Causality of Selection: A notable example is the iridium-catalyzed intramolecular allylic dearomatization, which constructs indolenine-fused quinuclidine derivatives with excellent diastereoselectivity and enantioselectivity.[2] The choice of a specific chiral ligand (e.g., the Feringa ligand) is critical as it forms a chiral pocket around the metal center, dictating the facial selectivity of the nucleophilic attack and thus controlling the stereochemistry.[2] This strategy is selected for its ability to build complex polycyclic systems in a single, highly controlled step.
-
Trustworthiness of Protocol: The validity of these catalytic systems is established through extensive substrate scope investigation and mechanistic studies, often supported by DFT calculations, to create a predictive model for stereochemical outcomes.[2] Reproducibility is ensured by careful control of reaction parameters like solvent, temperature, and catalyst loading.
Part 2: The Analytical Workflow for Stereochemical Assessment
Confirming the stereochemical purity of a synthesized quinuclidine derivative is a critical, multi-step process. No single technique is universally applicable; instead, a suite of orthogonal methods provides the highest confidence in the results.
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- 6. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Stereochemical Imperative: A Comparative Guide to the Bioactivity of Quinuclidine Enantiomers
In the landscape of contemporary drug discovery and development, the principle of stereochemistry often stands as a pivotal determinant of therapeutic efficacy and safety. The rigid, bicyclic structure of quinuclidine has rendered it a privileged scaffold in medicinal chemistry, notably for its interaction with muscarinic acetylcholine receptors (mAChRs). However, the biological activity of quinuclidine derivatives is not merely a function of their core structure but is exquisitely sensitive to the spatial arrangement of their constituent atoms. This guide provides an in-depth, objective comparison of the bioactivity of quinuclidine enantiomers, supported by experimental data, to empower researchers in making informed decisions in their drug design and development endeavors.
The Decisive Role of Chirality in Quinuclidine Bioactivity
The quinuclidine nucleus, a 1-azabicyclo[2.2.2]octane system, possesses a unique three-dimensional architecture. When substituted, particularly at the C3 position, a chiral center is introduced, giving rise to (R)- and (S)-enantiomers. This seemingly subtle difference in stereochemistry can lead to profound disparities in pharmacological activity. The differential interaction of these enantiomers with their biological targets, primarily G protein-coupled receptors (GPCRs) like mAChRs, underscores the importance of enantioselective synthesis and testing.[1]
One of the most extensively studied examples is 3-quinuclidinyl benzilate (QNB), a potent muscarinic antagonist. Experimental evidence consistently demonstrates that the (R)-enantiomer of QNB exhibits significantly higher affinity for mAChRs compared to its (S)-counterpart.[2] This stereoselectivity is a recurring theme among quinuclidine-based ligands and is fundamental to understanding their structure-activity relationships (SAR).
Comparative Bioactivity at Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors are a family of five GPCR subtypes (M1-M5) that mediate a wide array of physiological functions, making them attractive targets for a variety of therapeutic areas, including neurodegenerative diseases, overactive bladder, and chronic obstructive pulmonary disease.[3][4] The interaction of quinuclidine enantiomers with these receptor subtypes is often highly stereoselective.
Binding Affinity: A Quantitative Comparison
Radioligand binding assays are a cornerstone for quantifying the affinity of a ligand for its receptor.[3][5] These assays typically measure the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities of the enantiomers of 3-quinuclidinyl benzilate (QNB) and a related compound, 3-quinuclidinyl xanthene-9-carboxylate (QNX), for M1 and M2 muscarinic receptors.
| Compound | Enantiomer | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | Reference |
| 3-Quinuclidinyl Benzilate (QNB) | (R) | 0.04 ± 0.01 | 0.07 ± 0.01 | [2] |
| (S) | 2.9 ± 0.5 | 4.5 ± 0.8 | [2] | |
| 3-Quinuclidinyl Xanthene-9-carboxylate (QNX) | (R) | 0.12 ± 0.02 | 0.20 ± 0.03 | [2] |
| (S) | 15 ± 2 | 25 ± 4 | [2] |
Table 1: Comparative Binding Affinities of Quinuclidine Enantiomers at M1 and M2 Muscarinic Receptors.
As the data clearly illustrate, the (R)-enantiomers of both QNB and QNX display substantially higher affinity for both M1 and M2 receptors than their corresponding (S)-enantiomers.[2] This highlights the critical role of the stereocenter in the quinuclidinol portion of the molecule for optimal receptor interaction.
The "Why": Understanding the Structural Basis of Enantioselectivity
The observed differences in bioactivity between quinuclidine enantiomers can be attributed to the specific three-dimensional interactions within the receptor's binding pocket. The precise orientation of key functional groups, dictated by the stereochemistry at the chiral center, determines the strength and nature of these interactions. For instance, the hydroxyl group and the ester linkage in 3-quinuclidinol derivatives are crucial for hydrogen bonding and electrostatic interactions with complementary residues in the mAChR binding site. The (R)-configuration appears to position these groups in a more favorable orientation for a high-affinity binding event.
Signaling Pathways: The Downstream Consequences of Enantioselective Binding
The binding of a quinuclidine enantiomer to a muscarinic receptor initiates a cascade of intracellular signaling events. Muscarinic receptors couple to different G proteins, leading to distinct downstream effects.[6][7]
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]
The higher affinity and potency of an (R)-enantiomer, for example, will lead to a more robust activation or inhibition of these pathways at lower concentrations compared to its (S)-counterpart.
Caption: Gq-coupled muscarinic receptor signaling pathway.
Caption: Gi-coupled muscarinic receptor signaling pathway.
Experimental Protocols for Assessing Enantiomeric Bioactivity
To rigorously evaluate the comparative bioactivity of quinuclidine enantiomers, well-defined and validated experimental protocols are essential. The following sections provide detailed methodologies for key assays.
Radioligand Binding Assay (Competition Assay)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.[9]
Sources
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- 2. Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(Quinuclidin-3-yl)acetic acid hydrochloride
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(Quinuclidin-3-yl)acetic acid hydrochloride. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and environmental responsibility in the laboratory.
Understanding the Compound: Hazard Profile and Chemical Characteristics
Before any disposal protocol can be established, a thorough understanding of the subject compound is paramount. This compound is a bicyclic amine derivative with the status of a hydrochloride salt.
Hazard Identification: According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1] Key hazard statements include:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications mandate careful handling, the use of appropriate Personal Protective Equipment (PPE), and a disposal protocol that prevents exposure to personnel and the environment.
Chemical Properties for Disposal Consideration: The structure of this compound contains both a carboxylic acid group and a tertiary amine (the quinuclidine nitrogen). This makes it an amphoteric molecule. However, as it is supplied as a hydrochloride salt of the quinuclidine nitrogen, an aqueous solution of this compound will be acidic. Understanding the pKa values of the functional groups is critical for any potential neutralization steps.
| Functional Group | Approximate pKa | Implication for Disposal |
| Carboxylic Acid | ~4.76[2][3][4] | This group is acidic and will be deprotonated by a base. |
| Quinuclidinyl Amine (Conjugate Acid) | ~11.0 - 11.3[5][6][7][8] | The quinuclidine nitrogen is a strong base. As a hydrochloride salt, it is protonated and acidic. |
The presence of nitrogen in the molecule is also a key factor in determining the ultimate disposal method, as incineration of nitrogen-containing organic compounds can lead to the formation of nitrogen oxides (NOx), which are regulated pollutants.[9][10][11][12]
The Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste and ultimately sent to an approved waste disposal facility.[1] Direct disposal to landfill or discharge into the sanitary sewer system is prohibited.
The following workflow provides a systematic approach to managing this chemical waste from the point of generation to its final collection.
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A Senior Application Scientist's Guide to Handling 2-(Quinuclidin-3-yl)acetic acid hydrochloride
This document provides essential safety and handling protocols for 2-(Quinuclidin-3-yl)acetic acid hydrochloride (CAS No. 75208-56-9). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the necessary information to ensure laboratory safety and experimental integrity. The following guide is structured to provide a comprehensive, step-by-step operational plan grounded in established safety principles.
Foundational Safety: Hazard Identification and Risk Assessment
Before any handling, it is imperative to understand the specific hazards associated with this compound. This compound is a solid, often a powder, and its hydrochloride salt form dictates its acidic nature. The primary risks stem from its irritant properties.
According to its Safety Data Sheet (SDS), the compound is classified with the following hazards under the Globally Harmonized System (GHS).[1]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
The primary routes of exposure are inhalation of the dust, direct contact with skin and eyes, and ingestion.[1] The causality is clear: the fine particulate nature of the solid allows for easy aerosolization, leading to respiratory irritation, while its chemical properties cause irritation upon contact with skin or eyes.[1] Our entire handling strategy is therefore designed to mitigate these specific risks.
Engineering Controls: Your Primary Barrier
Personal Protective Equipment (PPE) is the last line of defense. Your first and most critical protection is the use of proper engineering controls to contain the material at its source.
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[2][3][4] This is non-negotiable. The fume hood's constant airflow will capture and exhaust any dust generated, preventing inhalation.
-
Safety Stations: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[1][5] Familiarize yourself with their location before beginning work.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE must directly correspond to the identified hazards. For this compound, the focus is on preventing contact with dust and solutions.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat, Full-Length Pants, Closed-Toe Shoes | Not required |
| Weighing/Handling Solid Powder | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full-Length Pants, Closed-Toe Shoes | Not required if performed in a certified fume hood. Otherwise, a respirator is needed.[2] |
| Handling Solutions | Chemical Splash Goggles; Face shield if splash risk is high | Nitrile Gloves | Lab Coat, Full-Length Pants, Closed-Toe Shoes | Not required if performed in a well-ventilated area or fume hood. |
Causality of PPE Choices:
-
Eye Protection: Chemical splash goggles are specified over standard safety glasses when handling the powder to provide a complete seal around the eyes, protecting from airborne particulates.[2]
-
Hand Protection: Nitrile gloves provide an adequate barrier for incidental contact.[2][4] If prolonged contact is anticipated, consult a glove manufacturer's compatibility chart. Never reuse disposable gloves.[4]
-
Body Protection: A standard lab coat, full-length pants, and closed-toe shoes prevent accidental skin contact from minor spills or dust settlement.[2][4]
Operational Plan: A Step-by-Step Protocol
This workflow is designed to minimize exposure at every stage.
Caption: Safe Handling Workflow for this compound.
Detailed Methodology:
-
Pre-Handling Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Confirm the path to the eyewash and safety shower is unobstructed.
-
Gather all necessary PPE as outlined in the table above.
-
-
Handling the Solid Compound:
-
Preparing Solutions:
-
Decontamination and PPE Removal:
-
Carefully wipe down the spatula, work surface, and any affected equipment with a damp paper towel to collect residual dust. Dispose of the towel in the designated solid waste container.
-
Remove gloves first, peeling them off without touching the outer surface.
-
Remove goggles and lab coat.
-
Wash hands thoroughly with soap and water.[1]
-
Emergency Response and Disposal
Emergency Protocols:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7]
-
Spill:
-
Small Spill (<1 g): With full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid raising dust. Carefully sweep the material into a designated waste container.[1]
-
Large Spill: Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EH&S) department.[4]
-
Waste Disposal Plan:
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes excess solid compound and any contaminated items like weigh paper, paper towels, and gloves. Place these in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Unused or waste solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[1]
-
Disposal: All waste must be disposed of through your institution's approved hazardous waste management program, in accordance with all local, state, and federal regulations.[1][7][8]
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Quinuclidine.
- UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedure: Hydrochloric Acid.
- Achmem. (n.d.). This compound Safety Information.
- SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline.
- CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid.
- LGC Standards. (2023, April 3). Safety Data Sheet: 3-Quinuclidinol.
- MedChemExpress. (2025). Safety Data Sheet: Pyrrolidin-2-yl-acetic acid hydrochloride.
- Quora. (2023, October 15). What are some safety precautions to take when using hydrochloric acid in a laboratory setting?
- Zaera Research Group, University of California, Riverside. (2014, March 3). Working with Acids Standard Operating Procedure.
- Cayman Chemical. (2022, March 23). Safety Data Sheet: (S)-(+)-3-Quinuclidinol.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Quinuclidinone hydrochloride, 99% (tlc).
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- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
